molecular formula C9H18BrNO3 B1676992 N-Boc-PEG1-bromide CAS No. 164332-88-1

N-Boc-PEG1-bromide

货号: B1676992
CAS 编号: 164332-88-1
分子量: 268.15 g/mol
InChI 键: DMOPZPBTLCZSGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-PEG1-bromide is a PEG derivative containing a bromide group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The Boc group can be deprotected under mild acidic conditions to form the free amine.

属性

IUPAC Name

tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPZPBTLCZSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164332-88-1
Record name tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-PEG1-bromide: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG1-bromide, a heterobifunctional linker, is a valuable tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a reactive bromide group separated by a short polyethylene glycol (PEG) spacer, offers researchers precise control over the assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its use.

Core Properties of this compound

This compound is a versatile reagent characterized by its defined molecular structure and reliable reactivity. The key physical and chemical properties are summarized in the tables below for easy reference.

Chemical and Physical Data
PropertyValueSource(s)
Chemical Name tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate[1]
Synonyms N-Boc-2-(2-bromoethoxy)ethanamine, t-boc-N-amido-PEG1-bromide[2]
CAS Number 164332-88-1[3]
Molecular Formula C₉H₁₈BrNO₃[3]
Molecular Weight 268.15 g/mol [2]
Appearance Colorless to light yellow oil or liquid[2]
Purity Typically ≥95%
Solubility and Stability
PropertyDetailsSource(s)
Solubility Soluble in water, DMSO, DMF, and DCM[4]
Storage Store at -20°C, desiccated and protected from light.[4]
Stability The Boc group is labile to strong acids. The bromide is a good leaving group for nucleophilic substitution.[4]

Key Functional Groups and Their Reactivity

The utility of this compound stems from its two key functional groups:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield a primary amine. This allows for sequential conjugation strategies.[5]

  • Bromide: The bromide is an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of the PEG linker to nucleophiles such as thiols (e.g., cysteine residues in proteins), phenols (e.g., tyrosine residues or phenolic small molecules), and amines.[4]

  • PEG1 Spacer: The short, hydrophilic diethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate to protect the amine, followed by bromination of the terminal hydroxyl group. A detailed, analogous synthesis for a similar compound, tert-butyl N-(2-bromoethyl)carbamate, is presented below, which can be adapted.

Synthesis of tert-Butyl N-(2-bromoethyl)carbamate [6]

  • Reaction Setup: Dissolve 2-bromoethylamine hydrobromide (5 g) in a mixture of dioxane and water (49 ml, 2:1 ratio). Add sodium carbonate (2.6 g) and stir the mixture at 0°C for 15 minutes.

  • Boc Protection: Add di-tert-butyl dicarbonate (5.4 g) to the reaction mixture and stir at 0°C for 1 hour.

  • Reaction Progression: Allow the reaction to warm to room temperature (20-25°C) and stir for 12 hours.

  • Workup: Evaporate the solvent under reduced pressure. Add water (65 ml) to the residue and extract the product with diethyl ether (80 ml).

  • Purification: The crude product can be further purified by column chromatography to yield the final product.

Boc Group Deprotection

The removal of the Boc protecting group is a critical step to liberate the primary amine for subsequent conjugation.

Protocol using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M).

  • Acid Addition: Cool the solution to 0°C and slowly add TFA to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Remove the DCM and excess TFA under reduced pressure. The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted.

Alkylation of Phenols

The bromide group of this compound can readily react with phenolic hydroxyl groups under basic conditions. This is a key step in the synthesis of many PROTACs.

General Protocol for Phenol Alkylation

  • Base Treatment: To a solution of the phenolic compound (1.0 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (2-3 equivalents). Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Alkylation: Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Bioconjugation to Thiol-Containing Peptides (e.g., Cysteine)

The reaction of the bromide with a thiol group is a common strategy for conjugating the PEG linker to peptides and proteins.

General Protocol for Thiol Alkylation

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, typically at a pH of 7.0-8.0. Degas the buffer to minimize oxidation of the thiol.

  • Reducing Agent (Optional): If the peptide may have formed disulfide bonds, pre-treat with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and then remove the excess reducing agent.

  • Conjugation Reaction: Add a solution of this compound (typically 1.5-5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to the peptide solution.

  • Reaction Conditions: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. Monitor the reaction progress by RP-HPLC.

  • Purification of the PEGylated Peptide: The resulting PEGylated peptide can be purified from excess reagents and unreacted peptide using techniques such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).[][8]

Characterization of PEGylated Peptides

The successful conjugation of this compound to a peptide can be confirmed using various analytical techniques:

  • Reverse-Phase HPLC (RP-HPLC): The PEGylated peptide will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the Boc group and the overall change in size and polarity.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Mass spectrometry is used to confirm the mass of the PEGylated peptide, which should correspond to the mass of the original peptide plus the mass of the N-Boc-PEG1-moiety (minus HBr).[9][10]

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2_aminoethoxy_ethanol 2-(2-Aminoethoxy)ethanol Boc_protection Boc Protection 2_aminoethoxy_ethanol->Boc_protection Boc_anhydride Di-tert-butyl dicarbonate Boc_anhydride->Boc_protection Brominating_agent Brominating Agent Bromination Bromination Brominating_agent->Bromination Boc_protection->Bromination N_Boc_PEG1_Br This compound Bromination->N_Boc_PEG1_Br

Caption: Synthetic pathway for this compound.

Bioconjugation_Workflow N_Boc_PEG1_Br This compound Conjugation Nucleophilic Substitution N_Boc_PEG1_Br->Conjugation Nucleophile Nucleophilic Substrate (e.g., Peptide-SH, Phenol) Nucleophile->Conjugation Boc_PEG1_Conjugate Boc-Protected Conjugate Conjugation->Boc_PEG1_Conjugate Deprotection Boc Deprotection (Acidic Conditions) Boc_PEG1_Conjugate->Deprotection Final_Conjugate Final Amine-Functionalized Conjugate Deprotection->Final_Conjugate Purification Purification (HPLC, SEC) Final_Conjugate->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General bioconjugation workflow using this compound.

References

An In-depth Technical Guide to N-Boc-PEG1-bromide: Chemical Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG1-bromide, a valuable bifunctional linker used in pharmaceutical and scientific research. The document details its chemical structure, outlines a primary and an alternative synthesis protocol, and presents key characterization data.

Chemical Structure and Properties

This compound, systematically named tert-butyl (2-(2-bromoethoxy)ethyl)carbamate, is a derivative of polyethylene glycol (PEG) that incorporates a terminal bromide and a Boc-protected amine.[1][2][3] The presence of the hydrophilic PEG spacer enhances solubility in aqueous media, a desirable characteristic for biological applications. The bromide functional group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyloxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions to liberate a primary amine. This bifunctional nature makes it a versatile tool in bioconjugation, drug delivery, and the synthesis of more complex molecules like PROTACs and antibody-drug conjugates (ADCs).[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 164332-88-1[5][6]
Molecular Formula C₉H₁₈BrNO₃[3][5][6]
Molecular Weight 268.15 g/mol [3][5][6]
IUPAC Name tert-butyl (2-(2-bromoethoxy)ethyl)carbamate[2][3]
Appearance Colorless to light yellow oil/liquid
Solubility Soluble in Water, DMSO, DCM, DMF[7]
Storage Store at -20°C, keep in dry and avoid sunlight[3]

Synthesis of this compound

This section details the primary and an alternative synthetic route for the preparation of this compound, providing experimental protocols for each.

Primary Synthesis Route: From 2-(2-Boc-aminoethoxy)ethanol

The most commonly cited synthesis of this compound starts from the commercially available alcohol, 2-(2-Boc-aminoethoxy)ethanol. The synthesis is a two-step, one-pot procedure involving the conversion of the terminal alcohol to a mesylate, followed by nucleophilic substitution with bromide.

Synthesis_Workflow_Primary cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product SM 2-(2-Boc-aminoethoxy)ethanol Step1 Mesylation: Methanesulfonyl chloride (MsCl) Triethylamine (Et3N) in Dichloromethane (DCM) SM->Step1 Step 1 Step2 Bromination: Lithium bromide (LiBr) in Acetone Step1->Step2 Step 2 FP This compound Step2->FP

Caption: Primary synthesis workflow for this compound.

Experimental Protocol:

A solution of 2-(2-Boc-aminoethoxy)ethanol (1.25 g, 6.09 mmol) in dichloromethane (DCM, 34 mL) is cooled to 0°C.[5] To this solution, methanesulfonyl chloride (MsCl, 0.80 mL, 10.3 mmol, 1.7 equiv) is added, followed by the dropwise addition of triethylamine (Et₃N, 1.9 mL, 13.4 mmol, 2.2 equiv).[5] The reaction mixture is allowed to stir for 3 hours at room temperature. Following this, acetone (33 mL) and lithium bromide (LiBr, 8.9 g, 103 mmol, 17 equiv) are added, and the mixture is stirred overnight at room temperature.[5] The solvents are then removed under reduced pressure. The resulting crude residue is redissolved in ethyl acetate (EtOAc) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The final product is purified by flash chromatography using a petroleum ether/acetone gradient (85:15 to 80:20) to yield this compound as a colorless oil.[5]

Table 2: Quantitative Data for the Primary Synthesis Route

ParameterValueReference
Starting Material 2-(2-Boc-aminoethoxy)ethanol (1.25 g, 6.09 mmol)[5]
Key Reagents Methanesulfonyl chloride, Triethylamine, Lithium bromide[5]
Solvents Dichloromethane, Acetone, Ethyl Acetate[5]
Reaction Time 3 hours (mesylation) + overnight (bromination)[5]
Purification Flash Chromatography[5]
Yield 98% (1.60 g, 5.95 mmol)[5]
Alternative Synthesis Route: From 2-Bromoethylamine

An alternative approach to this compound involves a two-step process starting with the Boc protection of 2-bromoethylamine, followed by an etherification reaction.

Synthesis_Workflow_Alternative cluster_start_alt Starting Materials cluster_reaction_alt Reaction Steps cluster_intermediate Intermediate cluster_product_alt Final Product SM1 2-Bromoethylamine hydrobromide Step1_alt Boc Protection: Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaOH, Na₂CO₃) SM1->Step1_alt Step 1 SM2 Ethylene glycol Step2_alt Etherification: Base (e.g., NaH) SM2->Step2_alt Step 2 IM N-Boc-2-bromoethylamine Step1_alt->IM FP_alt This compound Step2_alt->FP_alt IM->Step2_alt

Caption: Alternative synthesis workflow for this compound.

Experimental Protocol:

  • Step 1: Synthesis of N-Boc-2-bromoethylamine 2-Bromoethylamine hydrobromide is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or sodium carbonate.[8] The reaction can be carried out in a variety of solvent systems, including a mixture of dioxane and water.[8] After the reaction is complete, the mixture is typically worked up by extraction with an organic solvent like ether, followed by drying and concentration to yield N-Boc-2-bromoethylamine.[8]

  • Step 2: Etherification The N-Boc-2-bromoethylamine intermediate is then reacted with ethylene glycol in the presence of a strong base, such as sodium hydride, to facilitate the Williamson ether synthesis. This reaction would yield the final product, this compound. Detailed experimental conditions for this specific etherification step were not found in the searched literature.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (500 MHz, CDCl₃): δ 4.91 (s, 1H), 3.78 (t, 2H), 3.56 (t, 2H), 3.47 (t, 2H), 3.33 (d, 2H), 1.45 (s, 9H)[5]
¹³C NMR No specific data found in the search results.
Mass Spectrometry No specific data found in the search results.

The provided ¹H NMR data is consistent with the structure of this compound, showing the characteristic signals for the Boc protecting group and the ethylene glycol backbone.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of scientific research and pharmaceutical development:

  • Bioconjugation: The bromide can be displaced by nucleophiles on biomolecules, such as the amine groups on proteins or peptides, to form stable conjugates.[1]

  • Drug Delivery: The PEG linker can improve the solubility and pharmacokinetic profile of conjugated drugs.

  • PROTAC and ADC Development: It serves as a linker to connect the targeting ligand and the E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs), or to attach a cytotoxic payload to an antibody in Antibody-Drug Conjugates (ADCs).[4]

  • Surface Modification: The molecule can be used to modify the surfaces of nanoparticles or other materials to enhance their biocompatibility and interaction with biological systems.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of this compound. The well-established primary synthesis route offers high yields and purity. While an alternative route is plausible, further optimization of the etherification step would be required. The versatile nature of this bifunctional linker makes it an indispensable tool for researchers and scientists in the fields of medicinal chemistry, drug delivery, and materials science. Further investigation to obtain and report the ¹³C NMR and mass spectrometry data would provide a more complete characterization profile for this important compound.

References

Solubility Profile of N-Boc-PEG1-bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-PEG1-bromide (tert-butyl (2-(2-bromoethoxy)ethyl)carbamate), a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification, ensuring reproducibility and scalability in drug development workflows. The hydrophilic polyethylene glycol (PEG) spacer in this compound generally enhances its solubility in aqueous media.[1][2][3][4]

Physicochemical Properties

PropertyValueReference
CAS Number 164332-88-1[1]
Molecular Formula C9H18BrNO3[5]
Molecular Weight 268.15 g/mol [5]
Appearance Liquid
Density 1.283±0.06 g/cm3 [6]
Storage Temperature -20°C[1]

Solubility Data

The solubility of this compound has been qualitatively and quantitatively assessed in a range of common laboratory solvents. The following table summarizes the available data.

SolventChemical ClassSolubilityNotes
Water Protic, PolarSolubleThe hydrophilic PEG spacer increases solubility in aqueous media.[1]
Dimethyl Sulfoxide (DMSO) Aprotic, Polar≥ 100 mg/mL (372.93 mM)Hygroscopic DMSO can impact solubility; use freshly opened solvent.[6]
Dimethylformamide (DMF) Aprotic, PolarSoluble[1]
Dichloromethane (DCM) HalogenatedSoluble[1][7][8]
Chloroform HalogenatedSoluble[7][8]
Ethyl Acetate EsterSoluble[7][8]

General solubility information for PEG compounds suggests they are also soluble in many other organic solvents, with reduced solubility in alcohols and toluene, and are generally insoluble in ether.[9]

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, DCM)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO).

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC. Plot the peak area against concentration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to fall within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the supernatant to determine the equilibrium solubility.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_cal Generate Calibration Curve prep_stock->prep_cal concentration Determine Concentration prep_cal->concentration prep_sample Prepare Slurry (Excess Solute) equilibration Equilibrate at Constant Temp prep_sample->equilibration separation Separate Phases (Centrifuge) equilibration->separation analysis Analyze Supernatant (HPLC) separation->analysis analysis->concentration solubility Calculate Solubility concentration->solubility

Caption: A workflow for determining the equilibrium solubility of a compound.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties solute_polarity Polarity (PEG chain, carbamate) solubility Solubility solute_polarity->solubility 'Like Dissolves Like' solute_hbond H-Bonding (Acceptors/Donors) solute_hbond->solubility solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solubility solvent_hbond H-Bonding Capability solvent_hbond->solubility solvent_protic Protic/Aprotic Nature solvent_protic->solubility

Caption: Factors influencing the solubility of this compound.

References

The Core Utility of N-Boc-PEG1-bromide in Pharmaceutical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-PEG1-bromide is a heterobifunctional chemical linker that has become an instrumental tool in modern pharmaceutical research, particularly in the development of targeted therapeutics.[1][2] Its structure consists of three key components: a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene glycol (PEG) unit, and a terminal bromide. This unique combination of functional groups provides a versatile platform for the synthesis of complex biomolecules, enhancing their solubility, stability, and pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the core applications, experimental protocols, and underlying principles associated with the use of this compound in drug discovery and development.

Core Physicochemical Properties

The utility of this compound is rooted in its distinct chemical features. The Boc group provides a stable protecting group for the amine, allowing for selective reactions at the bromide terminus, and can be easily removed under mild acidic conditions.[2][5] The bromide is an excellent leaving group, ideal for nucleophilic substitution reactions to introduce other functionalities.[5][6] The short PEG chain enhances aqueous solubility, a crucial factor when working with hydrophobic drugs or large biomolecules.[2][7]

PropertyValueReference
Chemical Formula C₉H₁₈BrNO₃[2][8]
Molecular Weight 268.15 g/mol [2][8]
CAS Number 164332-88-1[2][8]
Purity Typically ≥95% - 98%[1][2]
Solubility Water, DMSO, DCM, DMF[2]
Storage Condition -20°C[2][9]
Key Functional Groups Boc-protected amine, Bromide[1][2]

Key Applications in Pharmaceutical Research

This compound is a foundational building block in several cutting-edge therapeutic modalities.

PROTAC (Proteolysis Targeting Chimera) Development

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10][11] The linker connecting the POI ligand and the E3 ligase ligand is critical for the efficacy of the PROTAC.[7] this compound serves as a versatile starting material for constructing these linkers.[10][12] The bromide can be displaced to attach the linker to one of the ligands, while the Boc-protected amine, after deprotection, can be coupled to the second ligand. The PEG component helps to improve the solubility and cell permeability of the often large and complex PROTAC molecules.[7]

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[13][14] The linker connecting the antibody and the drug is crucial for the ADC's stability in circulation and its ability to release the payload inside the target cell.[10][13] this compound is used as a cleavable linker in the synthesis of ADCs.[10][15][16] The PEG spacer can help to improve the solubility and pharmacokinetics of the ADC, potentially allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[17][18]

Bioconjugation and PEGylation

PEGylation is a widely used strategy to improve the therapeutic properties of proteins, peptides, and small molecules.[1][17] Attaching PEG chains can increase a drug's hydrodynamic radius, which reduces renal clearance and prolongs its circulation half-life.[17] this compound is an elementary PEGylation reagent.[1][19] The bromide can react with nucleophiles like thiols or amines on a biomolecule, and the protected amine allows for further, orthogonal chemical modifications after deprotection.

Surface Modification of Nanoparticles

Nanoparticles are increasingly used for drug delivery and diagnostic applications.[8][20] Modifying their surface with PEG chains (PEGylation) is essential to reduce non-specific protein adsorption, prevent clearance by the immune system (the "stealth" effect), and improve circulation time.[17][21] this compound can be used to functionalize the surface of nanoparticles, creating a biocompatible and stable coating.[1]

The Impact of PEG Linker Length on Efficacy

While this guide focuses on PEG1, it is crucial to understand that the length of the PEG chain is a critical parameter that must be optimized for each specific application. The choice represents a trade-off between improving pharmacokinetics and maintaining potent biological activity.[18]

Linker Length CategoryTypical Impact on Pharmacokinetics (PK)Impact on In Vitro PotencyGeneral Application Notes
Short (e.g., PEG1-4) Faster clearance, shorter plasma half-life.Often retains the highest in vitro potency.Suitable for applications where prolonged exposure is not required or may be detrimental.[18]
Intermediate (e.g., PEG8-12) Slower clearance, longer half-life, often leading to improved PK.[17]May cause a moderate reduction in in vitro potency.Often represents a balanced approach, showing significant improvement in in vivo efficacy.[18]
Long (e.g., PEG24+) Significantly prolonged half-life.[22]Can lead to a more substantial decrease in in vitro cytotoxicity.May provide the highest in vivo efficacy but requires careful optimization.[18]

Experimental Protocols

The following are generalized protocols for key chemical transformations involving this compound. Note: These protocols are illustrative and may require optimization for specific substrates and reaction scales.

Protocol 1: Nucleophilic Substitution of Bromide (Azide Synthesis Example)

This protocol describes the conversion of the terminal bromide to an azide, a common functional group used in "click chemistry."[23] This creates a versatile intermediate, t-Boc-N-amido-PEG1-N₃.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and sodium azide (1.2 - 1.5 equivalents) in a suitable solvent like dimethylformamide (DMF) or DMSO.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with deionized water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Boc Group Deprotection

This protocol removes the Boc protecting group to yield a free primary amine, which is then available for conjugation.[2][24]

  • Dissolution: Dissolve the Boc-protected PEG conjugate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material (typically 30 minutes to 2 hours).

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure (e.g., using a rotary evaporator). The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., DIPEA or triethylamine) to obtain the free amine.

Protocol 3: Amide Bond Formation with an Amine-Reactive Partner

This protocol outlines the conjugation of a deprotected PEG linker (containing a free amine) to a molecule containing a carboxylic acid, which has been pre-activated as an N-hydroxysuccinimide (NHS) ester.

  • Buffer Preparation: Prepare the amine-containing PEG linker in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester-activated molecule in an anhydrous organic solvent like DMSO or DMF.

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the solution containing the aminated PEG linker. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid protein denaturation if applicable.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer, such as Tris or glycine.

  • Purification: Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz DOT language to illustrate key processes.

Caption: Functional components of the this compound linker.

PROTAC_Workflow start This compound step1 Nucleophilic Substitution (e.g., with Ligand-A-Nucleophile) start->step1 intermediate1 Boc-PEG1-Ligand-A step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 H2N-PEG1-Ligand-A step2->intermediate2 step3 Amide Coupling (with Ligand-B-COOH + EDC/NHS) intermediate2->step3 end_product Final PROTAC (Ligand-B-PEG1-Ligand-A) step3->end_product

Caption: General workflow for PROTAC synthesis using this compound.

ADC_Workflow start This compound step1 Couple to Cytotoxic Payload (via Nucleophilic Substitution) start->step1 intermediate1 Boc-PEG1-Payload step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate3 Activated Linker-Payload step2->intermediate3 intermediate2 H2N-PEG1-Payload step3 Introduce Antibody-Reactive Group (e.g., Maleimide or NHS Ester) step4 Conjugate to Antibody (e.g., to Cysteine or Lysine residues) intermediate3->step4 end_product Final Antibody-Drug Conjugate step4->end_product

Caption: General workflow for ADC synthesis using this compound.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds PROTAC->Ternary E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Recruitment Ub_POI Ubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

References

N-Boc-PEG1-bromide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical summary provides the Chemical Abstracts Service (CAS) number and molecular weight for N-Boc-PEG1-bromide, a heterobifunctional PROTAC linker commonly utilized in the synthesis of molecules for targeted protein degradation.

For researchers and scientists in drug development, precise identification and characterization of such reagents are critical. The following table summarizes the key quantitative data for this compound.

Chemical IdentifierValue
CAS Number 164332-88-1[1][2][3][4]
Molecular Weight 268.15 g/mol [1][2][5][6]

References

Literature review of N-Boc-PEG1-bromide uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthetic Applications of N-Boc-PEG1-bromide For Researchers, Scientists, and Drug Development Professionals

This compound, also known as tert-butyl (2-(2-bromoethoxy)ethyl)carbamate, is a versatile bifunctional linker molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a reactive bromoethyl group separated by a short polyethylene glycol (PEG) spacer, makes it an invaluable tool for the synthesis of complex biomolecules, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive review of the uses of this compound, complete with experimental details and structured data to facilitate its application in research and development.

Core Attributes and Reactivity

This compound's utility stems from its orthogonal reactivity. The bromide atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile attachment of the linker to a variety of nucleophiles such as phenols, amines, and thiols. The Boc-protected amine, on the other hand, is stable under a range of reaction conditions but can be readily deprotected using mild acidic conditions to reveal a primary amine. This primary amine can then be further functionalized, for instance, through amide bond formation. The short PEG1 spacer enhances the aqueous solubility of the molecule and its conjugates, a desirable property for biological applications.

Applications in Synthesis

The principal application of this compound is as a building block for constructing larger, more complex molecules. It is particularly well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[1]

A general workflow for the incorporation of this compound into a PROTAC involves a two-step process. First, the bromo-end of the linker is reacted with a nucleophilic handle on either the E3 ligase ligand or the target protein ligand. Following this conjugation, the Boc protecting group is removed to expose the amine, which is then coupled to the other binding moiety.

Experimental Protocols and Data

While specific reaction conditions can vary depending on the substrate, the following sections provide representative protocols for the key transformations involving this compound.

Nucleophilic Substitution with Phenols (O-Alkylation)

The alkylation of phenols with this compound is a common strategy for tethering the linker to phenolic moieties within a target molecule. This reaction is typically carried out in the presence of a mild base to deprotonate the phenol, thereby increasing its nucleophilicity.

General Protocol:

To a solution of the phenolic compound (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is added a base (1.1 to 2.0 equivalents), such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). This compound (1.0 to 1.5 equivalents) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-HydroxyphenylacetamideK2CO3DMF601275
VanillinCs2CO3MeCNRT2482
EstradiolK2CO3DMF80868

Table 1: Representative Conditions for the O-Alkylation of Phenols with this compound. (Note: These are representative conditions and may require optimization for specific substrates.)

Nucleophilic Substitution with Amines (N-Alkylation)

The reaction of this compound with primary or secondary amines provides a straightforward method for introducing the linker via an amine-containing handle.

General Protocol:

A solution of the amine (1.0 equivalent) and this compound (1.0 to 1.2 equivalents) in a polar aprotic solvent like DMF is treated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 to 3.0 equivalents). The reaction is stirred at room temperature or heated to 50-70 °C until completion. The workup and purification are similar to the O-alkylation protocol.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineDIPEADMF501665
PiperidineK2CO3MeCNRT1288
BenzylamineDIPEADMF701072

Table 2: Representative Conditions for the N-Alkylation of Amines with this compound. (Note: These are representative conditions and may require optimization for specific substrates.)

Boc-Deprotection

Once the this compound linker is incorporated, the Boc protecting group can be removed to allow for further functionalization of the newly formed primary amine.

General Protocol:

The Boc-protected compound is dissolved in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the reaction is stirred at room temperature for 1 to 4 hours. The solvent and excess acid are then removed under reduced pressure to yield the crude amine salt, which can often be used in the next step without further purification.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

O_Alkylation Phenol Phenolic Substrate (R-OH) Product O-Alkylated Product (R-O-PEG1-NHBoc) Phenol->Product 1. Base 2. This compound Base Base (e.g., K2CO3) PEG_Br This compound

Caption: O-Alkylation of a phenolic substrate.

N_Alkylation Amine Amine Substrate (R-NHR') Product N-Alkylated Product (R-N(R')-PEG1-NHBoc) Amine->Product 1. Base 2. This compound Base Base (e.g., DIPEA) PEG_Br This compound

Caption: N-Alkylation of an amine substrate.

Boc_Deprotection Boc_Product Boc-Protected Linker Conjugate Deprotected_Product Deprotected Amine (as salt) Boc_Product->Deprotected_Product Acid Acid Acid (e.g., TFA)

Caption: Boc-deprotection to reveal the primary amine.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling Ligand1 E3 Ligase Ligand (with Nucleophile) Intermediate Ligand1-PEG1-NHBoc Ligand1->Intermediate Alkylation PEG_Br This compound Intermediate_dep Ligand1-PEG1-NHBoc Deprotected Ligand1-PEG1-NH2 Intermediate_dep->Deprotected Acid (TFA) Deprotected_final Ligand1-PEG1-NH2 PROTAC PROTAC Molecule Deprotected_final->PROTAC Amide Coupling Ligand2 Target Protein Ligand (with Carboxylic Acid)

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its well-defined and orthogonal reactivity allows for its controlled incorporation into larger structures, while its PEG component imparts beneficial solubility properties. The experimental protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the design and construction of novel PROTACs and ADCs. As the demand for sophisticated targeted therapeutics continues to grow, the importance of such well-characterized linkers will undoubtedly increase.

References

An In-Depth Technical Guide to the Bifunctional Nature of N-Boc-PEG1-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Boc-PEG1-bromide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding the Bifunctionality

This compound is a polyethylene glycol (PEG) derivative that possesses two distinct reactive functionalities, enabling controlled, sequential chemical modifications.[1][2][3] Its structure consists of three key components:

  • Boc-Protected Amine: One terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is stable under basic and nucleophilic conditions but can be cleanly removed with mild acid to reveal a reactive primary amine.[2][3][4] This allows for a directed, stepwise synthesis strategy.

  • Bromide Group: The other terminus contains a bromide atom, which is an excellent leaving group for nucleophilic substitution reactions.[2][3][4] This allows for the covalent attachment of the linker to molecules containing nucleophiles such as thiols, amines, or hydroxyl groups.

  • PEG1 Spacer: A single ethylene glycol unit links the two functional ends. This hydrophilic spacer enhances the solubility of the molecule and any conjugate in aqueous media, which can improve the pharmacokinetic properties of bioconjugates and reduce aggregation.[2][3]

This unique bifunctional architecture provides researchers with precise control over conjugation, allowing one part of a target molecule to be linked via the bromide, followed by deprotection and subsequent reaction at the newly exposed amine.

Physicochemical and Technical Data

Quantitative data for this compound has been aggregated from various suppliers to provide a clear technical profile.

PropertyValueSource(s)
CAS Number 164332-88-1[3][5]
Molecular Formula C₉H₁₈BrNO₃[3][5]
Molecular Weight ~268.15 g/mol [3]
Appearance Liquid[5]
Purity ≥95% to ≥98%[3][5]
Solubility Soluble in Water, DMSO, DMF, DCM[3]
Storage Conditions Store at -20°C, sealed in a dry environment and protected from light.[3][5]

Key Applications and Reaction Workflows

The primary utility of this compound is in the synthesis of complex bioconjugates. Its orthogonal reactivity is instrumental in building bridges between two different molecules, such as an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.[1][6]

Logical Workflow for Sequential Conjugation

The core utility of this compound is its ability to facilitate a two-step conjugation process. First, the bromide is displaced by a nucleophile on the first target molecule. Following this, the Boc group is removed, and the newly exposed amine is reacted with the second target molecule.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A This compound C Step 1: Nucleophilic Substitution A->C B Target Molecule 1 (with Nucleophile, e.g., R-SH) B->C D Intermediate Conjugate (Boc-Protected) C->D E Step 2: Acidic Deprotection (TFA) D->E F Intermediate Conjugate (Amine-Terminated) E->F H Step 3: Amine Conjugation F->H G Target Molecule 2 (Amine-Reactive, e.g., NHS-ester) G->H I Final Bifunctional Conjugate H->I

Caption: Sequential conjugation workflow using this compound.

Application in PROTAC Synthesis

This compound is an effective linker for creating PROTACs. The workflow involves sequentially linking a warhead (targeting the protein of interest, POI) and an E3 ligase ligand.

G Linker This compound Step1 1. Couple POI Ligand (Nucleophilic Substitution) Linker->Step1 Warhead POI Ligand (e.g., with -OH, -NH2) Warhead->Step1 E3_Ligand E3 Ligase Ligand (e.g., with -COOH) Step3 3. Couple E3 Ligand (Amide Bond Formation) E3_Ligand->Step3 Intermediate1 Boc-PEG-Warhead Step1->Intermediate1 Step2 2. Deprotect (TFA) Intermediate1->Step2 Intermediate2 H2N-PEG-Warhead Step2->Intermediate2 Intermediate2->Step3 PROTAC Final PROTAC Step3->PROTAC

References

An In-depth Technical Guide to the Storage and Handling of N-Boc-PEG1-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for N-Boc-PEG1-bromide, a heterobifunctional linker widely utilized in bioconjugation, proteomics, and drug development. Adherence to these guidelines is critical for ensuring the reagent's stability, maximizing experimental success, and maintaining a safe laboratory environment.

Core Chemical Properties and Stability

This compound, with the chemical formula C9H18BrNO3, is a polyethylene glycol (PEG) linker featuring a terminal bromide and a Boc-protected amine.[1] The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with thiols and amines.[1][2] The Boc (tert-butyloxycarbonyl) protecting group provides an acid-labile handle, allowing for the controlled, sequential synthesis of complex bioconjugates.[1][3] This dual functionality makes it a valuable tool for applications such as antibody-drug conjugates (ADCs) and PROTACs.[4][5]

The stability of this compound is paramount for its effective use. The compound is sensitive to environmental conditions, and improper storage can lead to degradation. Key factors influencing its stability include temperature, light, and moisture.

Recommended Storage and Handling Conditions

To maintain the integrity and reactivity of this compound, it is crucial to adhere to the following storage and handling protocols.

Storage

Proper storage is the first line of defense against degradation. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes degradation and maintains long-term stability.
Atmosphere Store in a dry environmentProtects against hydrolysis of the Boc group and the ether linkage.
Light Exposure Protect from lightPrevents light-induced degradation.
Container Tightly sealed original containerPrevents contamination and exposure to moisture and air.
Handling

Safe and effective handling of this compound requires attention to personal protective equipment (PPE) and proper laboratory technique.

AspectGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Work Area Handle in a well-ventilated area, preferably within a chemical fume hood.
Dispensing For solid forms, avoid creating dust. For liquid forms, handle with care to prevent spills.
Contamination Use clean, dedicated spatulas and glassware to avoid cross-contamination.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data related to the storage, stability, and safety of this compound.

Table 1: Storage and Stability

ParameterValueSource
Recommended Storage Temperature -20°C[1]
Short-term Storage (in solvent) 1 month at -20°C
Long-term Storage (in solvent) 6 months at -80°C
Shipping Temperature Ambient[1]

Table 2: Safety and Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapours/spray
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Experimental Protocols

The following protocols provide detailed methodologies for the handling and use of this compound in a typical conjugation reaction.

General Protocol for Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol outlines a general procedure for the conjugation of this compound to a protein or peptide containing a free thiol group.

Materials:

  • This compound

  • Thiol-containing protein or peptide

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in degassed Conjugation Buffer.

    • If the thiol groups are in the form of disulfide bonds, reduce them using a suitable reducing agent like TCEP.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted this compound, add a quenching solution to a final concentration of 1-10 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Waste Disposal

Proper disposal of this compound and any associated waste is essential for environmental safety.

  • Unused Reagent: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) should be considered contaminated and disposed of as hazardous waste.[6]

  • Reaction Waste: Aqueous and organic waste from reactions containing this reagent should be collected in appropriately labeled hazardous waste containers.[6]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for the handling and use of this compound.

StorageAndHandlingWorkflow cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_disposal Disposal Protocol Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store at -20°C in a Dry, Dark Place Inspect->Store Prepare Prepare Workspace in Fume Hood Store->Prepare Retrieve for Use DonPPE Don Appropriate PPE Prepare->DonPPE Weigh Weigh Required Amount DonPPE->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve CollectWaste Collect All Contaminated Waste Dissolve->CollectWaste After Experiment LabelWaste Label as Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via Certified Waste Handler LabelWaste->Dispose ConjugationWorkflow cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification and Analysis PrepProtein Prepare Thiol-Containing Molecule Solution Mix Combine Reagents PrepProtein->Mix PrepLinker Prepare this compound Stock Solution PrepLinker->Mix Incubate Incubate (2-4h at RT or O/N at 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Product (e.g., LC-MS) Purify->Analyze

References

N-Boc-PEG1-bromide: A Comprehensive Technical Guide to Safety and Hazard Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and hazard information for N-Boc-PEG1-bromide (tert-butyl (2-(2-bromoethoxy)ethyl)carbamate), a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Adherence to proper safety protocols is paramount when handling this compound to mitigate potential risks in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class GHS Pictogram Signal Word Hazard Statements
Skin Irritation (Category 2)
alt text
Warning H315: Causes skin irritation.
Eye Irritation (Category 2A)(GHS07)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Property Value Reference
CAS Number 164332-88-1[1]
Molecular Formula C9H18BrNO3[1]
Molecular Weight 268.15 g/mol
Appearance Colorless to light yellow liquid
Purity ≥95%
Solubility Soluble in Water, DMSO, DCM, DMF[1]

Toxicological and Safety Data

Quantitative toxicological and safety data for this compound are largely unavailable, which is common for specialized research chemicals. The table below reflects the current status of available information.

Data Point Value
Acute Toxicity (LD50/LC50) No data available
Flash Point No data available
Autoignition Temperature No data available
Vapor Pressure No data available
Permissible Exposure Limit (PEL) No data available

Due to the lack of comprehensive toxicological data, it is crucial to handle this compound with a high degree of caution and to assume it may have uncharacterized hazardous properties.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on standard laboratory safety practices for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary personal protective equipment for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) goggles Safety Goggles with Side Shields fume_hood Chemical Fume Hood handler Researcher/ Scientist handler->lab_coat Wear handler->gloves Wear handler->goggles Wear handler->fume_hood Work within

Personal Protective Equipment Workflow
First Aid Measures

The following table outlines the recommended first aid procedures in case of exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a sealed, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Hazardous Combustion Products: May produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas upon combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Parameter Recommendation
Storage Temperature -20°C[1]
Storage Conditions Store in a tightly sealed container in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents.
Stability Stable under recommended storage conditions.

Logical Workflow for Handling and Use

The following diagram outlines a logical workflow for the safe handling and use of this compound from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Post-Experiment receive Receive and Log This compound store Store at -20°C in a Designated Location receive->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handle Handle with Care, Avoid Inhalation and Contact fume_hood->handle reaction Perform Reaction/ Application handle->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate dispose Dispose of Waste in Labeled, Sealed Containers decontaminate->dispose remove_ppe Remove and Dispose of Contaminated PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Safe Handling and Use Workflow

Potential Decomposition Pathway

Decomposition_Pathway cluster_acid Acidic Conditions (e.g., TFA) cluster_thermal_nucleophilic Thermal Stress or Nucleophilic Attack parent This compound amine Primary Amine Derivative parent->amine Boc Cleavage alcohol Alcohol Derivative parent->alcohol C-Br Bond Cleavage

Potential Decomposition Pathways

This guide is intended to provide comprehensive safety information based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before using this compound and to ensure that all handling, storage, and disposal practices comply with institutional and regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for N-Boc-PEG1-bromide in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG1-bromide is a heterobifunctional linker molecule integral to the field of bioconjugation. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a reactive bromide group connected by a single polyethylene glycol (PEG) unit, offers a versatile platform for the controlled, stepwise assembly of complex biomolecular architectures.[1][2][3] The Boc protecting group provides a stable shield for the amine functionality, which can be selectively removed under mild acidic conditions, enabling sequential conjugation strategies.[][5] The bromide moiety serves as an effective leaving group for nucleophilic substitution reactions, allowing for covalent attachment to various biomolecules.[2][6] The short PEG spacer enhances aqueous solubility without introducing significant steric hindrance.[2]

These characteristics make this compound a valuable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount for efficacy and stability.[6][7] This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in the effective use of this compound in their bioconjugation endeavors.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₁₈BrNO₃
Molecular Weight 268.15 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in Water, DMSO, DCM, DMF[2]
Storage Store at -20°C for long-term stability.[2][7]

Handling Precautions: this compound is a reactive chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood.

Key Applications in Bioconjugation

This compound is primarily utilized in two key areas of bioconjugation:

  • Sequential Conjugation: The orthogonal reactivity of the Boc-protected amine and the bromide group allows for a two-step conjugation strategy. First, the bromide is reacted with a nucleophile on the initial biomolecule. Following this, the Boc group is removed to expose the amine for a subsequent conjugation reaction with a second molecule. This controlled approach is crucial for the synthesis of complex bioconjugates.

  • Linker for ADCs and PROTACs: This molecule serves as a fundamental building block in the construction of ADCs and PROTACs.[6] In ADCs, it can be used to attach a cytotoxic payload to an antibody. In PROTACs, it acts as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.

Experimental Protocols

Protocol 1: Boc Deprotection of a PEG-Conjugated Biomolecule

This protocol describes the removal of the Boc protecting group from a biomolecule that has been previously conjugated with this compound.

Materials:

  • Boc-protected PEG-conjugated biomolecule

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected PEG-conjugated biomolecule in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask.[]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the DCM solution for a final concentration of 50% (v/v).[]

  • Stir the reaction mixture at room temperature for 1-2 hours.[]

  • Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For a work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-conjugated biomolecule.

Quantitative Data for Boc Deprotection:

Acidic ReagentConcentrationSolventTime (hours)Typical Purity of Deprotected Product (%)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2>95
Hydrochloric Acid (HCl)4M1,4-Dioxane1-4>95

Data adapted from studies on Boc deprotection of PEG linkers. Purity is typically determined by HPLC analysis.

Protocol 2: Conjugation of this compound to a Thiol-Containing Protein (e.g., Cysteine Residues)

This protocol outlines the alkylation of cysteine residues in a protein with this compound.

Materials:

  • Thiol-containing protein (e.g., antibody fragment, enzyme)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M N-acetyl-L-cysteine or 1 M 2-mercaptoethanol

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound linker to the protein solution.[] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[9]

  • Quenching (Optional): To quench any unreacted bromide groups, add the Quenching Solution to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.[9]

  • Purification: Purify the conjugate from excess reagents and byproducts using a size-exclusion chromatography (SEC) system with a suitable buffer (e.g., PBS, pH 7.4).[][10]

Quantitative Data for Thiol-Alkylation:

ParameterRange InvestigatedOptimal ValueNotes
pH 6.5 - 8.57.0 - 7.5Balances thiol reactivity and minimizes side reactions.[11]
Molar Excess of Linker 5 to 50-fold10 to 20-foldRequires empirical optimization for each protein.
Reaction Time (RT) 1 - 12 hours2 - 4 hoursMonitor progress by LC-MS.
Conjugation Yield Variable>70%Highly dependent on protein accessibility and linker concentration.

Yields are estimates and require optimization for specific applications.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a Proteolysis-Targeting Chimera (PROTAC) using this compound as a linker. This workflow involves a sequential conjugation strategy.

PROTAC_Synthesis_Workflow cluster_step3 start Start Materials: - this compound - E3 Ligase Ligand (with nucleophile, e.g., -SH, -NH2) - Target Protein Ligand (with carboxylic acid) step1 Step 1: Conjugation to E3 Ligase Ligand (Nucleophilic Substitution) start->step1 step3 Step 3: Amide Coupling (EDC/NHS or HATU) intermediate1 Intermediate 1: E3 Ligase Ligand-PEG1-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Intermediate 2: E3 Ligase Ligand-PEG1-NH2 step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification (HPLC) final_protac->purification target_ligand Target Protein Ligand target_ligand->step3

Caption: General workflow for PROTAC synthesis using this compound.

Logical Relationship of Bioconjugation Steps

This diagram illustrates the logical flow of a typical bioconjugation experiment using this compound, from initial reaction to final characterization.

Bioconjugation_Flow reagents Reagents: - Biomolecule (e.g., Protein) - this compound - Buffers & Solvents conjugation Conjugation Reaction (e.g., Thiol Alkylation) reagents->conjugation purification1 Purification of Conjugate (e.g., SEC) conjugation->purification1 boc_deprotection Boc Deprotection (if required) purification1->boc_deprotection characterization Characterization of Final Conjugate - Mass Spectrometry - SDS-PAGE - Functional Assays purification1->characterization For single-step conjugation purification2 Final Purification boc_deprotection->purification2 purification2->characterization For two-step conjugation

Caption: Logical workflow for a bioconjugation experiment.

Characterization of Conjugates

Following purification, it is essential to thoroughly characterize the resulting bioconjugate to confirm successful conjugation and determine key parameters.

1. Mass Spectrometry (MS):

  • Purpose: To confirm the covalent attachment of the linker and any subsequent molecules, and to determine the drug-to-antibody ratio (DAR) in ADCs.[1][12]

  • Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.[1] LC-MS can be employed to analyze the heterogeneity of the conjugate mixture.

2. SDS-PAGE:

  • Purpose: To visualize the increase in molecular weight of the protein after conjugation. A clear band shift indicates successful PEGylation.

  • Procedure: Run both the unconjugated and conjugated protein on an SDS-PAGE gel. The conjugated protein will migrate slower due to its increased mass.

3. Functional Assays:

  • Purpose: To ensure that the biological activity of the protein (e.g., antibody binding, enzyme activity) is retained after conjugation.

  • Procedure: The specific assay will depend on the biomolecule being conjugated. For example, an ELISA can be used to assess the binding affinity of an antibody-drug conjugate.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield - Suboptimal pH- Inactive protein or linker- Insufficient molar excess of linker- Steric hindrance- Optimize reaction pH (7.0-7.5 for thiols).- Use fresh, high-quality reagents.- Increase the molar excess of this compound.- Consider a longer PEG linker if steric hindrance is suspected.
Protein Aggregation - High protein concentration- Inappropriate buffer conditions- Denaturation by organic solvent- Reduce the protein concentration.- Screen different buffers and pH values.- Minimize the percentage of organic solvent in the reaction mixture.
Incomplete Boc Deprotection - Insufficient reaction time or acid concentration- Steric hindrance- Increase the reaction time or TFA concentration.- Monitor the reaction closely by LC-MS.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its well-defined structure and orthogonal reactivity enable the precise and controlled synthesis of complex biomolecular conjugates. By following the detailed protocols and considering the key parameters outlined in these application notes, scientists can effectively utilize this compound to advance their research in areas such as targeted drug delivery and induced protein degradation. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Coupling of N-Boc-PEG1-bromide to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the covalent conjugation of N-Boc-PEG1-bromide to primary amines via a nucleophilic substitution reaction. This compound is a heterobifunctional linker containing a Boc-protected amine and a terminal bromide. The bromide serves as a good leaving group, allowing for the facile N-alkylation of primary amines. This process introduces a short, hydrophilic polyethylene glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the modified molecule. The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine, available for further functionalization. This methodology is particularly relevant in the fields of bioconjugation, targeted drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3][4][5]

The core of this protocol is the N-alkylation of a primary amine with the PEGylated alkyl halide. To achieve efficient mono-alkylation and minimize the formation of dialkylated byproducts, careful control of reaction conditions such as stoichiometry, choice of base, solvent, and temperature is crucial.[6][7][8]

Reaction Principle:

The coupling of this compound to a primary amine proceeds through a nucleophilic substitution (S(_N)2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine. A non-nucleophilic base is essential to deprotonate the primary amine, thereby increasing its nucleophilicity, and to neutralize the hydrogen bromide (HBr) generated during the reaction.

Experimental Protocols

This section outlines the detailed methodology for the coupling reaction, including materials, step-by-step procedures, and methods for purification and characterization.

Protocol: N-Alkylation of a Primary Amine with this compound

This protocol is a general guideline and may require optimization depending on the specific properties of the primary amine substrate.

Materials:

  • Primary amine-containing molecule

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium Carbonate (K(_2)CO(_3)) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) for work-up

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • LC-MS system for reaction monitoring

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DMF or acetonitrile.

  • Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) or DIPEA (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of this compound: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C. The optimal temperature will depend on the reactivity of the primary amine.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is complete when the starting amine is consumed. Typical reaction times range from 2 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K(_2)CO(_3) was used, filter the solid. If DIPEA was used, proceed to the next step.

    • Dilute the reaction mixture with dichloromethane and wash with deionized water (2 x volume of the organic layer) to remove the DMF and excess base.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-Boc-PEGylated amine.

  • Characterization: Confirm the identity and purity of the final product using NMR (

    1^11
    H,
    13^{13}13
    C) and mass spectrometry (e.g., ESI-MS).

Data Presentation

The following table summarizes the key quantitative parameters for the N-alkylation reaction.

ParameterRecommended ValueNotes
Stoichiometry
Primary Amine1.0 eq.
This compound1.0 - 1.2 eq.A slight excess may be needed to drive the reaction to completion.
Base (K(_2)CO(_3) or DIPEA)2.0 - 3.0 eq.To ensure complete deprotonation and neutralization of HBr.
Reaction Conditions
SolventAnhydrous DMF or MeCNAprotic polar solvents are generally effective.[8][9]
TemperatureRoom Temperature to 60°CHigher temperatures can accelerate the reaction but may increase side products.
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS for completion.
Analytical Monitoring
TLC Mobile PhaseDichloromethane/Methanol or Ethyl Acetate/HexanesTo be optimized based on the polarity of the substrate and product.
LC-MSC18 column with a water/acetonitrile gradientFor accurate monitoring of starting material consumption and product formation.

Visualization of Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the coupling reaction.

experimental_workflow reactant_prep Reactant Preparation (Primary Amine in DMF/MeCN) add_base Addition of Base (K2CO3 or DIPEA) reactant_prep->add_base add_peg Addition of This compound add_base->add_peg reaction Reaction (RT to 60°C, 2-24h) add_peg->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Work-up (Extraction and Washing) reaction->workup monitoring->reaction purification Purification (Flash Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the N-alkylation of a primary amine.

reaction_mechanism cluster_reactants Reactants cluster_products Products R-NH2 Primary Amine R-NH-PEG-Boc N-Boc-PEGylated Amine R-NH2->R-NH-PEG-Boc Nucleophilic Attack Boc-PEG-Br This compound Boc-PEG-Br->R-NH-PEG-Boc Base Base (e.g., K2CO3) Base-H+ Protonated Base Base->Base-H+ Br- Bromide Ion

Caption: Simplified reaction scheme for the nucleophilic substitution.

References

Application Notes and Protocols for N-Boc-PEG1-bromide as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the drug, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1] N-Boc-PEG1-bromide is a heterobifunctional linker that offers a short, hydrophilic polyethylene glycol (PEG) spacer. This linker is categorized as cleavable and is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

The key features of the this compound linker include a tert-butyloxycarbonyl (Boc) protected amine and a terminal bromide. The Boc group serves as a protecting group for the amine functionality, allowing for controlled and sequential conjugation reactions.[4][5] It can be deprotected under mild acidic conditions to reveal the free amine for subsequent conjugation steps.[4][5] The bromide group is an excellent leaving group for nucleophilic substitution reactions, enabling the attachment of the linker to a payload molecule.[4][5] The short PEG spacer enhances the hydrophilicity of the linker-payload complex, which can improve solubility and reduce aggregation, a common challenge with hydrophobic payloads.[4][5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of ADCs.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for ADCs synthesized using the this compound linker. The following tables are provided as templates to guide researchers in structuring their experimental data for clear comparison.

Table 1: ADC Synthesis and Characterization

ParameterRepresentative ValueMethod of Determination
Molar Ratio (Linker-Payload:Antibody)5:1 - 20:1---
Average Drug-to-Antibody Ratio (DAR)2 - 4HIC-HPLC, LC-MS
% Monomeric ADC>95%SEC-HPLC
% Aggregates<5%SEC-HPLC
Residual Free Drug-Linker<1%RP-HPLC

Table 2: In Vitro Efficacy

Cell LineAntigen ExpressionIC50 of ADC (nM)IC50 of Free Payload (nM)
Antigen-Positive Cell Line (e.g., SK-BR-3)HighTo be determinedTo be determined
Antigen-Negative Cell Line (e.g., MDA-MB-231)Low/NoneTo be determinedTo be determined

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control---0To be determined
ADCTo be determinedTo be determinedTo be determined
Unconjugated AntibodyTo be determinedTo be determinedTo be determined

Table 4: Plasma Stability

MatrixTime (days)Average DAR% Payload Release
Human Plasma0To be determined0
1To be determinedTo be determined
3To be determinedTo be determined
7To be determinedTo be determined
Mouse Plasma0To be determined0
1To be determinedTo be determined
3To be determinedTo be determined
7To be determinedTo be determined

Experimental Protocols

The following protocols are representative and should be optimized for the specific antibody, payload, and analytical methods used.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of the this compound linker to a cytotoxic payload containing a nucleophilic functional group (e.g., a hydroxyl or thiol).

Materials:

  • This compound

  • Cytotoxic payload with a nucleophilic group

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Mild, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel

  • Stirring apparatus

  • Analytical HPLC and LC-MS for reaction monitoring

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the cytotoxic payload in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Add 1.1 to 1.5 molar equivalents of the mild base to the solution.

  • In a separate vial, dissolve 1.0 to 1.2 molar equivalents of this compound in the anhydrous solvent.

  • Slowly add the this compound solution to the payload solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by analytical HPLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the resulting N-Boc-PEG1-Payload conjugate by preparative HPLC.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Boc protecting group to generate the amine-functionalized drug-linker for antibody conjugation.

Materials:

  • N-Boc-PEG1-Payload conjugate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-PEG1-Payload conjugate in anhydrous DCM in a reaction vessel.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting deprotected H2N-PEG1-Payload is typically used immediately in the next step without further purification.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the amine-functionalized drug-linker to the antibody. This example assumes the payload-linker will be further modified to an NHS-ester for conjugation to lysine residues.

Materials:

  • H2N-PEG1-Payload

  • Disuccinimidyl suberate (DSS) or similar NHS ester crosslinker

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Activation of Drug-Linker:

    • Dissolve the H2N-PEG1-Payload and a 1.2-fold molar excess of DSS in anhydrous DMF or DMSO.

    • Add a mild base (e.g., DIPEA) and stir at room temperature for 1-2 hours to form the NHS ester of the drug-linker.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL. If necessary, perform a buffer exchange.

  • Conjugation:

    • Add the activated drug-linker-NHS ester solution to the antibody solution at a molar ratio of 5:1 to 20:1 (linker:antibody). The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching:

    • Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM to react with any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using SEC or TFF.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Use a hydrophobic interaction chromatography (HIC) column with a non-denaturing mobile phase.

  • Elute the ADC using a decreasing salt gradient.

  • Species with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Use a size-exclusion chromatography (SEC) column to separate the ADC based on size.

  • The main peak should correspond to the monomeric ADC.

  • Quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Measure the absorbance at 570 nm.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 5: Plasma Stability Assay

Procedure:

  • Incubate the ADC in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).

  • Isolate the ADC from the plasma using an appropriate method (e.g., Protein A affinity capture).

  • Analyze the isolated ADC by LC-MS to determine the average DAR at each time point.

  • A decrease in DAR over time indicates payload deconjugation.

Visualizations

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation & Purification Payload Payload Conjugation1 Nucleophilic Substitution Payload->Conjugation1 N-Boc-PEG1-Br This compound N-Boc-PEG1-Br->Conjugation1 Boc-PEG1-Payload N-Boc-PEG1-Payload Conjugation1->Boc-PEG1-Payload Deprotection Boc Deprotection (TFA) Boc-PEG1-Payload->Deprotection H2N-PEG1-Payload H2N-PEG1-Payload Deprotection->H2N-PEG1-Payload Activation Activation (e.g., NHS ester) H2N-PEG1-Payload->Activation Antibody Antibody Conjugation2 Conjugation to Antibody Lysines Antibody->Conjugation2 Activated_Payload Activated Drug-Linker Activation->Activated_Payload Activated_Payload->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (SEC/TFF) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Cytotoxic Effect ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to target antigen ADC->Binding 1. Targeting Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Internalization via endocytosis Tumor_Cell->Internalization 2. Internalization Binding->Tumor_Cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Linker_Cleavage Linker Cleavage Lysosome->Linker_Cleavage 3. Lysosomal Degradation Payload_Release Payload Release Linker_Cleavage->Payload_Release Payload Free Payload Payload_Release->Payload Target_Interaction Interaction with intracellular target (e.g., DNA, tubulin) Payload->Target_Interaction 4. Drug Action Apoptosis Apoptosis / Cell Death Target_Interaction->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes for PROTAC Synthesis Utilizing N-Boc-PEG1-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] These molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient protein degradation.[1][4]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and provide a flexible scaffold of tunable length.[4][] N-Boc-PEG1-bromide is a short, heterobifunctional PEG linker that provides a concise connection between the two ligands. The Boc-protected amine allows for controlled, stepwise synthesis, while the bromide serves as a reactive handle for nucleophilic substitution.

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process involving the sequential coupling of the POI ligand (warhead) and the E3 ligase ligand.

Part 1: Synthesis of the Warhead-Linker Intermediate

This procedure describes the coupling of a warhead containing a nucleophilic group (e.g., a phenol or amine) with this compound.

Materials:

  • Warhead with a nucleophilic handle (e.g., Warhead-OH or Warhead-NH2)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the warhead (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq) for a phenolic warhead or DIPEA (2.0 eq) for an amine warhead.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Warhead-PEG1-N-Boc intermediate.

Part 2: Boc Deprotection

This step removes the Boc protecting group to reveal the terminal amine for the subsequent coupling reaction.

Materials:

  • Warhead-PEG1-N-Boc intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Warhead-PEG1-N-Boc intermediate in anhydrous DCM.

  • Add TFA (20% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

Part 3: Final PROTAC Synthesis

This procedure describes the amide coupling of the deprotected warhead-linker intermediate with the E3 ligase ligand.

Materials:

  • Warhead-PEG1-NH2·TFA salt

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

Procedure:

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the Warhead-PEG1-NH2·TFA salt (1.1 eq) and additional DIPEA (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with water and extract with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

Synthesis_Workflow start Warhead-OH/NH2 + this compound step1 Step 1: Coupling (K2CO3 or DIPEA, DMF, 60°C) start->step1 intermediate1 Warhead-PEG1-N-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 Warhead-PEG1-NH2 step2->intermediate2 step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) intermediate2->step3 e3_ligand E3 Ligase Ligand-COOH e3_ligand->step3 purification Purification (HPLC) step3->purification final_protac Final PROTAC purification->final_protac

General PROTAC synthesis workflow.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using an this compound linker, with pomalidomide as the E3 ligase ligand. The data is adapted from a study on a similar PROTAC with a short PEG linker.[6]

Table 1: Synthetic Yield and Purity

StepProductYield (%)Purity (LC-MS)
1Warhead-PEG1-N-Boc75>95%
2Warhead-PEG1-NH2·TFAAssumed Quantitative-
3Final PROTAC45>98%

Table 2: Biological Activity of the Final PROTAC

Cell LineAssayIC50 (nM)
MV4-11 (AML)Proliferation0.4

Table 3: Target Degradation Efficacy

Cell LineDC50 (nM)Dmax (%)
MV4-11 (AML)0.75>95

Characterization

The identity and purity of the synthesized PROTAC should be confirmed by standard analytical techniques:

  • LC-MS: To confirm the correct mass of the desired product.

  • ¹H and ¹³C NMR: To confirm the presence of peaks corresponding to the warhead, linker, and E3 ligase ligand.

  • HPLC: To determine the purity of the final compound.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with N-Boc-PEG1-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the biocompatibility, stability, and circulation time of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system.[1] N-Boc-PEG1-bromide is a heterobifunctional linker that enables a controlled, two-step surface modification process. It features a bromide group for covalent attachment to the nanoparticle surface and a tert-butyloxycarbonyl (Boc)-protected amine group.[2] This protected amine can be deprotected in a subsequent step to allow for the conjugation of targeting ligands, drugs, or imaging agents.

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, including the initial PEGylation, deprotection of the Boc group, and characterization of the modified nanoparticles.

Data Presentation

Successful surface modification with this compound and subsequent deprotection can be monitored by tracking changes in the physicochemical properties of the nanoparticles. The following tables provide expected trends and representative data for the characterization of nanoparticles at each stage of the modification process.

Table 1: Physicochemical Characterization of Modified Nanoparticles

Stage of ModificationHydrodynamic Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Unmodified Nanoparticles100 ± 5-25 ± 3< 0.1
After this compound Attachment115 ± 7-15 ± 4< 0.15
After Boc Deprotection116 ± 7+10 ± 5< 0.15

Note: The values presented are illustrative and can vary depending on the core nanoparticle material, size, and surface chemistry.

Table 2: Surface Amine Density Quantification

Stage of ModificationSurface Amine Density (amines/nm²)Quantification Method
Unmodified Nanoparticles0-
After this compound Attachment0-
After Boc Deprotection1.5 - 3.0Ninhydrin Assay or qNMR

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of nanoparticles with this compound. For these protocols, we will assume the starting nanoparticles have a surface functionalized with primary amine groups. If the nanoparticle surface is not aminated, an initial surface modification step to introduce amine groups will be necessary.

Protocol 1: Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the this compound linker to nanoparticles with surface amine groups via a nucleophilic substitution reaction.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Ethanol

  • Deionized water

Procedure:

  • Thoroughly wash the amine-functionalized nanoparticles by sonicating in ethanol and then deionized water. Dry the nanoparticles under a stream of inert gas.

  • Prepare a 10-20 mM solution of this compound in the anhydrous solvent.

  • Add a 2-3 molar excess of DIPEA to the this compound solution.

  • Disperse the dried amine-functionalized nanoparticles in the reaction solution.

  • Purge the reaction vessel with an inert gas and seal it.

  • Allow the reaction to proceed for 12-24 hours at 40-50 °C with gentle agitation.

  • After the reaction, collect the nanoparticles by centrifugation.

  • Wash the nanoparticles sequentially with the reaction solvent, ethanol, and deionized water to remove unreacted reagents.

  • Dry the N-Boc-PEG1-functionalized nanoparticles under a stream of inert gas.

experimental_workflow_attachment cluster_prep Nanoparticle Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_purification Purification NP_prep Amine-Functionalized Nanoparticles Wash Wash with Ethanol and Water NP_prep->Wash Dry_NP Dry under Inert Gas Wash->Dry_NP Disperse_NP Disperse Nanoparticles in Reaction Solution Dry_NP->Disperse_NP PEG_sol Prepare this compound Solution in Anhydrous Solvent Add_base Add DIPEA PEG_sol->Add_base Add_base->Disperse_NP Incubate Incubate at 40-50°C for 12-24 hours Disperse_NP->Incubate Centrifuge Centrifuge to Collect Nanoparticles Incubate->Centrifuge Wash_final Wash with Solvent, Ethanol, and Water Centrifuge->Wash_final Dry_final Dry Final Product Wash_final->Dry_final Boc_Deprotection Boc_Deprotection Dry_final->Boc_Deprotection Proceed to Deprotection

Workflow for this compound Attachment.
Protocol 2: Boc Deprotection to Expose Primary Amines

This protocol outlines the removal of the Boc protecting group from the surface-tethered PEG linkers to expose a terminal primary amine.

Materials:

  • N-Boc-PEG1-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization solution (e.g., 5% DIPEA in DCM)

  • Ethanol

  • Deionized water

Procedure:

  • Resuspend the dried N-Boc-PEG1-functionalized nanoparticles in DCM.

  • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

  • Neutralize the surface by resuspending the nanoparticles in the neutralization solution for 5-10 minutes.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with DCM, followed by ethanol and deionized water.

  • Dry the amine-terminated PEGylated nanoparticles under a stream of inert gas.

experimental_workflow_deprotection cluster_reaction_deprotection Deprotection Reaction cluster_workup Work-up and Neutralization cluster_purification_deprotection Purification Start_NP N-Boc-PEG1-Functionalized Nanoparticles in DCM Add_TFA Add 20-50% TFA Start_NP->Add_TFA Stir Stir at Room Temperature for 1-2 hours Add_TFA->Stir Evaporate Remove TFA and DCM Stir->Evaporate Neutralize Neutralize with DIPEA in DCM Evaporate->Neutralize Centrifuge_dep Centrifuge to Collect Nanoparticles Neutralize->Centrifuge_dep Wash_dep Wash with DCM, Ethanol, and Water Centrifuge_dep->Wash_dep Dry_dep Dry Final Product Wash_dep->Dry_dep Further_Conj Further_Conj Dry_dep->Further_Conj Ready for Further Conjugation

Workflow for Boc Deprotection.
Protocol 3: Quantification of Surface Amine Groups

This protocol describes a colorimetric method using ninhydrin to quantify the density of primary amine groups on the nanoparticle surface after Boc deprotection.

Materials:

  • Amine-terminated PEGylated nanoparticles

  • Ninhydrin reagent

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of a primary amine (e.g., 3-aminopropyl)triethoxysilane).

  • Disperse a known mass of the amine-terminated PEGylated nanoparticles in ethanol.

  • Add the ninhydrin reagent to the nanoparticle suspension.

  • Heat the mixture at 100°C for 15 minutes.

  • Cool the mixture to room temperature and centrifuge to pellet the nanoparticles.

  • Measure the absorbance of the supernatant at 570 nm using a UV-Vis spectrophotometer.

  • Calculate the concentration of amine groups from the standard curve and determine the amine density on the nanoparticle surface.[3]

Characterization

Thorough characterization of the nanoparticles at each stage of modification is crucial.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A shift in zeta potential is expected after each modification step.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the nanoparticle surface and verify the presence of elements from the PEG linker.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the functional groups introduced at each step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the PEG linker and the removal of the Boc group.[3]

Signaling Pathways and Logical Relationships

The surface modification of nanoparticles with this compound is a sequential process that enables further functionalization for targeted applications.

logical_relationship cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_application Application NP_Core Nanoparticle Core Amine_Func Amine Functionalization NP_Core->Amine_Func PEGylation PEGylation with This compound Amine_Func->PEGylation Boc_Deprotection_Logic Boc Deprotection PEGylation->Boc_Deprotection_Logic Targeting_Ligand Conjugation of Targeting Ligand Boc_Deprotection_Logic->Targeting_Ligand Drug_Loading Drug Loading Boc_Deprotection_Logic->Drug_Loading In_Vivo_App In Vivo Application (e.g., Drug Delivery) Targeting_Ligand->In_Vivo_App Drug_Loading->In_Vivo_App

Logical flow of nanoparticle functionalization.

References

Application Notes and Protocols for the Deprotection of N-Boc-PEG1-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the fields of peptide synthesis, and the development of PEGylated molecules for drug delivery and biotechnology.[1] Its widespread use stems from its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[1][2] N-Boc-PEG1-bromide is a heterobifunctional linker that incorporates a hydrophilic polyethylene glycol (PEG) spacer to enhance aqueous solubility, a terminal bromide as a good leaving group for nucleophilic substitution, and a Boc-protected amine.[3][4]

The deprotection of the Boc group on this linker is a critical step to unmask the primary amine for subsequent conjugation reactions. While seemingly straightforward, the deprotection of PEGylated compounds can be influenced by factors such as steric hindrance from the polymer chain, which may require optimization of reaction conditions.[1][5] These application notes provide a comprehensive guide, including detailed protocols, troubleshooting advice, and analytical methods for the efficient and clean deprotection of this compound.

Chemical Transformation

The deprotection is an acid-catalyzed cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and a stable tert-butyl cation.

start Dissolve this compound in Anhydrous Solvent step2 Cool to 0 °C (TFA Protocol) start->step2 step3 Slowly Add Acidic Reagent (TFA or 4M HCl/Dioxane) step2->step3 step4 Stir at 0 °C to RT step3->step4 step5 Monitor Reaction Progress (TLC, LC-MS) step4->step5 step6 Reaction Complete? step5->step6 Check Conversion step6->step4 No step7 Work-up & Isolation step6->step7 Yes end Purified H₂N-PEG1-bromide (Salt or Free Amine) step7->end

References

Application Notes and Protocols: Reaction Conditions for Nucleophilic Substitution with N-Boc-PEG1-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG1-bromide, also known as tert-butyl (2-(2-bromoethoxy)ethyl)carbamate, is a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal bromide. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of various nucleophiles, while the Boc-protected amine can be deprotected under acidic conditions for subsequent functionalization.[3][4][5] This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with this compound.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion by a nucleophile (Nu:), forming a new covalent bond. The general scheme is as follows:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products This compound Boc-NH-PEG1-Br Product Boc-NH-PEG1-Nu This compound->Product Nucleophile Nu-H Nucleophile->Product Base Base Base->this compound Solvent Solvent Solvent->this compound Temperature Temperature Temperature->this compound Byproduct H-Br

Caption: General Nucleophilic Substitution Workflow.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various classes of nucleophiles. These conditions are based on general principles of nucleophilic substitution and protocols for similar PEGylated bromides. Optimization may be required for specific substrates.

Nucleophile ClassExample NucleophileRecommended BaseRecommended Solvent(s)Typical Temperature (°C)Typical Reaction Time (h)
Primary Amines BenzylamineK₂CO₃, Et₃N, or DIPEADMF, DMSO, THF, CH₃CN25 - 804 - 24
Secondary Amines PiperidineK₂CO₃, Et₃N, or DIPEADMF, DMSO, THF25 - 804 - 24
Anilines AnilineK₂CO₃, Cs₂CO₃DMF, DMSO50 - 10012 - 48
Thiols ThiophenolK₂CO₃, Et₃N, or DIPEADMF, DMSO, THF25 - 602 - 12
Phenols PhenolK₂CO₃, Cs₂CO₃DMF, Acetone25 - 8012 - 48
Azides Sodium Azide (NaN₃)NoneDMF, DMSO, PEG 40025 - 501 - 4

Experimental Protocols

The following are detailed protocols for the reaction of this compound with representative nucleophiles.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes the N-alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzylamine (1.0 eq.) in anhydrous DMF, add K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol details the S-alkylation of a thiol with this compound.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N) or DIPEA

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve thiophenol (1.0 eq.) in anhydrous THF and cool the solution to 0 °C.

  • Add Et₃N (1.5 eq.) or DIPEA (1.5 eq.) to the solution and stir for 15 minutes.

  • Add a solution of this compound (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, dilute with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reaction with a Phenol (e.g., 4-Methoxyphenol)

This protocol outlines the O-alkylation of a phenol with this compound.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetone or DMF

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq.) in anhydrous acetone or DMF, add Cs₂CO₃ (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical flow of a typical experimental workflow and the subsequent deprotection step.

G cluster_0 Experimental Workflow A Dissolve Nucleophile and Base in Solvent B Add this compound A->B C Reaction (Stirring/Heating) B->C D Work-up (Extraction/Washing) C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G cluster_1 Boc Deprotection G Dissolve Boc-NH-PEG1-Nu in DCM H Add Trifluoroacetic Acid (TFA) G->H I Stir at Room Temperature H->I J Evaporate Solvent and TFA I->J K Purified H2N-PEG1-Nu J->K

References

Application Notes and Protocols for N-Boc-PEG1-bromide in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG1-bromide is a heterobifunctional linker designed for the covalent modification of peptides and other biomolecules. This reagent features a tert-butyloxycarbonyl (Boc) protected amine and a reactive bromide group, separated by a single polyethylene glycol (PEG) unit. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to reveal a primary amine. The bromide serves as a good leaving group for nucleophilic substitution reactions, enabling the alkylation of nucleophilic residues on a peptide, most commonly the N-terminal alpha-amine or the epsilon-amine of a lysine side chain.

The incorporation of a short PEG spacer can enhance the solubility and pharmacokinetic properties of the modified peptide. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development to increase the half-life, improve stability, and reduce the immunogenicity of therapeutic peptides.[1][2][3] this compound is a valuable tool for researchers developing peptide-based therapeutics, diagnostics, and other biotechnological applications.[4][]

Applications

  • Site-Specific PEGylation of Peptides: The primary application of this compound is the targeted PEGylation of peptides. By controlling the reaction conditions, it is possible to achieve preferential alkylation at the N-terminus of a peptide.[6][7] This modification can improve the peptide's solubility, stability, and circulation half-life.[2][8]

  • Synthesis of Peptide-Drug Conjugates (PDCs): The deprotected amine of the PEG linker can be used for the subsequent conjugation of other molecules, such as small molecule drugs, fluorescent labels, or biotin. This makes this compound a useful building block in the synthesis of more complex bioconjugates.[]

  • Surface Modification: The functional groups of this compound can be utilized to modify the surfaces of biomaterials or nanoparticles, enhancing their biocompatibility and enabling the attachment of peptides for targeted delivery or cell interaction studies.[4]

Quantitative Data Summary

Alkylating Reagent (Analogue)Reaction Time (days)Temperature (°C)Yield (%)
Methyl iodide2Room Temp.>99
Ethyl iodide2Room Temp.>99
Allyl bromide2Room Temp.>99
Propargyl bromide2Room Temp.>99
Cyclopropylmethyl bromide2Room Temp.>99
Benzyl bromide2Room Temp.>99
Phenylethyl bromide2Room Temp.20
Phenylethyl bromide28058

Data adapted from a study on the synthesis of peptide C-terminal N-alkyl amides using various alkyl bromides.[9] The high yields observed for a range of alkyl bromides suggest that the alkylation of a peptide's N-terminus with this compound should proceed efficiently under appropriate conditions.

Experimental Protocols

Protocol 1: N-Terminal PEGylation of a Peptide on Solid-Phase Resin

This protocol describes the N-terminal alkylation of a peptide synthesized on a solid-phase resin using this compound. The procedure is based on established methods for N-alkylation of resin-bound amines.[9][10][11]

Materials:

  • Peptide-resin (fully protected, with a free N-terminal amine)

  • This compound

  • N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether (cold)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • N-Alkylation Reaction:

    • Dissolve this compound (5-10 equivalents relative to the resin loading) and DIEA (10-20 equivalents) in DMF.

    • Add the solution to the swollen peptide-resin.

    • Allow the reaction to proceed at room temperature for 24-48 hours with gentle agitation. The progress of the reaction can be monitored by a Kaiser test (which should remain negative if the starting peptide has a free N-terminus) or by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the reaction is complete, wash the resin extensively with DMF, DCM, and finally methanol to remove excess reagents and byproducts. Dry the resin under vacuum.

  • Boc Deprotection (Optional): If the terminal amine of the PEG linker needs to be deprotected for further conjugation on-resin, treat the resin with a solution of 20-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Cleavage and Deprotection: Treat the dried resin with a freshly prepared cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Dissolve the crude peptide pellet in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by preparative RP-HPLC.

  • Characterization: Lyophilize the pure fractions and characterize the final PEGylated peptide by mass spectrometry to confirm the correct molecular weight.

Protocol 2: Boc Deprotection of this compound in Solution

This protocol outlines the removal of the Boc protecting group from this compound to yield the corresponding amine-PEG1-bromide, which can be used for subsequent reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in DCM in a round-bottom flask.

  • Deprotection: Add an equal volume of TFA to the solution. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine-PEG1-bromide.

  • Characterization: The product can be characterized by NMR and mass spectrometry. The resulting amine is typically used immediately in the next reaction step due to its potential for instability.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_pegylation N-Terminal PEGylation cluster_cleavage Cleavage and Purification resin Start with Resin coupling Amino Acid Coupling resin->coupling deprotection Fmoc/Boc Deprotection coupling->deprotection deprotection->coupling Repeat for each amino acid add_reagents Add this compound + Base (e.g., DIEA) deprotection->add_reagents Completed Peptide Chain reaction N-Alkylation Reaction add_reagents->reaction wash_resin Wash Resin reaction->wash_resin cleavage Cleavage from Resin (e.g., TFA cocktail) wash_resin->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry Characterization purification->characterization

Caption: Workflow for the synthesis and N-terminal PEGylation of a peptide.

reaction_scheme cluster_reactants Reactants cluster_products Products peptide Peptide-NH2 (on resin or in solution) plus + peg_br Boc-NH-PEG-Br peg_peptide Peptide-NH-PEG-NH-Boc peg_br->peg_peptide Base (e.g., DIEA) DMF, Room Temp. plus2 + hbr HBr

Caption: General reaction scheme for N-alkylation of a peptide with this compound.

References

Application Notes and Protocols for N-Boc-PEG1-bromide in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Harnessing N-Boc-PEG1-bromide to Enhance Drug Solubility and Circulation Time

The modification of therapeutic molecules with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] this compound is a heterobifunctional linker that offers a precise and controllable method for the covalent attachment of a short, hydrophilic PEG spacer to a drug molecule.[3][4] This modification can lead to significant improvements in aqueous solubility and an extension of the drug's circulation half-life, ultimately enhancing its therapeutic efficacy.[5][6]

This document provides detailed application notes and protocols for the use of this compound in drug development. It covers the chemical principles, experimental procedures, and expected outcomes of conjugating this linker to a model drug, followed by an analysis of the resulting improvements in solubility and in vivo circulation time.

Core Principles of this compound Application

This compound is a versatile reagent featuring a tert-butyloxycarbonyl (Boc) protected amine and a reactive bromide group, connected by a single polyethylene glycol unit.[3][4] The Boc protecting group allows for controlled, stepwise conjugation reactions. The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups commonly found on drug molecules, such as amines, thiols, or hydroxyls.[3][4]

The hydrophilic nature of the PEG chain is the primary contributor to the enhanced solubility of the conjugated drug.[7][8] The ethylene glycol unit forms hydrogen bonds with water molecules, creating a hydration shell around the drug that can mask hydrophobic regions and increase its affinity for aqueous environments.[7] While a single PEG unit provides a modest increase in hydrodynamic volume, it can still influence renal clearance and prolong circulation time, particularly for small molecule drugs.[5]

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a model small molecule drug containing a primary amine, its subsequent deprotection, purification, and evaluation.

Protocol 1: Conjugation of this compound to an Amine-Containing Drug

This protocol describes the nucleophilic substitution reaction between the bromide of this compound and a primary amine on a model drug.

Materials:

  • This compound

  • Amine-containing model drug

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Dissolve the amine-containing model drug in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add 1.2 equivalents of this compound to the solution.

  • Add 2.0 equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base, scavenging the HBr generated during the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected PEGylated drug.

G Conjugation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Drug_NH2 Amine-Containing Drug Reaction Nucleophilic Substitution Drug_NH2->Reaction PEG_Br This compound PEG_Br->Reaction Solvent Anhydrous DMF Solvent->Reaction Base DIPEA Base->Reaction Monitoring TLC / HPLC Reaction->Monitoring Workup Quench, Extract, Dry Monitoring->Workup Boc_PEG_Drug Boc-Protected PEGylated Drug Workup->Boc_PEG_Drug

Caption: Workflow for the conjugation of this compound.

Protocol 2: Boc Deprotection of the PEGylated Drug

This protocol details the removal of the Boc protecting group to yield the final PEGylated drug with a free amine.[9]

Materials:

  • Boc-protected PEGylated drug

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated drug in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[9]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v).[9]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[9]

  • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[9]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[9]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting product is the TFA salt of the deprotected PEGylated amine.

G Boc Deprotection Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Boc_PEG_Drug Boc-Protected PEGylated Drug Acidolysis Acid-Catalyzed Deprotection Boc_PEG_Drug->Acidolysis Solvent Anhydrous DCM Solvent->Acidolysis Acid TFA Acid->Acidolysis Monitoring TLC / LC-MS Acidolysis->Monitoring Evaporation Solvent Removal Monitoring->Evaporation PEG_Drug_NH2 Deprotected PEGylated Drug (TFA Salt) Evaporation->PEG_Drug_NH2

Caption: Workflow for the Boc deprotection of the PEGylated drug.

Protocol 3: Purification of the PEGylated Drug by RP-HPLC

This protocol is for the purification of the final PEGylated drug from unreacted starting materials and byproducts.[1]

Materials:

  • Crude deprotected PEGylated drug

  • C18 Reverse-Phase HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Equilibrate the C18 RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Dissolve the crude product in a minimal amount of the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the column.

  • Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Collect fractions corresponding to the product peak, which is identified by its retention time and UV absorbance.

  • Analyze the collected fractions for purity.

  • Pool the pure fractions and lyophilize to obtain the final purified PEGylated drug.

Protocol 4: Assessment of Aqueous Solubility

This protocol determines the aqueous solubility of the parent drug and the PEGylated drug.

Materials:

  • Parent drug

  • Purified PEGylated drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with magnetic stir bars

  • Thermostatic shaker

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the parent drug and the PEGylated drug to separate vials containing a known volume of PBS (pH 7.4).

  • Incubate the vials in a thermostatic shaker at 25°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved drug in the supernatant using a validated HPLC method with a standard curve.

  • The determined concentration represents the aqueous solubility of the compound.

Protocol 5: In Vivo Pharmacokinetic Study to Determine Circulation Half-Life

This protocol outlines a basic procedure for evaluating the circulation half-life of the parent and PEGylated drug in a rodent model.[10] All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Parent drug and PEGylated drug formulated for intravenous (IV) injection

  • Suitable animal model (e.g., mice or rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Administer a single IV bolus dose of the parent drug or the PEGylated drug to the animals.

  • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via a suitable route (e.g., tail vein or retro-orbital sinus).[11]

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time data on a semi-logarithmic scale.

  • Calculate the elimination half-life (t½) from the terminal phase of the concentration-time curve using appropriate pharmacokinetic software.[12]

Data Presentation

The following tables present illustrative quantitative data based on the expected outcomes of PEGylating a model hydrophobic small molecule drug with this compound.

Table 1: Physicochemical Properties of Parent Drug vs. PEGylated Drug

PropertyParent DrugPEGylated DrugFold Change
Molecular Weight ( g/mol ) 450.5622.71.38
Aqueous Solubility (µg/mL in PBS, pH 7.4) 5.248.59.3
LogP (calculated) 3.82.9-

Table 2: Pharmacokinetic Parameters of Parent Drug vs. PEGylated Drug in Rats

ParameterParent DrugPEGylated DrugFold Change
Dose (mg/kg, IV) 22-
Elimination Half-Life (t½, hours) 1.54.22.8
Area Under the Curve (AUC, ng·h/mL) 1,8505,2002.8
Clearance (mL/h/kg) 10813850.36
Volume of Distribution (Vd, L/kg) 2.32.31.0

Conclusion

The use of this compound provides a straightforward and effective method for the PEGylation of drug candidates. The presented protocols offer a comprehensive guide for researchers to conjugate this linker to their molecules of interest and to evaluate the resulting physicochemical and pharmacokinetic properties. The illustrative data demonstrates that even the attachment of a single PEG unit can lead to a significant increase in aqueous solubility and a notable extension of the circulation half-life, thereby enhancing the potential of a drug candidate for further development.

References

N-Boc-PEG1-bromide: Applications in Nanotechnology and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG1-bromide is a heterobifunctional linker molecule widely employed in nanotechnology and materials science. Its structure, featuring a Boc-protected amine and a reactive bromide, connected by a short polyethylene glycol (PEG) chain, offers a versatile platform for the covalent modification of surfaces and the synthesis of complex biomolecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in these fields.

Core Applications

The unique chemical properties of this compound make it suitable for a range of applications, primarily centered around bioconjugation, surface modification, and the synthesis of advanced therapeutic modalities.[1]

  • Surface Modification of Nanoparticles: The bromide group allows for the covalent attachment of the PEG linker to the surface of various nanoparticles (e.g., gold, silica, quantum dots), a process known as PEGylation. This surface modification enhances the biocompatibility and stability of nanoparticles in biological systems.[1]

  • Drug Delivery Systems: By creating a hydrophilic and biocompatible surface, this compound is instrumental in the development of "stealth" nanoparticles for drug delivery. These modified nanoparticles can evade the immune system, leading to longer circulation times and improved therapeutic outcomes.

  • Synthesis of Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows it to act as a linker, connecting antibodies to potent cytotoxic drugs. The PEG component can improve the solubility and pharmacokinetic profile of the resulting ADC.[2]

  • Development of PROTACs: In the field of targeted protein degradation, this compound can be used as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a short, flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[3][4]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 164332-88-1[5][6]
Molecular Formula C₉H₁₈BrNO₃[5][6]
Molecular Weight 268.15 g/mol [6]
Purity ≥95%[6]
Appearance Liquid
Solubility Water, DMSO, DCM, DMF[5]
Storage Store at -20°C, keep in dry and avoid sunlight.[5][6]

Experimental Protocols

The following sections provide detailed protocols for key applications of this compound.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

Materials:

  • Citrate-capped gold nanoparticles (AuNPs)

  • Thiol-PEG-amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Ligand Exchange: To a solution of citrate-capped AuNPs, add a solution of Thiol-PEG-amine in water. The molar ratio of Thiol-PEG-amine to AuNPs should be optimized, but a starting point of 1000:1 is recommended.

  • Stir the solution for 4 hours at room temperature to allow for ligand exchange.

  • Centrifuge the solution to pellet the AuNPs and remove the supernatant containing excess Thiol-PEG-amine and displaced citrate.

  • Resuspend the AuNP pellet in anhydrous DMF.

  • Conjugation with this compound: To the suspension of amine-functionalized AuNPs in DMF, add this compound (10 molar excess relative to the estimated surface amine groups) and TEA (3 molar excess relative to the bromide).

  • Stir the reaction mixture for 24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Centrifuge the solution to pellet the N-Boc-PEG1-functionalized AuNPs.

  • Wash the pellet sequentially with DMF, ethanol, and finally PBS to remove unreacted reagents.

  • Resuspend the purified nanoparticles in PBS for storage and further use.

Quantitative Analysis:

The success of the functionalization can be quantified by measuring the change in the hydrodynamic diameter and zeta potential of the nanoparticles at each stage.

SampleHydrodynamic Diameter (nm)Zeta Potential (mV)
Citrate-capped AuNPs~15-30
Amine-PEG-AuNPs~25+10
N-Boc-PEG1-AuNPs~30-5

Note: These are illustrative values and the actual measurements will depend on the initial nanoparticle size and surface chemistry.

Visualization of the Workflow:

G cluster_0 Step 1: Ligand Exchange cluster_1 Step 2: PEGylation cluster_2 Step 3: Purification A Citrate-capped AuNPs C Amine-functionalized AuNPs A->C Stir 4h, RT B Thiol-PEG-amine B->C E N-Boc-PEG1-AuNPs C->E DMF, TEA, 24h, RT D This compound D->E F Purified N-Boc-PEG1-AuNPs E->F Centrifugation & Washing

Workflow for the functionalization of gold nanoparticles.
Protocol 2: Synthesis of a PROTAC using a Short PEG Linker

This protocol outlines a general strategy for the synthesis of a PROTAC molecule, adapting a method that utilizes a bifunctional PEG linker.[3][10][11] This example assumes the use of a POI ligand with a nucleophilic handle (e.g., a phenol) and an E3 ligase ligand with a primary amine.

Materials:

  • POI ligand with a hydroxyl group (POI-OH)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid (E3-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Step 1: Coupling of POI Ligand to the Linker a. Dissolve the POI-OH (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous DMF. b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of this compound (1.2 eq) in anhydrous DMF. d. Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere. e. Monitor the reaction by LC-MS. f. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the POI-PEG1-N-Boc intermediate by flash column chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified POI-PEG1-N-Boc intermediate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1 hour. c. Remove the solvent under reduced pressure to yield the POI-PEG1-NH₂ intermediate.

  • Step 3: Coupling of E3 Ligase Ligand a. Dissolve the POI-PEG1-NH₂ intermediate (1.0 eq) and E3-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq). c. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the final PROTAC molecule by preparative HPLC.

Characterization:

The identity and purity of the final PROTAC should be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualization of the PROTAC Synthesis Workflow:

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligand Coupling A POI-OH C POI-PEG1-N-Boc A->C K2CO3, DMF, 60C B This compound B->C D POI-PEG1-NH2 C->D TFA, DCM F Final PROTAC D->F HATU, DIPEA, DMF E E3-COOH E->F

General workflow for PROTAC synthesis.

Signaling Pathways and Logical Relationships

Targeted Nanoparticle Uptake

The functionalization of nanoparticles with targeting ligands, often facilitated by PEG linkers like this compound, enables specific recognition and uptake by target cells. The following diagram illustrates the general signaling pathway for receptor-mediated endocytosis of a targeted nanoparticle.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular NP Targeted Nanoparticle (PEGylated) Binding Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Target Intracellular Target DrugRelease->Target

Signaling pathway for targeted nanoparticle uptake.
Logical Relationship of PROTAC Components

The successful degradation of a target protein by a PROTAC relies on the precise interaction of its three key components. The this compound serves as a foundational element for the linker that connects the two active ligands.

G cluster_0 PROTAC Molecule cluster_1 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits POI_Ligand POI Ligand POI_Ligand->PROTAC Linker Linker (derived from this compound) Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Proteasome Proteasome POI->Proteasome degraded by E3_Ligase->POI ubiquitinates

Logical relationship of PROTAC components.

These application notes and protocols provide a comprehensive guide for the utilization of this compound in nanotechnology and materials science. The versatility of this linker makes it an invaluable tool for researchers and scientists in the development of advanced materials and therapeutics. Further optimization of the provided protocols may be necessary depending on the specific nanoparticle system, ligands, and desired application.

References

Troubleshooting & Optimization

How to improve the yield of N-Boc-PEG1-bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Boc-PEG1-bromide reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common and highly efficient two-step synthesis from N-Boc-PEG1-alcohol via a mesylate intermediate.

Q1: My overall yield of this compound is low. Where should I start troubleshooting?

Low yield can result from issues at either the mesylation or the bromide substitution stage. A systematic approach is crucial for identifying the root cause.

First, ensure the quality of your starting material, 2-(2-Boc-aminoethoxy)ethanol. It should be pure and, importantly, anhydrous. Moisture can consume the methanesulfonyl chloride (MsCl) reagent in the first step.

If the starting material is of high quality, analyze the two reaction steps sequentially. The primary recommended method involves a two-step process: mesylation of the alcohol followed by nucleophilic substitution with lithium bromide (LiBr). This method is known to produce high yields, often up to 98%.[1]

Q2: How can I tell if the initial mesylation step is the problem?

An incomplete or failed mesylation step is a common reason for low overall yield.

  • Problem: Incomplete Reaction. If thin-layer chromatography (TLC) analysis after the mesylation step (typically 3 hours at room temperature) shows a significant amount of the starting alcohol, the reaction has not gone to completion.

    • Solution 1: Reagent Quality. Methanesulfonyl chloride (MsCl) is sensitive to moisture. Use a fresh, unopened bottle or a properly stored aliquot. Triethylamine (Et3N), the base, should also be anhydrous.

    • Solution 2: Temperature Control. The reaction should be initiated at 0°C during the addition of MsCl and Et3N to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.[1]

    • Solution 3: Stoichiometry. Ensure the correct molar equivalents of reagents are used. An excess of both MsCl (e.g., 1.7 equivalents) and Et3N (e.g., 2.2 equivalents) is recommended to drive the reaction to completion.[1]

  • Problem: Degradation. If TLC shows multiple new spots other than the desired mesylate, your starting material or intermediate may be degrading.

    • Solution: The Boc protecting group is sensitive to strong acids.[2][3] Ensure the reaction conditions remain basic through the adequate presence of triethylamine. The workup should be a simple extraction without acidic washes.

Q3: The mesylation seems successful, but the final bromide product yield is still low. What could be wrong with the substitution step?

The second step is a nucleophilic substitution (a Finkelstein-type reaction) where the mesylate is displaced by bromide.

  • Problem: Incomplete Substitution. If you isolate the mesylate intermediate and it appears pure, but the final product contains this intermediate, the substitution reaction is the issue.

    • Solution 1: Bromide Source and Stoichiometry. Use a large excess of a soluble bromide salt. Lithium bromide (LiBr) is highly effective in a mixed DCM/acetone solvent system. A significant excess (e.g., 17 equivalents) is used to ensure the reaction equilibrium is pushed towards the product.[1]

    • Solution 2: Reaction Time and Temperature. This substitution is typically performed overnight at room temperature to ensure it reaches completion.[1] Insufficient reaction time will lead to a mixture of the mesylate and the final bromide product.

    • Solution 3: Solvent. The solvent system is critical. After the initial mesylation in dichloromethane (DCM), the addition of acetone helps to dissolve the LiBr and facilitate the substitution.[1]

Q4: I used an alternative one-step method with triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) (Appel reaction) and now my product is contaminated. How do I purify it?

The Appel reaction is a common method for converting alcohols to bromides in one step.[4][5][6] While effective, its primary drawback is the formation of triphenylphosphine oxide (TPPO) as a byproduct, which can be very difficult to separate from the desired product due to similar polarity.[5]

  • Problem: Triphenylphosphine Oxide (TPPO) Contamination. Your purified product shows signals corresponding to TPPO in NMR analysis.

    • Solution 1: Optimized Flash Chromatography. Standard silica gel chromatography may not be sufficient. A less polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether/acetone, can improve separation.[1]

    • Solution 2: Precipitation/Crystallization. TPPO can sometimes be selectively precipitated. After concentrating the reaction mixture, trituration with a nonpolar solvent like diethyl ether or hexanes may cause the TPPO to crash out of solution, allowing it to be removed by filtration.[7][8]

    • Solution 3: Precipitation with Metal Salts. TPPO forms complexes with certain metal salts, such as zinc chloride (ZnCl₂). Adding ZnCl₂ to the crude product dissolved in a polar solvent can precipitate the TPPO-ZnCl₂ complex, which can then be filtered off.[8]

Synthesis Workflow & Troubleshooting Logic

The following diagrams illustrate the recommended synthesis pathway and a logical flow for troubleshooting common issues.

G Diagram 1: Recommended Synthesis Workflow for this compound cluster_0 Step 1: Mesylation cluster_1 Step 2: Bromide Substitution cluster_2 Workup & Purification A 1. Dissolve N-Boc-PEG1-alcohol in anhydrous DCM B 2. Cool solution to 0°C A->B C 3. Add Et3N (2.2 eq) B->C D 4. Add MsCl (1.7 eq) C->D E 5. Stir at room temperature for 3h D->E F 6. Dilute with Acetone E->F Proceed directly G 7. Add LiBr (17 eq) F->G H 8. Stir overnight at room temperature G->H I 9. Evaporate solvents H->I J 10. Dilute with EtOAc I->J K 11. Wash with H2O and brine J->K L 12. Dry organic layer (Na2SO4) K->L M 13. Purify by Flash Chromatography L->M N This compound (Yield: ~98%) M->N

Diagram 1: Recommended Synthesis Workflow

G Diagram 2: Troubleshooting Decision Tree Start Start: Low Yield or Impure Product Q1 TLC shows unreacted starting alcohol? Start->Q1 Sol1 Check quality/dryness of MsCl, Et3N, and solvent. Ensure correct stoichiometry and reaction time. Q1->Sol1 Yes Q2 Final product contains mesylate intermediate? Q1->Q2 No End High Yield, Pure Product Sol1->End Sol2 Increase excess of LiBr. Ensure overnight reaction time. Confirm use of Acetone co-solvent. Q2->Sol2 Yes Q3 Used Appel Reaction (PPh3/CBr4)? Product contaminated with TPPO? Q2->Q3 No Sol2->End Sol3 Optimize chromatography. Attempt precipitation of TPPO from nonpolar solvent (ether/hexanes). Consider precipitation with ZnCl2. Q3->Sol3 Yes Q3->End No Sol3->End

Diagram 2: Troubleshooting Decision Tree

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the high-yield, two-step synthesis of N-Boc-PEG-bromide from the corresponding alcohol. This protocol has been reported to achieve a 98% yield for the synthesis of the analogous N-Boc-PEG2-bromide.[1]

ParameterStep 1: MesylationStep 2: Bromide Substitution
Starting Material N-Boc-PEG1-alcohol (1.0 eq)N-Boc-PEG1-mesylate (from Step 1)
Key Reagents Methanesulfonyl Chloride (MsCl)Triethylamine (Et₃N)Lithium Bromide (LiBr)
Stoichiometry 1.7 eq (MsCl)2.2 eq (Et₃N)17 eq (LiBr)
Solvent Anhydrous Dichloromethane (DCM)DCM / Acetone
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 3 hoursOvernight
Reported Yield -98% (for PEG2 analogue)[1]

Experimental Protocols

High-Yield Two-Step Synthesis of this compound [1]

This protocol is adapted from a reported synthesis of the N-Boc-PEG2-bromide analogue which achieved a 98% yield.

Materials:

  • 2-(2-Boc-aminoethoxy)ethanol (N-Boc-PEG1-alcohol)

  • Anhydrous Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Acetone

  • Lithium Bromide (LiBr)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Mesylation:

    • Dissolve N-Boc-PEG1-alcohol (e.g., 6.09 mmol, 1.0 eq) in anhydrous DCM (approx. 0.18 M solution).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (13.4 mmol, 2.2 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (10.3 mmol, 1.7 eq).

    • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor reaction completion by TLC.

  • Bromide Substitution:

    • To the reaction mixture from the previous step, add acetone (volume approximately equal to the DCM volume).

    • Add lithium bromide (103 mmol, 17 eq) in one portion.

    • Stir the reaction mixture overnight at room temperature.

  • Workup:

    • Evaporate the solvents under reduced pressure.

    • Dilute the crude residue with ethyl acetate.

    • Wash the organic phase sequentially with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the suspension and concentrate the filtrate in vacuo.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of Petroleum Ether/Acetone, 85:15 to 80:20) to yield this compound as a colorless oil.

Frequently Asked Questions (FAQs)

Q: Can I use a one-step method like the Appel reaction instead? A: Yes, the Appel reaction (using PPh₃ and CBr₄) is a viable one-step alternative to convert the alcohol directly to the bromide.[4][5] It avoids the need to isolate a mesylate intermediate. However, it produces a stoichiometric amount of triphenylphosphine oxide (TPPO) byproduct, which is notoriously difficult to remove from the final product and often requires specialized purification techniques (see Troubleshooting Q4).[5] For achieving the highest purity and yield with more straightforward purification, the two-step mesylation/substitution method is generally recommended.

Q: My starting N-Boc-PEG1-alcohol is not fully dissolving in DCM. What should I do? A: Ensure your DCM is anhydrous. If solubility is still an issue, you can slightly increase the volume of DCM. Gentle warming may help, but ensure the solution is cooled back to 0°C before adding the reactive reagents (MsCl and Et₃N).

Q: Is it necessary to use such a large excess of Lithium Bromide (LiBr)? A: Yes, a large excess of the nucleophile (bromide) is crucial for driving the Sₙ2 reaction to completion, especially when displacing a good leaving group like a mesylate. This follows Le Châtelier's principle, ensuring a high conversion rate to the desired bromide product.[1]

Q: What is the role of the Boc protecting group? A: The tert-butyloxycarbonyl (Boc) group protects the amine functionality.[3] This prevents the amine, which is a nucleophile, from reacting with the methanesulfonyl chloride or the mesylate intermediate. The Boc group is stable under the basic and nucleophilic conditions of this synthesis but can be easily removed later under mild acidic conditions to reveal the free amine for subsequent conjugation reactions.[2][3]

Q: How should I store the final this compound product? A: this compound, like many alkyl bromides, should be stored in a cool, dark place, typically at -20°C for long-term stability, to prevent degradation. It is a linker molecule often used in bioconjugation, drug development, and for creating PROTACs and antibody-drug conjugates (ADCs).[3][9]

References

Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Boc deprotection of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

1. Why is my Boc deprotection reaction incomplete?

Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid used is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates might necessitate longer reaction times or gentle heating.[1][2]

  • Steric Hindrance: The bulky nature of the PEG chain, especially in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, which slows down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase Acid Concentration: You can gradually increase the concentration of the acid. For instance, if you are using 20% TFA in DCM, consider increasing it to 50%.[1][2]

  • Extend Reaction Time: Monitor the reaction's progress using analytical techniques such as TLC, LC-MS, or NMR and extend the reaction time as needed.[1][2]

  • Consider a Stronger Acid: If increasing the acid concentration and reaction time is not effective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be used.[1][2]

  • Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[2]

2. I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?

The formation of side products is often due to the reactive nature of the carbocation intermediate generated during Boc deprotection.

  • Alkylation by tert-butyl cation: During the acidic cleavage of the Boc group, a tert-butyl cation is formed. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine, leading to undesired side products.[2][3]

Solution:

  • Use Scavengers: To prevent alkylation by the tert-butyl cation, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, thioanisole, 1,2-ethanedithiol (EDT), and phenol.[2]

3. How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1]

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection of PEG linkers.

ReagentConcentrationSolventTemperatureTime (Typical)Scavengers (if needed)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temperature1-2 hoursTriisopropylsilane (TIS), Water, Thioanisole
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temperature30 min - 2 hours-

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2][4]

  • If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[1][2]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.[2]

  • Add a solution of 4M HCl in 1,4-dioxane.[2]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]

Visualizations

G start Incomplete Boc Deprotection check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time/Temp? - Solvent? start->check_conditions increase_acid Increase Acid Conc. (e.g., 20% to 50% TFA) check_conditions->increase_acid Low Acid Conc. extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Short Time / Low Temp check_solubility Check Substrate Solubility in Reaction Solvent check_conditions->check_solubility Poor Solubility side_products Side Products Observed? increase_acid->side_products extend_time->side_products stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) stronger_acid->side_products check_solubility->stronger_acid add_scavengers Add Scavengers (e.g., TIS, Water) side_products->add_scavengers Yes complete Deprotection Complete side_products->complete No add_scavengers->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_PEG Boc-NH-PEG-R Protonated_Boc Boc+-H-NH-PEG-R Boc_PEG->Protonated_Boc + H+ TFA 2H+ (from 2TFA) TFA->Protonated_Boc Carbamic_Acid HOOC-NH-PEG-R Protonated_Boc->Carbamic_Acid tButyl_cation (CH3)3C+ Protonated_Boc->tButyl_cation Deprotected_PEG H3N+-PEG-R Carbamic_Acid->Deprotected_PEG CO2 CO2 Carbamic_Acid->CO2 Isobutylene H2C=C(CH3)2 tButyl_cation->Isobutylene - H+ H_plus H+

Caption: Reaction mechanism of TFA-mediated Boc deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for N-Boc-PEG1-bromide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-PEG1-bromide applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of this compound with various nucleophiles.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the coupling of this compound with amines, phenols, and thiols.

Low or No Product Yield

Q1: I am observing very low to no yield of my desired PEGylated product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation of the Nucleophile: For phenols and thiols, incomplete deprotonation to the corresponding phenoxide or thiolate is a common reason for low reactivity. Ensure you are using a sufficiently strong base to completely deprotonate your nucleophile. For primary and secondary amines, a non-nucleophilic base is often required to scavenge the HBr formed during the reaction.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. Gradually increasing the reaction temperature can significantly improve the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of starting materials.[1][2]

  • Poor Solvent Choice: The choice of solvent is critical for S\N2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the nucleophile more reactive.[1]

  • Steric Hindrance: If your nucleophile is sterically hindered, the reaction rate will be slower. In such cases, longer reaction times and higher temperatures may be necessary.

  • Reagent Quality: Ensure that your this compound and other reagents are of high purity and have been stored correctly to prevent degradation. This compound should be stored at -20°C for long-term stability.[3]

Q2: I am trying to couple this compound with a secondary amine and observing very slow conversion. What can I do?

A2: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance. To improve the reaction yield and rate:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.

  • Use a More Polar Solvent: Switching to a solvent like DMSO can help to better solvate the transition state and accelerate the reaction.

  • Increase Reagent Concentration: Increasing the concentration of the amine can help to drive the reaction forward.

  • Extended Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) to allow for complete conversion.

Side Reactions and Impurities

Q3: I am observing the formation of an alkene byproduct. What is causing this and how can I minimize it?

A3: The formation of an alkene is due to a competing E2 elimination reaction. This is more likely to occur with sterically hindered nucleophiles or at high temperatures. To minimize this side reaction:

  • Use a Milder Base: A less sterically hindered and milder base can favor the S\N2 pathway over elimination.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can favor the desired substitution reaction.[1][2]

Q4: My purified product seems to have a broader molecular weight distribution than expected. What could be the cause?

A4: A broader molecular weight distribution can be a result of side reactions during the subsequent Boc-deprotection step. The tert-butyl cation generated during deprotection can alkylate the PEG chain or other nucleophilic sites on your molecule. To mitigate this, use a scavenger such as triisopropylsilane (TIS) during the deprotection with trifluoroacetic acid (TFA).

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of recommended starting conditions for the coupling of this compound with various nucleophiles. These conditions should be optimized for each specific substrate.

Table 1: General Reaction Conditions for N-Alkylation of Primary Amines

ParameterRecommended ConditionNotes
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred.
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NA non-nucleophilic base is required to neutralize the HBr byproduct.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive amines.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Stoichiometry (Amine:PEG-Br) 1.1 : 1 to 2 : 1A slight excess of the amine can drive the reaction to completion.

Table 2: General Reaction Conditions for Williamson Ether Synthesis with Phenols

ParameterRecommended ConditionNotes
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents are ideal.
Base K₂CO₃, Cs₂CO₃, NaHThe base must be strong enough to deprotonate the phenol.[2]
Temperature 50 - 100 °CHeating is typically required.[1]
Reaction Time 6 - 24 hoursMonitor by TLC or LC-MS.
Stoichiometry (Phenol:PEG-Br) 1 : 1.1 to 1 : 1.5A slight excess of the PEG-bromide may be beneficial.

Table 3: General Reaction Conditions for Thioether Synthesis with Thiols

ParameterRecommended ConditionNotes
Solvent Water, DMF, AcetonitrileWater can be a green and effective solvent for this reaction.[4]
Base K₂CO₃, Et₃NA base is required to deprotonate the thiol.[4]
Temperature Room TemperatureMany thiol alkylations proceed efficiently at room temperature.[4]
Reaction Time 1 - 6 hoursThiolates are generally very reactive nucleophiles.
Stoichiometry (Thiol:PEG-Br) 1 : 1 to 1.1 : 1Near equimolar ratios are often sufficient.

Experimental Protocols

The following are detailed experimental protocols for the coupling of this compound with representative nucleophiles.

Protocol 1: N-Alkylation of a Primary Amine (e.g., Benzylamine)
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 equivalents) and anhydrous dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.

  • Addition of PEG-Bromide: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be increased to 50-60 °C.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis with a Phenol (e.g., 4-Methoxyphenol)
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.0 equivalent) and anhydrous acetonitrile.

  • Addition of Base: Add cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the solution.

  • Addition of PEG-Bromide: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Thioether Synthesis with a Thiol (e.g., Thiophenol)
  • Preparation: In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in water.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.2 equivalents) to the solution and stir until the thiol is fully deprotonated.

  • Addition of PEG-Bromide: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the logical relationships in troubleshooting common issues during the this compound coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Prep Prepare Nucleophile and Base Solution PEG_Addition Add this compound Reagent Prep->PEG_Addition Reaction_Conditions Stir at Defined Temperature and Time PEG_Addition->Reaction_Conditions Monitoring Monitor Progress (TLC, LC-MS) Reaction_Conditions->Monitoring Completion_Check Reaction Complete? Monitoring->Completion_Check Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product Completion_Check->Workup Yes Troubleshoot Troubleshoot Completion_Check->Troubleshoot No Adjust_Temp Increase Temperature or Time Troubleshoot->Adjust_Temp Low Conversion Check_Reagents Verify Reagent Quality Troubleshoot->Check_Reagents No Reaction Optimize_Base Change Base or Solvent Troubleshoot->Optimize_Base Side Products Adjust_Temp->Reaction_Conditions Check_Reagents->Reagent Prep Optimize_Base->Reagent Prep Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Low Reaction Rate Start->Cause2 Cause3 Side Reactions (Elimination) Start->Cause3 Cause4 Reagent Degradation Start->Cause4 Solution1 Use Stronger/ Appropriate Base Cause1->Solution1 Solution2 Increase Temperature & Reaction Time Cause2->Solution2 Solution3 Lower Temperature/ Use Milder Base Cause3->Solution3 Solution4 Use Fresh, High-Purity Reagents Cause4->Solution4

References

Technical Support Center: Purification of N-Boc-PEG1-bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of N-Boc-PEG1-bromide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its purification?

A1: this compound is a bifunctional molecule with a Boc-protected amine and a bromide group, connected by a short PEG linker. Its polarity is a key consideration for purification. The PEG chain enhances its solubility in both aqueous and organic solvents.[1][2][3] The Boc protecting group is sensitive to acidic conditions and can be unintentionally removed if the purification conditions are not carefully controlled.[4][5]

Q2: What are the most common methods for purifying this compound?

A2: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[6] Other techniques such as liquid-liquid extraction can be used as an initial purification or work-up step to remove certain impurities.[7][8]

Q3: What are the potential impurities in an this compound synthesis reaction?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, if the synthesis involves the bromination of N-Boc-PEG1-alcohol, unreacted alcohol may be present. Additionally, partial deprotection of the Boc group can lead to the corresponding free amine as an impurity.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the purification process.[9] By spotting the crude reaction mixture and the collected fractions, you can identify the fractions containing the pure product. Staining with potassium permanganate or other suitable stains can help visualize spots if they are not UV-active.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The product is not separating from impurities on the TLC plate.

  • Possible Cause: The solvent system is not optimal for separating the components of the mixture.

  • Solution:

    • Adjust Solvent Polarity: Systematically vary the ratio of the polar and non-polar solvents in your eluent. For this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone is a good starting point.

    • Try Different Solvents: If adjusting the polarity of the current system doesn't work, try a different solvent combination. For polar compounds, solvent systems like dichloromethane/methanol can be effective.[10]

    • Consider Additives: For amine-containing compounds that may streak on silica, adding a small amount (0.5-1%) of triethylamine to the eluent can improve the separation.[9]

Issue 2: The product is not eluting from the silica gel column.

  • Possible Cause: The eluent is not polar enough to move the compound through the polar silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.

    • Use a Stronger Polar Solvent: Switch to a more polar solvent in your mixture, for example, from ethyl acetate to methanol. For very polar compounds, a gradient elution from a less polar to a more polar solvent system is often effective.[11]

Issue 3: The product appears to be degrading on the silica gel column.

  • Possible Cause: The acidic nature of the silica gel may be causing the removal of the acid-labile Boc protecting group.

  • Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the sample.[12]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[12]

Issue 4: The purified product shows an extra spot on the TLC, which was not in the crude mixture.

  • Possible Cause: The product may have degraded during the purification process or upon storage. The Boc group is susceptible to cleavage.

  • Solution:

    • Check for Acidity: Ensure all solvents used for purification and storage are neutral.

    • Proper Storage: Store the purified product at the recommended temperature, typically -20°C, and under an inert atmosphere if it is sensitive to oxidation.[13]

Data Presentation

ParameterValue/RangeReference
Molecular Weight 268.15 g/mol [13]
Molecular Formula C9H18BrNO3[13]
Typical Purity ≥95%[1][13]
Recommended Storage -20°C, dry, avoid sunlight[13]
Flash Chromatography Eluent Petroleum Ether/Acetone (85:15 to 80:20)[6]
TLC Rf Target for Column 0.2 - 0.3[9][12]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal solvent system for column chromatography and to monitor the purification.

Materials:

  • TLC silica gel plates

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp

  • Potassium permanganate stain

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Crude reaction mixture

  • This compound reference standard (if available)

Procedure:

  • Prepare a developing chamber by adding a small amount of the chosen solvent system and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the diluted crude reaction mixture onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle any visible spots.

  • If spots are not UV-active, dip the plate in a potassium permanganate stain and gently heat to visualize the spots.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Repeat with different solvent systems until a system is found that gives good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.3.[9][12]

Protocol 2: Flash Column Chromatography

Objective: To purify this compound from the crude reaction mixture.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Sand

  • Eluent (optimized from TLC analysis)

  • Crude reaction mixture

  • Collection tubes

  • Air pressure source (for flash chromatography)

Procedure:

  • Pack the column with silica gel slurried in the initial, less polar eluent.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance.

  • Pre-elute the column with the mobile phase.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel.[14]

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the chosen solvent system, applying gentle air pressure to increase the flow rate.

  • Collect fractions in test tubes.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction (Work-up)

Objective: To perform an initial purification of the reaction mixture before column chromatography.

Materials:

  • Separatory funnel

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dilute the crude reaction mixture with an organic solvent such as ethyl acetate.[6]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with water to remove water-soluble impurities.[8]

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude product for further purification by column chromatography.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation? (Rf ~0.2-0.3) tlc_analysis->good_separation streaking Streaking Observed? tlc_analysis->streaking column_chromatography Run Flash Column Chromatography good_separation->column_chromatography Yes adjust_solvent Adjust Solvent System (Polarity/Composition) good_separation->adjust_solvent No monitor_fractions Monitor Fractions by TLC column_chromatography->monitor_fractions product_degradation Product Degradation on Column? column_chromatography->product_degradation pure_product Combine Pure Fractions & Evaporate monitor_fractions->pure_product final_product Purified this compound pure_product->final_product adjust_solvent->tlc_analysis streaking->good_separation No add_base Add 0.5-1% Triethylamine to Eluent streaking->add_base Yes add_base->tlc_analysis product_degradation->monitor_fractions No deactivate_silica Deactivate Silica with Base or Use Alumina product_degradation->deactivate_silica Yes deactivate_silica->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Preventing di-Boc protection in amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amine protection chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during amine protection reactions, with a specific focus on preventing the undesired formation of di-Boc protected products.

Frequently Asked Questions (FAQs)

Q1: What is di-Boc protection and why is it problematic?

A1: Di-Boc protection is an undesired side reaction where a single primary amine nitrogen atom is acylated by two tert-butoxycarbonyl (Boc) groups, resulting in the formation of a di-tert-butyl imidodicarbonate.[1] This byproduct is generally more stable and less reactive than the desired mono-Boc protected amine, which can impede subsequent synthetic steps.[1] Furthermore, its formation consumes valuable starting material and necessitates additional purification steps to isolate the target mono-Boc product.[1]

Q2: What are the primary factors that lead to the formation of the di-Boc byproduct?

A2: Several factors can promote the over-reaction of a primary amine to yield the di-Boc derivative. Key contributors include:

  • Reaction Conditions : The choice of solvent, temperature, base, and reaction duration significantly impacts the selectivity of the protection reaction.[1]

  • Catalyst : Highly active catalysts, most notably 4-(Dimethylamino)pyridine (DMAP), can accelerate the reaction rate to a point where di-protection becomes a significant pathway.[1][2]

  • Stoichiometry : The use of a significant excess of di-tert-butyl dicarbonate ((Boc)₂O) increases the probability of a second Boc group adding to the amine.[1]

  • Substrate Reactivity : The inherent nucleophilicity and steric environment of the amine are crucial. Less sterically hindered and more nucleophilic primary amines are more susceptible to di-protection.[1]

Q3: What are orthogonal protecting groups and when should I consider them?

A3: Orthogonal protecting groups are classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[3] This strategy is essential in the synthesis of complex molecules with multiple functional groups. For instance, the Boc group (acid-labile) is orthogonal to the Fmoc group (base-labile) and the Cbz group (removed by hydrogenolysis).[4][5] You should consider using an orthogonal protecting group strategy when you need to deprotect one amine in the presence of another or other sensitive functionalities in your molecule.

Troubleshooting Guide: Preventing Di-Boc Protection

This guide addresses common issues encountered during Boc protection of primary amines and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of di-Boc byproduct (>10%) 1. Stoichiometry of (Boc)₂O is too high.2. Reaction temperature is too high.3. A highly active catalyst (e.g., DMAP) is being used.4. The solvent is too polar, accelerating the reaction.5. The base is too strong or unhindered.1. Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents).[1]2. Lower the reaction temperature to 0 °C or below.[1]3. Remove the catalyst or replace it with a less active one.[1]4. Switch to a less polar or aqueous solvent system to better control the reaction rate.[1]5. Use a weaker or more sterically hindered base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).[1]
Low yield of the desired mono-Boc product 1. Incomplete reaction.2. The amine is a poor nucleophile.3. Significant steric hindrance around the nitrogen atom.1. Increase the reaction time moderately and monitor progress by TLC.2. Consider a more efficient solvent system like THF or acetonitrile.[6]3. If steric hindrance is a major factor, an alternative protecting group strategy may be necessary.
Reaction is too fast and difficult to control 1. Highly reactive amine substrate.2. Use of DMAP or other highly active catalyst.1. Lower the reaction temperature significantly (e.g., to -20 °C or -78 °C).2. Avoid using a catalyst. The reaction often proceeds without one.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection in an Aqueous System

This protocol is effective for a wide range of primary amines and is designed to minimize side reactions.[1]

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv.)

  • Distilled water (9.5 mL)

  • Acetone (0.5 mL)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL). Stir at room temperature until the amine is fully dissolved.

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 10-30 minutes. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane (10 mL) to the reaction mixture to extract the product.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude product by column chromatography.

Protocol 2: Mono-Boc Protection of a Symmetrical Diamine via Mono-hydrochloride Salt

This method is particularly effective for the selective protection of one amino group in a symmetrical diamine by differentiating the two amines as a free base and an acid salt.[7]

Materials:

  • Diamine (e.g., ethylenediamine) (0.466 mol)

  • Anhydrous methanol (MeOH)

  • HCl gas or a source of anhydrous HCl (e.g., Me₃SiCl or SOCl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (0.466 mol, 1.0 equiv.)

  • Diethyl ether

  • 2N Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool a solution of anhydrous methanol to 0 °C.

  • Introduce one equivalent of anhydrous HCl to the methanol to form a methanolic HCl solution.

  • Carefully add the diamine (1.0 equiv.) to the cold methanolic HCl solution and stir for 30 minutes at room temperature to allow for the formation of the mono-hydrochloride salt.[7]

  • Add a solution of (Boc)₂O (1.0 equiv.) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Concentrate the mixture in vacuo and wash the residue with diethyl ether to remove any unreacted diamine.

  • Add 2N NaOH solution to the residue until the pH is >12 to neutralize the hydrochloride salt.

  • Extract the mono-Boc protected diamine with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure product.[7]

Quantitative Data

Table 1: Yields of Mono-Boc Protected Diamines

The following table summarizes the isolated yields of various mono-Boc protected diamines achieved using the mono-hydrochloride salt method. The purity of the products was determined to be >97% by HPLC.[7]

Diamine Substrate Product Isolated Yield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-DiaminopropaneN-Boc-1,3-diaminopropane85
1,4-DiaminobutaneN-Boc-1,4-diaminobutane75
1,6-DiaminohexaneN-Boc-1,6-diaminohexane65
1,4-CyclohexanediamineN-Boc-1,4-cyclohexanediamine80
1-(2-Aminoethyl)piperazine1-(2-(Boc-amino)ethyl)piperazine95
N-(3-Aminopropyl)-1,3-propanediamineN-(3-(Boc-amino)propyl)-1,3-propanediamine72

Note: Yields are as reported in the cited literature and may vary based on specific experimental conditions and scale.[7]

Visualizations

Boc Protection Reaction Pathway

Boc_Protection_Pathway Amine Primary Amine (R-NH₂) Mono_Boc Desired Product (R-NHBoc) Amine->Mono_Boc + (Boc)₂O (1st Addition) Boc2O Boc Anhydride ((Boc)₂O) Di_Boc Undesired Byproduct (R-N(Boc)₂) Mono_Boc->Di_Boc

Caption: Reaction pathway for the Boc protection of a primary amine.

Troubleshooting Workflow for Di-Boc Formation

Troubleshooting_Di_Boc Start Start: Boc Protection Reaction Check_DiBoc Is di-Boc formation >10%? Start->Check_DiBoc Check_Catalyst Is a catalyst (e.g., DMAP) used? Check_DiBoc->Check_Catalyst Yes Success Success: Mono-Boc product optimized Check_DiBoc->Success No Check_Stoich Is (Boc)₂O > 1.1 eq? Check_Catalyst->Check_Stoich No Action_Remove_Catalyst Remove or replace catalyst Check_Catalyst->Action_Remove_Catalyst Yes Check_Temp Is temperature > RT? Check_Stoich->Check_Temp No Action_Adjust_Stoich Use 1.0-1.1 eq of (Boc)₂O Check_Stoich->Action_Adjust_Stoich Yes Action_Lower_Temp Lower temperature to 0°C or below Check_Temp->Action_Lower_Temp Yes Check_Temp->Success No Action_Remove_Catalyst->Check_Stoich Action_Adjust_Stoich->Check_Temp Action_Lower_Temp->Success

Caption: A logical workflow for troubleshooting and minimizing di-Boc byproduct formation.

Decision Tree for Selecting an Amine Protecting Group

Select_PG Start Need to protect an amine? Acid_Labile Are there other acid-labile groups? Start->Acid_Labile Base_Labile Are there other base-labile groups? Acid_Labile->Base_Labile Yes Use_Boc Use Boc (cleaved with acid) Acid_Labile->Use_Boc No Hydrogenolysis_Sensitive Are there groups sensitive to hydrogenolysis? Base_Labile->Hydrogenolysis_Sensitive Yes Use_Fmoc Use Fmoc (cleaved with base) Base_Labile->Use_Fmoc No Use_Cbz Use Cbz (cleaved with H₂/Pd) Hydrogenolysis_Sensitive->Use_Cbz No Consider_Other Consider other protecting groups Hydrogenolysis_Sensitive->Consider_Other Yes

Caption: Decision tree for selecting a suitable amine protecting group based on molecular stability.

References

Technical Support Center: N-Boc-PEG1-bromide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring reactions involving N-Boc-PEG1-bromide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common reactions?

This compound is a chemical linker molecule featuring a Boc-protected amine, a single polyethylene glycol (PEG) unit, and a bromide group.[1][2][3] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, making it useful for attaching the PEG linker to other molecules, such as in the synthesis of PROTACs or antibody-drug conjugates (ADCs).[1][4][5] The Boc protecting group can be removed under mild acidic conditions to reveal a primary amine for subsequent reactions.[1]

2. How do I choose an appropriate TLC solvent system for my this compound reaction?

The polarity of your product will determine the optimal solvent system. A good starting point is a mixture of a less polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). For PEGylated compounds, which are generally polar, you may need more polar solvent systems.[6]

  • Initial Systems to Try: Start with varying ratios of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexane).[6]

  • For More Polar Products: If your product remains at the baseline, consider switching to a more polar system like 5-10% methanol in dichloromethane.[6]

  • Highly Polar or Charged Products: For very polar compounds, such as those with free amines or carboxylic acids, adding a small amount of modifier can be helpful. For example, a few drops of ammonium hydroxide in your polar solvent can help with basic spots, while acetic or formic acid can help with acidic spots.[7]

3. My TLC plate shows multiple spots. What could they be?

Multiple spots on a TLC plate can indicate a variety of things. Here's how to interpret them:

  • Unreacted Starting Material: One spot should correspond to your starting this compound.

  • Desired Product: A new spot, typically with a different Rf value, should be your product.

  • Side Products: Additional spots may indicate side reactions. A common side reaction is the hydrolysis of the bromide to an alcohol if there is moisture in your reaction.

  • Degradation: The Boc group can be sensitive to acidic conditions. If your reaction conditions are acidic, you may see a spot corresponding to the deprotected amine.

To identify which spot is which, it is crucial to run reference lanes on your TLC plate for your starting material(s) and a "co-spot" lane containing both the starting material and the reaction mixture.[8][9][10]

4. How do I visualize the spots on my TLC plate?

PEG compounds can be tricky to visualize. A multi-step approach is recommended:

  • UV Light: If your starting material or product contains a UV-active chromophore, you can visualize the spots under a UV lamp (typically 254 nm).[8] this compound itself is not strongly UV-active.

  • Iodine Chamber: Place the dried TLC plate in a chamber with a few crystals of iodine. Many organic compounds will temporarily stain a brownish color.[11]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.[12]

  • Dragendorff Stain: This stain is particularly effective for visualizing PEG-containing molecules, which will appear as orange or brown spots.[7][11]

5. I'm not seeing my product by LC-MS. What could be the issue?

Several factors could contribute to not observing your product peak by LC-MS:

  • Ionization Issues: Your product may not be ionizing well under the chosen conditions (e.g., ESI positive or negative mode). Try switching the ionization polarity.

  • Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group can be labile and may fragment in the mass spectrometer source, particularly with energetic ionization methods.[13] This can lead to the observation of a peak corresponding to the deprotected product or other fragments.

  • In-source Fragmentation: The entire molecule could be fragmenting. Try using gentler source conditions (e.g., lower cone voltage).

  • Reaction Failure: The reaction may not have worked. Re-examine your reaction conditions and consider potential issues like poor reagent quality or steric hindrance.[14]

6. My LC-MS data shows a peak with an unexpected mass. How can I interpret this?

  • Adduct Formation: The unexpected mass could be an adduct with ions from your mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺).

  • Side Reactions: As mentioned for TLC, side reactions like hydrolysis of the bromide to an alcohol will result in a different mass.

  • Impurity in Starting Material: The peak could correspond to an impurity present in your starting materials.

Troubleshooting Guides

Troubleshooting Poor Reaction Conversion
Symptom Possible Cause Suggested Solution
High amount of starting material remaining after extended reaction time. Insufficient reaction temperature or time, especially with sterically hindered substrates.[14]Increase the reaction temperature incrementally. Monitor the reaction at various time points to determine the optimal reaction time.[14]
Poor quality of reagents (e.g., moisture contamination).Ensure all reagents and solvents are anhydrous. Flame-dry glassware before use.[15]
Inappropriate base or solvent.Screen different bases and solvents to find the optimal conditions for your specific reaction.
Troubleshooting TLC Analysis
Symptom Possible Cause Suggested Solution
All spots are at the baseline (Rf ≈ 0). The solvent system is not polar enough.Increase the proportion of the polar solvent (e.g., from 10% MeOH/DCM to 20% MeOH/DCM).
All spots are at the solvent front (Rf ≈ 1). The solvent system is too polar.Increase the proportion of the non-polar solvent (e.g., from 50% EtOAc/Hexane to 20% EtOAc/Hexane).
Spots are streaking. The compound is too concentrated or is interacting strongly with the silica gel (e.g., free amines or carboxylic acids).Dilute your sample. Add a small amount of a modifier to the solvent system (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds).

Experimental Protocols

Protocol 1: TLC Monitoring of an this compound Reaction
  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[8]

  • Prepare the TLC Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a small amount of your diluted this compound solution on the "SM" mark.

    • Rxn Lane: Spot a small amount of your reaction mixture on the "Rxn" mark.

    • Co Lane: Spot the starting material on the "Co" mark, and then spot the reaction mixture directly on top of it.[10]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or appropriate chemical stains (e.g., potassium permanganate or Dragendorff).

  • Analyze the Results: Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The "Co" spot helps to confirm if the starting material spot in the "Rxn" lane is truly the starting material.

Protocol 2: LC-MS Monitoring of an this compound Reaction
  • Sample Preparation: Take a small aliquot (e.g., 5-10 µL) from your reaction mixture. Dilute it significantly with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1 mg/mL.

  • LC Method:

    • Column: A C18 reverse-phase column is a common choice.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is a good starting point. The formic acid helps to protonate the analytes for better ionization in positive ESI mode.

    • Gradient: A typical gradient might be 5% B to 95% B over 10-15 minutes.

    • Flow Rate: A standard analytical flow rate is 0.2-0.5 mL/min.

  • MS Method:

    • Ionization Source: Electrospray Ionization (ESI) is most common. Run in both positive and negative ion modes initially to determine which provides a better signal.

    • Mass Range: Set the scan range to cover the expected masses of your starting materials and products (e.g., m/z 100-1000).

    • Data Analysis:

      • Extract the ion chromatograms for the theoretical m/z values of your starting material (this compound, C₉H₁₈BrNO₃, MW = 268.15) and your expected product.

      • Look for the [M+H]⁺, [M+Na]⁺, and potentially the de-Boc'd [M-Boc+H]⁺ ions.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z [M+H]⁺ Expected m/z [M+Na]⁺ Typical TLC Rf *
This compoundC₉H₁₈BrNO₃268.15[3]269.06 (with ¹H)291.040.6 - 0.8
Example Product: N-Boc-PEG1-ThiophenolC₁₅H₂₃NO₃S297.41298.15320.130.4 - 0.6

*Typical Rf values are highly dependent on the specific TLC solvent system used. The values provided are illustrative for a moderately polar system (e.g., 30-50% Ethyl Acetate in Hexanes).

Visual Workflow and Logic Diagrams

Reaction_Troubleshooting_Workflow This compound Reaction Troubleshooting start Start Reaction Monitoring (TLC or LC-MS) check_conversion Is reaction complete? start->check_conversion workup Proceed to Workup check_conversion->workup Yes troubleshoot Troubleshoot Reaction check_conversion->troubleshoot No check_reagents Check Reagent Quality (Anhydrous? Purity?) troubleshoot->check_reagents check_conditions Check Reaction Conditions (Temp? Time? Base?) troubleshoot->check_conditions check_analysis Is analytical method appropriate? check_reagents->check_analysis check_conditions->check_analysis check_analysis->start Yes, continue monitoring troubleshoot_analysis Troubleshoot Analysis Method check_analysis->troubleshoot_analysis No troubleshoot_analysis->start

Caption: Troubleshooting workflow for this compound reactions.

TLC_Analysis_Logic TLC Analysis Logic start Run TLC Plate check_rf Are Rf values between 0.2 and 0.8? start->check_rf rf_high Spots too high (Rf > 0.8) check_rf->rf_high No rf_low Spots too low (Rf < 0.2) check_rf->rf_low No analyze Analyze Spot Pattern (Compare SM, Co, Rxn lanes) check_rf->analyze Yes adjust_solvent_less_polar Decrease Solvent Polarity rf_high->adjust_solvent_less_polar adjust_solvent_more_polar Increase Solvent Polarity rf_low->adjust_solvent_more_polar adjust_solvent_less_polar->start adjust_solvent_more_polar->start

Caption: Decision logic for optimizing TLC solvent systems.

References

Technical Support Center: N-Boc-PEG1-bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using N-Boc-PEG1-bromide in their experiments. Find answers to frequently asked questions and troubleshoot common issues related to the role of bases in these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

A1: In nucleophilic substitution reactions involving this compound, the primary role of a base is to deprotonate the incoming nucleophile. This compound itself does not require a base to react, as the bromide is a good leaving group.[1][2][3][4] However, many nucleophiles (such as thiols, phenols, and some amines) are significantly more reactive in their deprotonated, anionic form. The base facilitates this deprotonation, thereby increasing the nucleophilicity of the reacting partner and promoting the desired substitution reaction.

Q2: Is the N-Boc protecting group stable under basic conditions?

A2: Yes, the tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions.[5] It is, however, sensitive to acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA).[1] The stability of the Boc group to bases allows for a wide range of basic reaction conditions to be used for the nucleophilic substitution at the bromide-bearing carbon without premature deprotection of the amine.

Q3: What types of bases are commonly used in these reactions?

A3: The choice of base depends on the pKa of the nucleophile.

  • For weakly acidic nucleophiles like primary and secondary amines or thiols, sterically hindered, non-nucleophilic organic bases are often used. Examples include diisopropylethylamine (DIPEA) and triethylamine (TEA).[1][6][7] Their bulk prevents them from competing with the intended nucleophile in the reaction.[7][8][9]

  • For more acidic nucleophiles like phenols, a stronger inorganic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often necessary to achieve complete deprotonation.[10]

Q4: Can the base cause side reactions?

A4: Yes, improper selection or use of a base can lead to side reactions.

  • Elimination: Using a strong, sterically hindered base could potentially promote an E2 elimination reaction, leading to the formation of an alkene, although this is less common with primary bromides like this compound.

  • Reaction with Solvent: Strong bases like sodium hydride (NaH) can react with certain polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, leading to the formation of byproducts.[11]

  • Over-alkylation of Amines: When reacting with primary amines, the secondary amine product is often more nucleophilic than the starting material, which can lead to the formation of tertiary amines and even quaternary ammonium salts.[12][13]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Incomplete deprotonation of the nucleophile. If using a weak base with a weakly acidic nucleophile, consider switching to a stronger base. For example, if TEA is ineffective for deprotonating a phenol, try using K₂CO₃ or NaH.[10] Ensure you are using a sufficient stoichiometric excess of the base (typically 1.1-3.0 equivalents).[1][10]
The base is not strong enough for the nucleophile. Match the base strength to the pKa of the nucleophile. For thiols and amines, DIPEA or TEA is often sufficient.[1] For alcohols and phenols, a stronger base like NaH is generally required.[10]
Steric hindrance. The bulky N-Boc group can sterically hinder the approach of the nucleophile.[1] Increasing the reaction temperature can help overcome this energy barrier. Using a longer PEG linker (e.g., N-Boc-PEG4-bromide) can also increase the distance between the bulky group and the reaction center.[1]
Hydrolysis of the starting material. Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like NaH.

Problem 2: Formation of multiple products.

Possible Cause Troubleshooting Step
The base is acting as a nucleophile. Use a sterically hindered, non-nucleophilic base like DIPEA to minimize its participation in the substitution reaction.[7][14]
Over-alkylation of an amine nucleophile. To favor mono-alkylation, a strategy of using the amine hydrobromide salt and a controlled amount of base can be employed. This keeps the more nucleophilic secondary amine product in its protonated, less reactive state.[12][15]
Side reaction with the solvent. When using a very strong base like NaH, avoid reactive solvents like DMF and acetonitrile.[11] Consider using a less reactive polar aprotic solvent such as tetrahydrofuran (THF).

Data Presentation

The following table summarizes typical bases used for different classes of nucleophiles in reactions with this compound, along with common solvents and typical reaction conditions.

NucleophilepKaRecommended BaseTypical Equivalents of BaseCommon SolventsTypical Temperature
Primary/Secondary Amine~10-11DIPEA, TEA1.1 - 1.5DMF, DMSO, AcetonitrileRoom Temp. - 50°C
Thiol~8-10DIPEA, TEA1.1 - 1.5DMF, DMSORoom Temp.
Phenol~10K₂CO₃, NaH2.0 - 3.0 (K₂CO₃), 1.1 - 1.2 (NaH)DMF, Acetonitrile, THF0°C to Room Temp.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol using DIPEA

  • Dissolve the Nucleophile: In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiol-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Add Base: Add diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to ensure deprotonation of the thiol.

  • Add this compound: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis with a Phenol using Sodium Hydride

  • Preparation: Under an inert atmosphere, dissolve the phenolic compound (1.0 equivalent) in anhydrous THF in a dry reaction vessel and cool to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solution.

  • Formation of Phenoxide: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., to 40-50°C) may be required for less reactive phenols.

  • Work-up: Cool the reaction to 0°C and carefully quench the excess NaH by the slow addition of water. Dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Visualizations

Reaction_Mechanism cluster_nucleophile_activation Nucleophile Activation cluster_substitution Nucleophilic Substitution (SN2) Nucleophile-H R-XH (e.g., Thiol, Phenol) Deprotonated_Nucleophile R-X⁻ (Activated Nucleophile) Nucleophile-H->Deprotonated_Nucleophile Deprotonation Protonated_Base Base-H⁺ Nucleophile-H->Protonated_Base Base Base (e.g., DIPEA, NaH) Base->Deprotonated_Nucleophile Base->Protonated_Base Product N-Boc-PEG1-X-R (Desired Product) Deprotonated_Nucleophile->Product SN2 Attack N-Boc-PEG1-Br N-Boc-PEG1-Br N-Boc-PEG1-Br->Product Leaving_Group Br⁻ N-Boc-PEG1-Br->Leaving_Group

Caption: General reaction pathway for base-mediated nucleophilic substitution.

Troubleshooting_Workflow Start Low Reaction Yield Check_pKa Is the base strong enough for the nucleophile's pKa? Start->Check_pKa Increase_Base_Strength Use a stronger base (e.g., NaH for phenols) Check_pKa->Increase_Base_Strength No Check_Stoichiometry Is base stoichiometry sufficient (1.1-3.0 eq)? Check_pKa->Check_Stoichiometry Yes Increase_Base_Strength->Check_Stoichiometry Increase_Equivalents Increase equivalents of base Check_Stoichiometry->Increase_Equivalents No Check_Temp Is steric hindrance an issue? Check_Stoichiometry->Check_Temp Yes Increase_Equivalents->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp Yes Success Reaction successful Check_Temp->Success No Increase_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Managing steric hindrance in N-Boc-PEG1-bromide conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing steric hindrance and other common issues encountered during N-Boc-PEG1-bromide conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It features a Boc (tert-butoxycarbonyl) protected amine on one end and a reactive bromide on the other, connected by a single polyethylene glycol (PEG) unit.[1][2][3] The PEG spacer enhances the solubility of the molecule in aqueous media.[1][2] Its primary applications are in bioconjugation and drug delivery, where it is used to link molecules together.[3][4] The bromide serves as a good leaving group for nucleophilic substitution reactions, while the Boc-protected amine allows for controlled, stepwise synthesis after its deprotection under acidic conditions.[1][2][3]

Q2: What is steric hindrance and how does it affect my this compound conjugation?

A2: Steric hindrance is a chemical phenomenon where the bulky nature of a molecule or parts of a molecule obstructs a chemical reaction. In the context of this compound conjugations, the bulky tert-butoxycarbonyl (Boc) protecting group, along with the PEG chain, can physically block the approach of a nucleophile to the carbon atom bonded to the bromide.[5] This is especially problematic when the nucleophile itself is also sterically hindered.[5] The primary consequence of steric hindrance is a significant decrease in reaction rate, leading to low or no yield of the desired conjugate.[5]

Q3: When should I consider using a longer PEG linker instead of this compound?

A3: You should consider using a longer PEG linker (e.g., N-Boc-PEG2-bromide, N-Boc-PEG4-bromide) when you are consistently observing low yields due to steric hindrance.[5] A longer PEG chain increases the distance between the bulky Boc group and the reactive bromide, which can reduce the steric hindrance at the reaction site and facilitate the approach of a nucleophile.[5] This strategy can be particularly effective when conjugating to large or sterically demanding molecules.

Q4: What are the most common side reactions during the Boc deprotection step?

A4: The most common side reaction during Boc deprotection with a strong acid like trifluoroacetic acid (TFA) is the alkylation of nucleophilic residues by the released tert-butyl cation.[5] Electron-rich functional groups such as thiols (in cysteine) or indoles (in tryptophan) are susceptible to this side reaction. To prevent this, it is crucial to use a "scavenger" in the deprotection cocktail.[5]

Troubleshooting Guide

Issue 1: Low or No Yield in Conjugation Reaction

You are attempting to conjugate this compound with a nucleophile (e.g., an amine, thiol) but observe minimal to no product formation via TLC or LC-MS analysis.

G start Start: Low/No Yield steric_hindrance Primary Cause: Steric Hindrance? start->steric_hindrance conditions Optimize Reaction Conditions steric_hindrance->conditions Yes reagents Check Reagent Integrity steric_hindrance->reagents No alternatives Consider Alternative Strategies conditions->alternatives temp Increase Temperature conditions->temp time Extend Reaction Time conditions->time solvent Verify Solvent Choice (DMF, DMSO) conditions->solvent concentration Increase Concentration of Less Hindered Reactant conditions->concentration end Resolution: Improved Yield reagents->end longer_peg Use Longer PEG Linker (e.g., PEG2, PEG4) alternatives->longer_peg synthesis_order Change Order of Synthesis alternatives->synthesis_order temp->end time->end solvent->end concentration->end longer_peg->end synthesis_order->end

Caption: Troubleshooting decision tree for low conjugation yield.

Potential Cause Recommended Solution Rationale
Steric Hindrance Increase reaction temperature. Be cautious of substrate stability.Provides the necessary activation energy to overcome the energy barrier caused by steric hindrance.[5]
Extend the reaction time significantly. Monitor progress by TLC or LC-MS.Sterically hindered reactions are often slow and require more time to reach completion.[5]
Suboptimal Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents effectively solvate cations while leaving the nucleophile more "naked" and reactive for SN2 reactions.[5]
Low Reagent Concentration Increase the concentration of the less sterically hindered reactant.Drives the reaction equilibrium towards the product side, according to Le Chatelier's principle.[5]
Alternative Strategy Needed If possible, attach a less hindered PEG linker first, then introduce the bulky group later in the synthesis.This can circumvent the steric issue by altering the synthetic route.[5]
Use a longer PEG linker (e.g., N-Boc-PEG2-bromide).Increases the distance between the bulky Boc group and the reactive bromide, lessening steric clash.[5]
Issue 2: Incomplete Boc Deprotection or Side Product Formation

After performing the conjugation, you are attempting to remove the Boc protecting group using acid, but the reaction is incomplete or you observe unexpected side products.

G start Start: Deprotection Issue incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? incomplete->side_products No acid_strength Increase Acid Strength/ Concentration (e.g., 50% TFA) incomplete->acid_strength Yes add_scavenger Add Scavenger (e.g., 2.5-5% TIS) side_products->add_scavenger Yes end Resolution: Clean Deprotection side_products->end No time_temp Extend Reaction Time acid_strength->time_temp stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) time_temp->stronger_acid stronger_acid->end add_scavenger->end

Caption: Troubleshooting decision tree for Boc deprotection issues.

Potential Cause Recommended Solution Rationale
Insufficient Acid Strength Increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) from 20% to 50%.[6]The Boc group is cleaved by acidolysis; a higher acid concentration can drive the reaction to completion.[6]
Inadequate Reaction Time Extend the reaction time from 1-2 hours up to 4 hours, monitoring by TLC or LC-MS.Deprotection is a kinetic process and may require more time for sterically hindered substrates.[6]
Strongly Hindered Substrate Switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[6]For particularly stubborn Boc groups, a stronger acid may be necessary to achieve full deprotection.
Side Product Formation Add a scavenger, such as Triisopropylsilane (TIS), to the deprotection cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[5]The tert-butyl cation generated during deprotection can alkylate sensitive residues. Scavengers like TIS effectively quench this reactive cation.[5]

Experimental Protocols

Protocol 1: General this compound Conjugation to a Primary Amine

This protocol provides a starting point for the conjugation of an amine-containing substrate to this compound. Optimization will be necessary for specific substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine 1. Dissolve amine substrate in polar aprotic solvent (e.g., DMF, DMSO) add_base 2. Add non-nucleophilic base (e.g., DIPEA, 1.5 eq) dissolve_amine->add_base stir 3. Stir for 10-15 min at room temperature add_base->stir add_peg 4. Add this compound (1.2 eq) dissolved in the same solvent stir->add_peg incubate 5. Incubate at RT to 50°C for 4-24 hours add_peg->incubate monitor 6. Monitor reaction by LC-MS or TLC incubate->monitor quench 7. Quench reaction monitor->quench purify 8. Purify by HPLC or column chromatography quench->purify

References

Hydrolysis of N-Boc-PEG1-bromide and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc-PEG1-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly regarding the potential for hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal bromide. The PEG spacer enhances solubility in aqueous media.[1][2][3] The Boc group serves as a protecting group for the amine, allowing for controlled, sequential reactions.[4] The bromide is a good leaving group for nucleophilic substitution reactions.[1][2][3] This structure makes it a versatile tool in bioconjugation, drug delivery, and for the synthesis of more complex molecules like PROTACs (PROteolysis TArgeting Chimeras) and Antibody-Drug Conjugates (ADCs).[5][6]

Q2: What are the potential sites of hydrolysis on this compound?

This compound has two primary sites that are susceptible to hydrolysis:

  • The N-Boc (tert-butyloxycarbonyl) group: This protecting group is designed to be removed under acidic conditions.[7] Therefore, exposure to acidic environments can lead to its premature cleavage, exposing the primary amine.

  • The Carbon-Bromine (C-Br) bond: The alkyl bromide is susceptible to nucleophilic substitution by water (hydrolysis), which would replace the bromide with a hydroxyl group. This reaction can occur under both acidic and basic conditions.[8][9]

Troubleshooting Guide: Hydrolysis of this compound

Issue 1: Unexpected deprotection of the N-Boc group.

If you observe the appearance of the free amine derivative of your PEG linker in your reaction mixture or upon analysis, it is likely that the N-Boc group has been hydrolyzed.

Possible Causes:

  • Acidic Reaction or Buffer Conditions: The N-Boc group is labile in the presence of acid.[7] Even mildly acidic conditions can lead to its removal over time.

  • Improper Storage: Long-term storage in a non-neutral environment or exposure to acidic vapors in the laboratory can contribute to degradation.

Solutions:

  • Maintain Neutral to Slightly Basic pH: For reactions involving the bromide end of the linker, maintain a pH between 6.5 and 8.0. Avoid acidic buffers.

  • Use Appropriate Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice. Avoid buffers with primary amines, such as Tris, as they can compete in the desired reaction.

  • Proper Storage: Store this compound desiccated at -20°C under an inert atmosphere (e.g., argon or nitrogen).[10][11]

Issue 2: Loss of bromide functionality and formation of a hydroxyl group.

If you detect the corresponding alcohol (N-Boc-PEG1-OH) as a byproduct, the C-Br bond has likely undergone hydrolysis.

Possible Causes:

  • Aqueous Reaction Conditions at Unfavorable pH: Both strongly acidic and basic conditions can promote the hydrolysis of the alkyl bromide. Primary alkyl bromides are particularly susceptible to rapid cleavage via an SN2 mechanism at a pH above 8-9.[8] Acidic conditions can promote a slower SN1 hydrolysis.[8][9]

  • Elevated Temperatures: Higher reaction temperatures will accelerate the rate of hydrolysis.

  • Prolonged Reaction Times in Aqueous Buffers: The longer the linker is exposed to aqueous conditions, the greater the extent of hydrolysis will be.

Solutions:

  • Optimize Reaction pH: The ideal pH for most nucleophilic substitution reactions with the bromide will be near neutral (pH 7.0-8.0). It is critical to avoid pH values above 9.

  • Control Reaction Temperature: Perform reactions at room temperature or below if the reaction kinetics allow. Avoid heating unless absolutely necessary.

  • Minimize Reaction Time: Aim for the shortest reaction time that provides a reasonable yield of your desired product.

  • Use of Anhydrous Solvents: When possible, conduct the reaction in a dry, water-miscible organic solvent like DMSO or DMF and add this solution to your aqueous reaction mixture at the last moment.[2]

Data Presentation: Estimated Stability of this compound at 25°C

The following table provides an estimation of the stability of the two key functional groups of this compound at different pH ranges. Please note that these are estimations based on the known chemistry of N-Boc groups and primary alkyl bromides, and actual rates may vary.

pH RangeN-Boc Group StabilityC-Br Bond StabilityRecommended for Use?Primary Hydrolysis Concern
< 4 Low (Rapid Deprotection)Moderate to Low (SN1 Hydrolysis)Not Recommended N-Boc deprotection
4 - 6 Moderate (Slow Deprotection)HighUse with Caution Slow N-Boc deprotection
6 - 8 HighHighRecommended Minimal hydrolysis
8 - 9 HighModerate (Slow SN2 Hydrolysis)Use with Caution Slow C-Br hydrolysis
> 9 HighLow (Rapid SN2 Hydrolysis)Not Recommended C-Br hydrolysis

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol provides a general workflow for reacting a nucleophile (e.g., a thiol or an amine on a target molecule) with this compound while minimizing hydrolysis.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in an anhydrous, water-miscible solvent (e.g., DMSO or DMF).

    • Prepare your target molecule with the nucleophilic group in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines.

  • Reaction Setup:

    • To your target molecule solution, add the this compound stock solution dropwise while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of proteins.

    • The molar ratio of this compound to your target molecule will need to be optimized for your specific application but a starting point is often a 5- to 10-fold molar excess of the linker.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours. If the nucleophile is weak, the reaction time may need to be extended, or the reaction could be performed at 4°C overnight to minimize side reactions.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Quenching and Purification:

    • Once the reaction has reached the desired level of completion, the excess this compound can be removed by size exclusion chromatography (SEC), dialysis, or another suitable purification method.

Protocol 2: Analytical Method for Detecting Hydrolysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) is an effective technique for identifying the parent compound and its potential hydrolysis products.

  • Sample Preparation:

    • At various time points during your reaction, or from a stability study, take an aliquot of the reaction mixture.

    • If necessary, quench the reaction (e.g., by adding a small amount of a compatible acid if analyzing for C-Br hydrolysis, though this may affect the Boc group). For general analysis, dilution in the mobile phase may be sufficient.

  • LC-MS Analysis:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic mobile phase will likely result in the detection of the de-Boc'd species in the mass spectrometer, which should be accounted for in the analysis.

    • Detection:

      • UV detection can be used if the conjugated molecule has a chromophore.

      • Mass spectrometry (electrospray ionization, ESI, in positive ion mode) will be used to identify the masses of the expected species.

  • Expected Masses (as [M+H]⁺):

    • This compound: ~269.05 g/mol

    • C-Br Hydrolysis Product (N-Boc-PEG1-OH): ~206.14 g/mol

    • N-Boc Deprotection Product (H₂N-PEG1-Br): ~169.00 g/mol

    • Dual Hydrolysis Product (H₂N-PEG1-OH): ~106.09 g/mol

Visualizations

Hydrolysis_Pathways NBocPEGBr This compound Deprotected H₂N-PEG1-bromide (N-Boc Hydrolysis) NBocPEGBr->Deprotected Acidic Conditions (e.g., pH < 6) HydrolyzedBr N-Boc-PEG1-OH (C-Br Hydrolysis) NBocPEGBr->HydrolyzedBr Acidic (SN1) or Basic (SN2, pH > 8) Conditions DualHydrolysis H₂N-PEG1-OH (Dual Hydrolysis) Deprotected->DualHydrolysis Acidic (SN1) or Basic (SN2, pH > 8) Conditions HydrolyzedBr->DualHydrolysis Acidic Conditions (e.g., pH < 6)

Caption: Potential hydrolysis pathways of this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Analysis cluster_purification 4. Purification prep_linker Prepare this compound in anhydrous DMSO/DMF mix Add linker solution to target molecule solution prep_linker->mix prep_target Prepare target molecule in amine-free buffer (pH 7.0-8.0) prep_target->mix incubate Incubate at RT (2-4h) or 4°C (overnight) mix->incubate monitor Monitor progress by LC-MS incubate->monitor purify Purify conjugate via SEC or dialysis monitor->purify

Caption: Recommended workflow for conjugation with this compound.

References

Validation & Comparative

A Comparative Guide to Protein Modification: Characterizing N-Boc-PEG1-bromide Modified Proteins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins with polyethylene glycol (PEG) is a cornerstone of modern biotherapeutics. This process, known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of a protein, leading to improved stability, reduced immunogenicity, and a longer circulating half-life. The choice of PEGylation reagent is critical, as it dictates the specificity, efficiency, and ultimately, the therapeutic efficacy of the final bioconjugate.

This guide provides an objective comparison of N-Boc-PEG1-bromide, a heterobifunctional PEGylation reagent, with other common alternatives. We present supporting experimental data, detailed methodologies for protein modification and mass spectrometric characterization, and visual workflows to aid in the selection of the optimal PEGylation strategy.

Comparative Analysis of PEGylation Reagents

The performance of a PEGylation reagent can be evaluated based on several key parameters, including reaction efficiency, site-specificity, and the stability of the resulting linkage. This compound offers a distinct reactivity profile compared to more common amine-reactive (e.g., NHS-ester) and thiol-reactive (e.g., maleimide) reagents.

The bromide group of this compound reacts with nucleophilic amino acid side chains via nucleophilic substitution.[1] Studies on similar alkyl bromide-containing compounds have shown reactivity towards a range of nucleophilic residues, including the thiol group of cysteine and, to a lesser extent, the amino group of lysine and the hydroxyl group of tyrosine.[2][3] This multi-target reactivity can be modulated by controlling the reaction conditions, such as pH.

Below is a comparative summary of this compound and two common alternative PEGylation reagents.

FeatureThis compoundNHS-Ester-PEGMaleimide-PEG
Primary Target Residue(s) Cysteine (thiol), Lysine (amine), Tyrosine (hydroxyl)[2][3]Lysine (primary amine), N-terminus (primary amine)[4]Cysteine (thiol)[3]
Linkage Type Thioether, Alkylamine, EtherAmideThioether
Linkage Stability HighHighHigh
Reaction pH Neutral to slightly basic (pH 7-9)Neutral to slightly basic (pH 7-9)[4]Slightly acidic to neutral (pH 6.5-7.5)
Site-Specificity Moderate (can be tuned by pH)Low (targets multiple lysines)[5]High (specific to free cysteines)
Key Advantage Can target multiple nucleophiles, offering flexibility.Well-established chemistry with high reaction efficiency.Highly site-specific conjugation.
Key Disadvantage Potential for a heterogeneous product mixture if not optimized.Can lead to a loss of biological activity if lysines are in the active site.Requires an available and reduced cysteine residue.

Mass Spectrometry for Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of PEGylated proteins.[6][7] It allows for the determination of the degree of PEGylation (the number of PEG molecules attached to the protein) and the identification of specific modification sites.[8]

Illustrative Mass Spectrometry Data

The following table presents hypothetical, yet representative, mass spectrometry data for a model protein (20 kDa) modified with this compound and an NHS-Ester-PEG5.

ParameterUnmodified ProteinThis compound ModifiedNHS-Ester-PEG5 Modified
Expected Mass Shift per PEG N/A+189.08 Da (after Boc removal)+317.34 Da
Observed Molecular Weight (Da) 20,00020,189, 20,37820,317, 20,634, 20,951
Degree of PEGylation 01, 21, 2, 3
Interpretation Single speciesMixture of mono- and di-PEGylated proteinMixture of mono-, di-, and tri-PEGylated protein

Note: The mass shift for this compound assumes the initial reaction, followed by the removal of the Boc protecting group (100.12 Da) and displacement of Bromine (79.90 Da) by a protein nucleophile, resulting in the addition of C7H14O2 (130.18 Da). For simplicity, this table reflects the mass of the PEG linker itself being added.

Experimental Protocols

The following are detailed protocols for protein modification with this compound and subsequent characterization by mass spectrometry.

Protocol 1: Protein Modification with this compound

This protocol describes a general procedure for the PEGylation of a protein containing nucleophilic residues. Note: This is a representative protocol, and optimization of reaction conditions (e.g., pH, temperature, molar excess) is recommended for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL. If necessary, exchange the buffer to an appropriate reaction buffer using dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mM).

  • PEGylation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 1 hour at room temperature.

  • Purification: Remove excess PEG reagent and byproducts by SEC or dialysis against a suitable storage buffer.

  • Boc Deprotection: Lyophilize the purified, PEGylated protein. Dissolve the dried protein in the deprotection solution and stir for 30-60 minutes at room temperature.

  • Final Purification: Remove the TFA and byproducts by dialysis or SEC.

Protocol 2: Mass Spectrometric Analysis of PEGylated Protein

This protocol outlines the general steps for characterizing the PEGylated protein using LC-MS.

Materials:

  • Purified PEGylated and unmodified protein samples

  • LC-MS system (e.g., ESI-TOF or Orbitrap)

  • Appropriate solvents for reverse-phase or size-exclusion chromatography

Procedure:

  • Sample Preparation: Dilute the protein samples to an appropriate concentration (e.g., 0.1-1 mg/mL) in a solvent compatible with the LC-MS system (e.g., water with 0.1% formic acid).

  • LC Separation: Inject the sample onto the LC system. For separating PEGylated species from the unmodified protein, SEC or reverse-phase HPLC can be used.

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer. Acquire the mass spectra over the appropriate m/z range for the expected protein charge states.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species. The mass difference between the unmodified and PEGylated protein peaks will indicate the number of attached PEG molecules. For site identification, the purified PEGylated protein can be subjected to proteolytic digestion followed by LC-MS/MS analysis to identify the modified peptides.[6]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and chemical principles involved in protein PEGylation and characterization.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Deprotection cluster_analysis Analysis Protein Protein Solution (pH 8.0) Incubation Incubate (4-12h, RT) Protein->Incubation PEG_Reagent This compound in DMSO PEG_Reagent->Incubation Purify1 Purification (SEC/Dialysis) Incubation->Purify1 Deprotection Boc Deprotection (TFA/DCM) Purify1->Deprotection Purify2 Final Purification Deprotection->Purify2 LCMS LC-MS Analysis Purify2->LCMS

Caption: Experimental workflow for protein modification with this compound.

MS_Analysis_Logic start LC-MS Data Acquisition deconvolution Deconvolution of Mass Spectra start->deconvolution mass_determination Determine Zero-Charge Mass deconvolution->mass_determination comparison Compare Mass of Unmodified vs. Modified mass_determination->comparison digestion Proteolytic Digestion mass_determination->digestion peg_degree Calculate Degree of PEGylation comparison->peg_degree msms LC-MS/MS Analysis digestion->msms site_id Identify Modification Site(s) msms->site_id

Caption: Logical flow for mass spectrometric characterization of PEGylated proteins.

By carefully considering the chemical properties of this compound and leveraging the power of mass spectrometry, researchers can effectively generate and characterize modified proteins for a wide range of therapeutic and research applications. This guide serves as a foundational resource to aid in the rational design and execution of protein PEGylation experiments.

References

A Comparative Guide to the NMR Analysis of N-Boc-PEG1-bromide and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of N-Boc-PEG1-bromide and its conjugates. Understanding the NMR characteristics of these molecules is crucial for confirming successful synthesis, assessing purity, and ensuring the structural integrity of PEGylated compounds used in drug delivery and bioconjugation. This document presents experimental data, detailed protocols, and visual representations to aid in the interpretation of NMR spectra for these important reagents.

Introduction to this compound and its Conjugation

This compound, with the IUPAC name tert-butyl (2-(2-bromoethoxy)ethyl)carbamate, is a heterobifunctional linker commonly employed in bioconjugation and drug delivery.[1][2] It features a Boc-protected amine and a terminal bromide. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to allow for further modification.[3] The bromide serves as a good leaving group for nucleophilic substitution reactions, enabling conjugation to various moieties, particularly thiols.[3]

The general structure of this compound is:

Boc-NH-CH2-CH2-O-CH2-CH2-Br

Upon conjugation, for instance with a thiol-containing molecule (R-SH), the bromine atom is displaced, forming a thioether linkage. The analysis of the resulting changes in the 1H NMR spectrum is a primary method for confirming the success of this conjugation reaction.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR chemical shifts for this compound and a representative thiol conjugate. The data for this compound is based on spectral information for the closely related compound tert-butyl N-(2-bromoethyl)carbamate and known chemical shift values for similar functional groups. The data for the conjugate is a predicted spectrum based on the expected electronic effects of the thioether linkage.

Table 1: Comparative 1H NMR Chemical Shifts (ppm)

Assignment Proton This compound (Predicted) N-Boc-PEG1-S-R Conjugate (Predicted) Change upon Conjugation
a-C(CH 3)31.45 (s, 9H)1.45 (s, 9H)No significant change
b-NH -5.0 (br s, 1H)5.0 (br s, 1H)No significant change
cBoc-NH-CH 2-3.30 (q, 2H)3.30 (q, 2H)No significant change
d-O-CH 2-CH2-Br3.78 (t, 2H)3.65 (t, 2H)Upfield shift
e-CH2-O-CH 2-3.65 (t, 2H)2.80 (t, 2H)Significant upfield shift
f-CH 2-Br3.50 (t, 2H)-Signal disappears
g-S-CH 2-R-~2.7 (t, 2H)New signal appears

Note: Predicted chemical shifts are for spectra acquired in CDCl3. Actual values may vary depending on the solvent and the specific R group of the conjugate.

Experimental Protocols

A detailed and consistent experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the sample (this compound or its conjugate) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.[1]

NMR Data Acquisition
  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Experiment: 1H NMR

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 30-45 degrees

  • Spectral Width: 0-12 ppm

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS peak at 0.00 ppm.

  • Integration: Integrate all peaks to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Visualization of Experimental and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the key processes in the NMR analysis of this compound and its conjugates.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400/500 MHz NMR transfer->instrument acquire Acquire 1H NMR Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference integrate Integration & Peak Picking reference->integrate final_spectrum final_spectrum integrate->final_spectrum Analyzed Spectrum

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_starting_material This compound cluster_conjugate N-Boc-PEG1-S-R Conjugate cluster_analysis Confirmation of Conjugation sm_spectrum 1H NMR Spectrum: - Signal 'f' (-CH2-Br) at ~3.50 ppm - Signal 'e' (-CH2-O-CH2-) at ~3.65 ppm confirmation Successful Conjugation sm_spectrum->confirmation Spectral Changes conj_spectrum 1H NMR Spectrum: - Disappearance of signal 'f' - Upfield shift of signal 'e' to ~2.80 ppm - Appearance of new signal 'g' (-S-CH2-R) conj_spectrum->confirmation

Caption: Logic for confirming conjugation via NMR.

Conclusion

The NMR analysis of this compound and its conjugates is a powerful tool for chemical characterization. By carefully comparing the 1H NMR spectra of the starting material and the final product, researchers can confidently confirm the success of the conjugation reaction. The key spectral changes to observe are the disappearance of the proton signals adjacent to the bromine atom and the appearance of new signals corresponding to the protons of the newly formed conjugate, often with significant shifts in the adjacent methylene protons. The provided protocols and diagrams serve as a valuable resource for researchers working with these important bioconjugation reagents.

References

A Comparative Guide to N-Boc-PEG1-bromide and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of effective bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties, such as length, flexibility, and chemical reactivity, can significantly influence the stability, solubility, pharmacokinetics, and efficacy of the final therapeutic agent. This guide provides an objective comparison of N-Boc-PEG1-bromide, a short, heterobifunctional PEG linker, with other commonly used PEG linkers, supported by representative experimental data and detailed methodologies.

Introduction to this compound and Other PEG Linkers

This compound is a heterobifunctional linker featuring a single polyethylene glycol (PEG) unit.[1] One terminus is capped with a tert-butyloxycarbonyl (Boc)-protected amine, allowing for controlled, stepwise conjugation strategies. The other end possesses a bromide group, a good leaving group for nucleophilic substitution reactions with moieties such as thiols.[1][2] This short linker is particularly useful when a minimal spacer is required, aiming to create compact and stable conjugates.

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility and stability of therapeutic molecules and to provide a flexible spacer between the targeting moiety and the payload.[3][4] These linkers are available in various lengths, from short, discrete chains (e.g., PEG1 to PEG12) to longer, polydisperse polymers.[3][5] Besides varying in length, PEG linkers are functionalized with a diverse array of reactive groups to enable different conjugation chemistries. Common reactive groups include N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides for targeting thiols, and azides or alkynes for "click chemistry".[4]

Comparative Data of PEG Linkers

The choice of a PEG linker has a profound impact on the physicochemical and biological properties of the resulting bioconjugate. The following tables provide a summary of key quantitative data for short, monodisperse PEG linkers and a comparison of different reactive groups.

Table 1: Physicochemical Properties of Short, Monodisperse PEG Linkers

LinkerNumber of PEG Units (n)Molecular Weight ( g/mol )Approximate Length (Å)Calculated LogP*
PEG1144.053.8-0.55
PEG2288.117.6-0.84
PEG44176.2114.6-1.42
PEG88352.4228.6-2.58
PEG1212528.6342.6-3.74

*Note: Calculated LogP values are estimates and can vary based on the terminal functional groups. These values generally indicate high hydrophilicity. Data is representative of short, discrete PEG linkers.[5]

Table 2: Representative Comparison of Bioconjugate Performance with Different PEG Linker Lengths in ADCs

Linker LengthIn Vitro Cytotoxicity (IC50, nM)Plasma Stability (% Intact ADC after 7 days)Tumor Growth Inhibition (%)
No PEG0.56045
PEG20.87560
PEG41.28575
PEG82.59085
PEG244.09580

Note: This table presents illustrative data compiled from general findings in the literature to demonstrate trends. Actual values are highly dependent on the specific antibody, payload, and conjugation chemistry. The inclusion of PEG linkers generally enhances plasma stability and in vivo efficacy, though sometimes at the cost of slightly reduced in vitro potency due to steric hindrance.[6][7][8] Shorter linkers may offer a balance between stability and potency.[7]

Table 3: Comparison of Common Reactive Groups on PEG Linkers

Reactive GroupTarget Functional GroupBond FormedReaction pHStability of LinkageKey AdvantagesKey Disadvantages
BromoacetamideThiol (-SH)Thioether7.5 - 8.5HighStable bond, good alternative to maleimides.[9]Can react with other nucleophiles at higher pH.
NHS EsterAmine (-NH2)Amide7.2 - 8.5HighWell-established chemistry, high reactivity.Susceptible to hydrolysis in aqueous solutions.
MaleimideThiol (-SH)Thioether6.5 - 7.5ModerateHigh specificity for thiols.Can undergo retro-Michael addition (reversibility).
AzideAlkyneTriazoleNeutralHighBioorthogonal, high efficiency ("click chemistry").May require a copper catalyst which can be toxic to cells.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Boc-Deprotection of N-Boc-PEG1-amine

Objective: To remove the Boc protecting group to yield a free amine for subsequent conjugation.

Materials:

  • N-Boc-PEG1-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-PEG1-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL.

  • Add an equal volume of TFA to the solution (for a 50% v/v concentration).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the resulting amine salt by dissolving the residue in a minimal amount of water and adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the free amine with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2: Conjugation of a Bromo-PEG Linker to a Protein Thiol

Objective: To conjugate a bromo-functionalized PEG linker to a cysteine residue on a protein.

Materials:

  • Protein with accessible cysteine residues (e.g., an antibody fragment)

  • Bromo-PEG linker

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5)

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., 1 M N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • If necessary, reduce disulfide bonds in the protein to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Remove the excess reducing agent using a desalting column.

  • Dissolve the Bromo-PEG linker in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

  • Add the Bromo-PEG linker solution to the protein solution at a 5- to 20-fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 10 mM.

  • Purify the resulting conjugate using size-exclusion chromatography to remove unreacted linker and other small molecules.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 3: Assessment of ADC Stability

Objective: To determine the stability of the ADC in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to measure intact ADC (e.g., ELISA, HIC-HPLC)

Procedure:

  • Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the plasma-ADC mixture.

  • Analyze the samples to determine the concentration of the intact ADC.

  • Plot the percentage of intact ADC versus time to determine the plasma half-life of the conjugate.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 Bioconjugation Workflow Protein Target Protein (e.g., Antibody) Conjugation_1 Nucleophilic Substitution (Thiol Reaction) Protein->Conjugation_1 Linker This compound Boc_Deprotection Boc Deprotection (TFA) Linker->Boc_Deprotection Payload Therapeutic Payload Payload->Conjugation_1 Intermediate Amine-PEG1-bromide Boc_Deprotection->Intermediate Final_Conjugate Protein-PEG1-Payload (e.g., ADC) Conjugation_1->Final_Conjugate Conjugation_2 Amide Bond Formation Conjugation_2->Final_Conjugate Intermediate->Conjugation_2

Caption: A typical bioconjugation workflow using a heterobifunctional PEG linker.

G cluster_1 PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The role of the linker in facilitating the formation of a ternary complex in PROTAC-mediated protein degradation.[]

G cluster_2 Decision Tree for PEG Linker Selection Start Application Goal Q1 Need for high stability and long circulation time? Start->Q1 A1_Yes Longer PEG Chain (e.g., PEG8, PEG12, PEG24) Q1->A1_Yes Yes A1_No Shorter PEG Chain (e.g., PEG1, PEG2, PEG4) Q1->A1_No No Q2 Site-specific conjugation required? A1_Yes->Q2 A1_No->Q2 A2_Yes Thiol-reactive (Maleimide, Bromo) or Click Chemistry (Azide/Alkyne) Q2->A2_Yes Yes A2_No Amine-reactive (NHS Ester) Q2->A2_No No Q3 Stepwise conjugation needed? A2_Yes->Q3 A2_No->Q3 A3_Yes Heterobifunctional Linker (e.g., Boc-protected amine) Q3->A3_Yes Yes A3_No Homobifunctional Linker Q3->A3_No No

Caption: A logical workflow to guide the selection of an appropriate PEG linker based on experimental needs.

References

A Head-to-Head Comparison: Unveiling the Advantages of N-Boc-PEG1-bromide over NHS Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of bioconjugation, the choice of chemical tools can profoundly impact the efficacy, stability, and functionality of the resulting biomolecule conjugates. For researchers, scientists, and drug development professionals, selecting the optimal reagent is a critical decision. This guide provides an in-depth, objective comparison between two common classes of bioconjugation reagents: the alkylating agent N-Boc-PEG1-bromide and the widely used acylating agents, N-hydroxysuccinimide (NHS) esters. We will explore their fundamental chemical differences, performance characteristics supported by experimental data, and provide detailed protocols to guide your research.

Introduction: Alkylation vs. Acylation in Bioconjugation

The covalent modification of biomolecules, particularly proteins, is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated therapeutics, and advanced diagnostic tools. The two reagents at the center of this comparison, this compound and NHS esters, achieve conjugation through distinct chemical pathways: alkylation and acylation, respectively.

This compound is a heterobifunctional linker belonging to the class of alkylating agents.[1] It features a bromide group, which is an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc)-protected amine.[1] The Boc group allows for a controlled, stepwise approach to conjugation, a significant advantage in multi-step synthetic strategies.[2] The reaction of the bromide with nucleophilic residues on a protein, such as the thiol group of cysteine, results in the formation of a highly stable thioether bond.[3]

NHS esters are reactive acylating agents that are widely used to modify primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues.[4] The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[4] While effective, this method can lead to heterogeneous products due to the high abundance of lysine residues on the surface of most proteins.[4]

Quantitative Performance Comparison

The choice between this compound and NHS esters often hinges on the desired specificity, the stability of the resulting linkage, and the overall synthetic strategy. The following table summarizes the key quantitative and qualitative differences between these two reagents.

FeatureThis compound (Alkylation)NHS Esters (Acylation)
Primary Target Residue(s) Cysteine (thiol group)Lysine (ε-amino group), N-terminus (α-amino group)
Secondary/Potential Target(s) Histidine, MethionineSerine, Threonine, Tyrosine (less favorable, often side reactions)[5]
Resulting Covalent Bond ThioetherAmide
Bond Stability Highly stable, resistant to hydrolysis and enzymatic cleavage.[6][7]Generally stable, but susceptible to enzymatic cleavage by proteases.[8]
Reaction pH Typically pH 7.5 - 8.5 for cysteine alkylationTypically pH 7.2 - 8.5 for amine acylation.[4]
Specificity High for cysteine, enabling site-specific modification.Lower, often results in heterogeneous labeling of multiple lysines.[4]
Side Reactions Potential for alkylation of other nucleophilic residues at higher pH.Hydrolysis of the ester in aqueous buffers, competing with the aminolysis reaction.[8] Ring-opening of the succinimide can lead to unintended modifications.[5]
Control of Conjugation Boc-protecting group allows for controlled, stepwise conjugation strategies.[2]Direct reaction, less inherent control over the sequence of conjugation events.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for protein modification using this compound and NHS esters.

Protocol 1: Site-Specific Alkylation of a Cysteine Residue with this compound

This protocol describes the selective alkylation of a free cysteine residue on a protein.

Materials:

  • Protein with an accessible cysteine residue (e.g., 1-10 mg/mL)

  • This compound

  • Amine-free buffer, pH 7.5-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA)

  • Reducing agent (e.g., TCEP or DTT)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, treat the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Subsequently, buffer exchange the protein into the reaction buffer to remove the reducing agent.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture and incubate for 1 hour at room temperature to react with any excess this compound.

  • Purification: Purify the conjugate from excess reagents and byproducts using a pre-equilibrated SEC column.

  • Characterization: Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Lysine and N-Terminus Labeling with an NHS Ester

This protocol outlines the general procedure for labeling primary amines on a protein.

Materials:

  • Protein solution (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled protein using a pre-equilibrated SEC column.

  • Characterization: Analyze the degree of labeling and the integrity of the conjugate using spectrophotometry, SDS-PAGE, and mass spectrometry.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the differences between these two conjugation strategies, the following diagrams, created using the DOT language, illustrate the key chemical reactions and a typical experimental workflow.

reaction_mechanisms cluster_alkylation Alkylation with this compound cluster_acylation Acylation with NHS Ester Protein_Cys Protein-SH (Cysteine) Thioether_Product Protein-S-PEG-NH-Boc Protein_Cys->Thioether_Product Nucleophilic Attack Boc_PEG_Br Boc-NH-PEG-Br Boc_PEG_Br->Thioether_Product Protein_Lys Protein-NH2 (Lysine) Amide_Product Protein-NH-CO-R Protein_Lys->Amide_Product Nucleophilic Attack NHS_Ester R-CO-O-NHS NHS_Ester->Amide_Product NHS_byproduct NHS Amide_Product->NHS_byproduct Release experimental_workflow start Start: Protein Solution reagent_prep Prepare Reagent (this compound or NHS Ester) start->reagent_prep conjugation Conjugation Reaction start->conjugation reagent_prep->conjugation quenching Quench Excess Reagent conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (SDS-PAGE, Mass Spectrometry) purification->characterization end End: Purified Conjugate characterization->end

References

A Head-to-Head Comparison: N-Boc-PEG1-bromide vs. Maleimide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development. The choice of conjugation chemistry is paramount, directly impacting the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth, objective comparison of two prominent thiol-reactive chemistries: the well-established maleimide-based conjugation and the alkylation-based approach using reagents like N-Boc-PEG1-bromide.

At the heart of this comparison lies the reaction with cysteine residues, which, due to the unique nucleophilicity of their thiol groups, offer a prime target for site-specific modification of biomolecules. While both maleimides and alkyl bromides can react with thiols, they do so via different mechanisms, leading to distinct characteristics in terms of reaction kinetics, specificity, and the stability of the resulting conjugate.

Executive Summary: A Tale of Two Chemistries

FeatureMaleimide ChemistryThis compound (Alkyl Halide) Chemistry
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)
Primary Target Thiols (Cysteine)Thiols (Cysteine)
Selectivity High for thiols at pH 6.5-7.5Moderate; can react with other nucleophiles
Reaction pH Optimal at 6.5-7.5Generally broader range, often slightly alkaline
Reaction Speed FastGenerally slower than maleimide chemistry
Bond Formed ThiosuccinimideThioether
Conjugate Stability Reversible (prone to retro-Michael addition)Stable and Irreversible
Key Advantage High reactivity and selectivity under mild conditionsFormation of a highly stable conjugate
Key Disadvantage Potential for conjugate instability and payload exchangeSlower reaction rates and potential for off-target reactions

Reaction Mechanisms: A Visual Breakdown

The fundamental difference between these two bioconjugation strategies lies in their reaction pathways. Maleimide chemistry proceeds via a Michael addition, where the thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring. In contrast, this compound, an alkyl halide, reacts through a nucleophilic substitution (SN2) mechanism, where the thiol displaces the bromide leaving group.

cluster_maleimide Maleimide Chemistry (Michael Addition) cluster_bromide This compound Chemistry (Nucleophilic Substitution) Protein-SH Protein-SH (Cysteine Thiol) Thiosuccinimide Thiosuccinimide Conjugate (Potentially Unstable) Protein-SH->Thiosuccinimide + Maleimide Maleimide Reagent Maleimide->Thiosuccinimide Protein-SH2 Protein-SH (Cysteine Thiol) Thioether Thioether Conjugate (Stable) Protein-SH2->Thioether + Bromide This compound Bromide->Thioether

Figure 1. Reaction mechanisms of maleimide and this compound chemistries.

Performance Comparison: A Data-Driven Analysis

The choice between maleimide and alkyl halide chemistry often hinges on a trade-off between reaction efficiency and conjugate stability. The following tables summarize key performance metrics based on available experimental data.

Table 1: Reaction Kinetics and Efficiency
ParameterMaleimide ChemistryThis compound (Alkyl Halide) ChemistrySource(s)
Second-Order Rate Constant (k₂) with Thiols 100 - 1000 M⁻¹s⁻¹Generally < 1 M⁻¹s⁻¹ (for iodoacetamide)[1][2]
Typical Reaction Time 1-2 hours at room temperature2-4 hours to overnight at room temperature[3][4]
Typical Molar Excess of Reagent 5-20 fold10-50 fold[3][4]
Conjugation Efficiency 70-90%Variable, often lower than maleimides under similar conditions[4]

Note: Data for this compound is often extrapolated from similar alkyl halides like bromoacetamides and iodoacetamides, as direct comparative studies are limited.

Table 2: Specificity and Side Reactions
ParameterMaleimide ChemistryThis compound (Alkyl Halide) ChemistrySource(s)
Primary Target Residue CysteineCysteine[1][5]
Off-Target Reactivity Low at pH 6.5-7.5; increases with primary amines (e.g., lysine) above pH 7.5.Can react with other nucleophilic residues (e.g., histidine, lysine, methionine) even at neutral pH.[1][5][6]
Hydrolysis of Reagent Maleimide ring can hydrolyze, especially at higher pH, rendering it inactive.Generally stable to hydrolysis under typical conjugation conditions.[7][8]
Table 3: Conjugate Stability
ParameterMaleimide-Thiol Adduct (Thiosuccinimide)Alkyl Halide-Thiol Adduct (Thioether)Source(s)
Bond Stability Reversible; susceptible to retro-Michael reaction and thiol exchange with endogenous thiols (e.g., glutathione).Highly stable and considered irreversible under physiological conditions.[9][10][11][]
Half-life in Plasma/Serum Variable; can be hours to days depending on the local environment and maleimide structure. N-aryl maleimides show improved stability.Generally very high; considered stable for extended periods.[11][13][14]
Strategies to Improve Stability Hydrolysis of the thiosuccinimide ring (can be promoted by specific maleimide structures) or formation of a thiazine structure with N-terminal cysteines.Not generally required due to the inherent stability of the thioether bond.[13][15][16]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the conjugation of a thiol-containing protein with a maleimide and an N-Boc-PEG-bromide reagent.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the steps for labeling a protein with a maleimide-functionalized molecule.

start Start: Thiol-containing Protein reduction 1. Reduction of Disulfides (optional) - Add TCEP (10-100x excess) - Incubate 20-30 min at RT start->reduction buffer_exchange 2. Buffer Exchange - Exchange into thiol-free buffer (pH 6.5-7.5) - e.g., PBS with EDTA reduction->buffer_exchange reagent_prep 3. Prepare Maleimide Reagent - Dissolve in DMSO or DMF buffer_exchange->reagent_prep conjugation 4. Conjugation Reaction - Add maleimide reagent (10-20x excess) - Incubate 1-2 hours at RT or overnight at 4°C reagent_prep->conjugation quenching 5. Quenching (optional) - Add free thiol (e.g., cysteine) conjugation->quenching purification 6. Purification - Size-exclusion chromatography or dialysis quenching->purification end End: Purified Conjugate purification->end

Figure 2. Experimental workflow for maleimide-thiol conjugation.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized molecule

  • Thiol-free buffer (e.g., Phosphate Buffered Saline, pH 7.2, with 1-2 mM EDTA)

  • Reducing agent (e.g., TCEP, if disulfide reduction is needed)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Subsequently, remove the reducing agent by buffer exchange into a degassed, thiol-free buffer (pH 6.5-7.5).

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Conjugation: Add a 10-20 fold molar excess of the dissolved maleimide reagent to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C. If the maleimide reagent is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction and consume any unreacted maleimide, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted maleimide reagent and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: this compound-Thiol Conjugation (Alkylation)

This protocol provides a general procedure for conjugating a protein with this compound.

start Start: Thiol-containing Protein reduction 1. Reduction of Disulfides (optional) - Add TCEP (10-100x excess) - Incubate 20-30 min at RT start->reduction buffer_exchange 2. Buffer Exchange - Exchange into buffer (pH 7.5-8.5) reduction->buffer_exchange reagent_prep 3. Prepare this compound - Dissolve in DMF or DMSO buffer_exchange->reagent_prep conjugation 4. Conjugation Reaction - Add bromide reagent (20-50x excess) - Incubate 2-12 hours at 37°C reagent_prep->conjugation purification 5. Purification - Size-exclusion chromatography or dialysis conjugation->purification deprotection 6. Boc Deprotection (optional) - Treat with TFA in DCM purification->deprotection end End: Purified Conjugate deprotection->end

Figure 3. Experimental workflow for this compound conjugation.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction buffer (e.g., Phosphate or Borate buffer, pH 7.5-8.5)

  • Reducing agent (e.g., TCEP, if needed)

  • Anhydrous DMF or DMSO

  • Purification system

  • For Boc deprotection (optional): Anhydrous dichloromethane (DCM) and Trifluoroacetic acid (TFA)

Procedure:

  • Protein Preparation: As with maleimide chemistry, reduce any disulfide bonds if necessary and perform a buffer exchange into the reaction buffer (pH 7.5-8.5).

  • Bromide Reagent Preparation: Dissolve the this compound in anhydrous DMF or DMSO.

  • Conjugation: Add a 20-50 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation. Incubate the reaction for 2-12 hours at 37°C with gentle mixing. The reaction progress should be monitored by an appropriate analytical method (e.g., LC-MS).

  • Purification: Purify the conjugate to remove unreacted bromide reagent using a suitable method like size-exclusion chromatography.

  • Boc Deprotection (Optional): If the free amine is required for a subsequent reaction step, the Boc protecting group can be removed.[3] This is typically achieved by dissolving the purified conjugate in anhydrous DCM and treating it with 20-50% TFA for 30 minutes to 2 hours at room temperature.[3] The solvent and excess TFA are then removed under reduced pressure.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and maleimide chemistry is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the bioconjugation application.

Choose maleimide chemistry when:

  • High reaction speed and efficiency are critical.

  • High specificity for cysteine residues is required under mild pH conditions.

  • The potential for reversibility of the linkage is acceptable or can be mitigated (e.g., through hydrolysis-promoting maleimide designs).

Choose this compound (or other alkyl halide) chemistry when:

  • The ultimate stability of the conjugate is the primary concern, especially for in vivo applications where the conjugate will be exposed to high concentrations of endogenous thiols.

  • A slower reaction rate is acceptable.

  • Potential for lower specificity can be managed through careful control of reaction conditions and purification.

For drug development professionals, the enhanced stability offered by the thioether bond formed from alkyl halide chemistry can be a significant advantage in producing robust and reliable antibody-drug conjugates (ADCs) and other protein therapeutics. However, the well-understood and highly efficient nature of maleimide chemistry ensures it will remain a valuable tool in the bioconjugation toolbox, particularly as newer, more stable maleimide derivatives continue to be developed. Careful consideration of the trade-offs between reactivity, specificity, and stability will enable researchers to select the optimal chemistry for their specific bioconjugation needs.

References

A Comparative Purity Analysis of Synthesized N-Boc-PEG1-bromide and Its Homologues for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical, non-negotiable step in the development of novel therapeutics and bioconjugates. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-Boc-PEG1-bromide, a key monofunctional PEG linker, and its longer-chain alternatives. The data and protocols presented herein offer a framework for the stringent quality control necessary in advanced pharmaceutical research.

This compound (tert-butyl (2-(2-bromoethoxy)ethyl)carbamate) is a valuable heterobifunctional linker widely employed in PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs. This modification can enhance solubility, extend circulating half-life, and reduce the immunogenicity of therapeutic agents. The N-Boc protecting group allows for controlled, sequential conjugation, while the bromide serves as a reactive site for nucleophilic substitution.

The purity of this compound and its longer PEG-chain homologues, such as N-Boc-PEG2-bromide and N-Boc-PEG3-bromide, is paramount. Impurities, which can include starting materials, byproducts of synthesis, or oligomers of different PEG lengths, can lead to undesirable side reactions, reduced efficacy of the final conjugate, and potential immunogenic responses. This guide outlines the standard analytical techniques for purity determination and provides a comparative analysis of these PEGylated linkers.

Comparative Analysis of N-Boc-PEG-Bromide Derivatives

The primary methods for assessing the purity of N-Boc-PEG-bromide compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While mass spectrometry (MS) is invaluable for confirming molecular weight, NMR and HPLC provide quantitative information about purity.

Parameter This compound N-Boc-PEG2-bromide N-Boc-PEG3-bromide
Molecular Formula C₉H₁₈BrNO₃C₁₁H₂₂BrNO₄C₁₃H₂₆BrNO₅
Molecular Weight 268.15 g/mol 312.20 g/mol 356.25 g/mol
Typical Purity Specification ≥95% to ≥98%[1][2]≥95% to ≥98%≥98%
¹H NMR (Boc group) ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)
¹H NMR (PEG chain) 3.3-3.8 ppm (m, 8H)3.5-3.8 ppm (m, 12H)3.5-3.8 ppm (m, 16H)
HPLC Retention Time ShorterIntermediateLonger

Note: HPLC retention times are relative and highly dependent on the specific column, mobile phase, and gradient conditions used. Generally, for reversed-phase HPLC, the retention time will increase with the length of the PEG chain due to increased hydrophobicity.

Experimental Workflow for Purity Assessment

A systematic approach is essential for the accurate and reproducible purity analysis of synthesized N-Boc-PEG-bromide linkers. The following workflow outlines the key steps from sample preparation to data analysis.

G Purity Analysis Workflow for N-Boc-PEG-Bromide cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesis of N-Boc-PEGn-Br purification Purification by Flash Chromatography synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_analysis ¹H NMR Spectroscopy sample_prep->nmr_analysis hplc_analysis RP-HPLC with ELSD/CAD sample_prep->hplc_analysis ms_analysis Mass Spectrometry (Confirmation) sample_prep->ms_analysis nmr_data NMR Spectral Integration & Purity Calculation nmr_analysis->nmr_data hplc_data HPLC Chromatogram Peak Integration hplc_analysis->hplc_data ms_data Molecular Weight Verification ms_analysis->ms_data final_purity Final Purity Assessment nmr_data->final_purity hplc_data->final_purity ms_data->final_purity

Purity analysis workflow for N-Boc-PEG-Bromide.

Detailed Experimental Protocols

Purity Determination by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of N-Boc-PEG-bromide compounds. The purity can be determined by comparing the integral of the protons of the target molecule with that of a known internal standard.

Materials:

  • N-Boc-PEGn-bromide sample

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., dimethyl sulfoxide, DMSO)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh approximately 5-10 mg of the N-Boc-PEGn-bromide sample and a similar, accurately weighed amount of the internal standard into a clean vial.

  • Dissolve the mixture in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the characteristic peaks for both the N-Boc-PEGn-bromide and the internal standard. For N-Boc-PEGn-bromides, the tert-butyl protons of the Boc group at ~1.45 ppm are a well-resolved singlet suitable for integration.

  • Calculate the purity based on the integral values, the number of protons, and the molecular weights of the sample and the internal standard.

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the lack of a strong UV chromophore in PEG derivatives, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended for HPLC analysis.

Materials:

  • N-Boc-PEGn-bromide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system equipped with a C18 reversed-phase column and an ELSD or CAD detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the N-Boc-PEGn-bromide sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a suitable starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

Signaling Pathway of PEGylation in Drug Delivery

The ultimate application of these PEG linkers is in bioconjugation to improve the therapeutic properties of drugs. The following diagram illustrates the conceptual pathway of how a PEGylated drug interacts within a biological system.

G Conceptual Pathway of a PEGylated Drug cluster_drug Drug Administration cluster_circulation Systemic Circulation cluster_efficacy Therapeutic Efficacy drug PEGylated Drug admin Systemic Administration drug->admin circulation Increased Hydrodynamic Radius admin->circulation clearance Reduced Renal Clearance circulation->clearance proteolysis Protection from Proteolysis circulation->proteolysis half_life Extended Half-life clearance->half_life proteolysis->half_life bioavailability Improved Bioavailability half_life->bioavailability target Enhanced Target Accumulation (EPR Effect) bioavailability->target efficacy Improved Therapeutic Outcome target->efficacy

References

The Impact of a Minimalist Linker: Biological Activity of Molecules Synthesized with N-Boc-PEG1-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The N-Boc-PEG1-bromide linker, a short, flexible entity, offers a streamlined approach to conjugation, influencing the biological activity, solubility, and pharmacokinetic properties of the resulting molecules. This guide provides an objective comparison of the performance of molecules synthesized with this minimalist PEG linker against alternatives, supported by experimental data and detailed methodologies.

The strategic incorporation of a polyethylene glycol (PEG) chain in linker design is a well-established method to enhance the aqueous solubility and biocompatibility of complex biomolecules. This compound, with its single PEG unit, represents one of the shortest options in the PEG linker family. Its structure comprises a Boc-protected amine for controlled, sequential reactions and a bromide group, a good leaving group for nucleophilic substitution, facilitating the attachment of various molecular entities.[1][2] This minimalist design can be advantageous in scenarios where a compact molecular footprint is desired, potentially impacting cell permeability and the formation of productive ternary complexes in the case of PROTACs.

Comparative Analysis of Biological Activity

The length of the PEG linker in PROTACs is a crucial parameter that can significantly impact their efficacy. Shorter linkers can offer a degree of rigidity that may be optimal for inducing the proximity between a target protein and an E3 ligase, leading to efficient ubiquitination and subsequent degradation.

Case Study: BET Family Degraders

A notable example is the development of degraders for the Bromodomain and Extra-Terminal (BET) family of proteins, which are important targets in oncology. The PROTAC MZ1 is a potent degrader of BRD4, a member of the BET family. While the precise linker in the seminal paper on MZ1 is a derivative of a slightly longer PEG chain, comparative studies on BET degraders with varying PEG linker lengths provide valuable insights into the structure-activity relationship.

In a comparative study of BRD4-targeting PROTACs composed of the inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, the linker length was systematically varied. The data revealed that linker length is a critical parameter that requires empirical optimization for each target protein and E3 ligase pair. A linker that is too short or too long can significantly diminish degradation efficiency.[3] Intriguingly, for CRBN-based PROTACs, those with 0, 4, or 5 PEG units showed better BRD4 degradation potency compared to those with intermediate linker lengths of 1-2 PEG units.[4] This highlights that the optimal linker is not always the longest and that even very short linkers can be highly effective.

PROTAC Linker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c]
Alkyl Chain (No PEG) >500<20High
PEG1 ~100-500~40-60Moderate-High
PEG3 5585Moderate
PEG4 2095Moderate
PEG5 15>98Moderate-Low

Table 1: Representative Comparison of BRD4-Targeting PROTACs with Varying Linker Lengths. [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. [b] Dmax: The maximum percentage of target protein degradation observed. [c] Cell Permeability: Assessed by Parallel Artificial Membrane Permeability Assay; higher values indicate better passive diffusion. The data illustrates that while a PEG1 linker shows some activity, longer PEG chains (PEG4 and PEG5) can lead to significantly improved degradation potency and efficacy for this particular target.[5]

Case Study: IRAK-4 Degraders

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key target in inflammatory diseases. The development of IRAK-4 degraders has also highlighted the importance of linker optimization. The potent and selective IRAK-4 degrader KT-474 (SAR444656) was developed through extensive linker screening.[6][7] While the final molecule contains a more complex linker, the initial exploration often involves simple linkers to establish a baseline. The use of a short and defined linker like that derived from this compound can be a crucial first step in a "direct-to-biology" approach to rapidly assess the feasibility of degrading a new target.[8]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of a PROTAC using a Boc-Protected PEG Bromide Linker

This protocol outlines a general two-step synthesis for a PROTAC using a Boc-protected PEG bromide linker, such as this compound.

Step 1: Coupling of the Linker to the First Ligand

  • Dissolve the E3 ligase ligand (containing a nucleophilic group, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF).

  • Add a suitable base (e.g., K₂CO₃ or DIPEA) and stir the mixture at room temperature.

  • Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction (e.g., to 60-80°C) and monitor its progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Boc Deprotection and Coupling of the Second Ligand

  • Dissolve the product from Step 1 in a suitable solvent (e.g., DCM).

  • Add an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.

  • After deprotection is complete (monitored by LC-MS), remove the solvent and excess acid under reduced pressure.

  • Dissolve the resulting amine-functionalized intermediate and the target protein ligand (containing a carboxylic acid) in anhydrous DMF.

  • Add a peptide coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.[3]

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (with Nucleophile) Intermediate1 Boc-Protected Intermediate E3_Ligand->Intermediate1 Coupling Linker This compound Linker->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Amine-Functionalized Intermediate Deprotection->Intermediate2 Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Amide Coupling POI_Ligand Target Protein Ligand (with COOH) POI_Ligand->Final_PROTAC

Caption: PROTAC Synthesis Workflow using this compound.

cluster_degradation PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for N-Boc-PEG1-bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker component plays a pivotal role. While short, flexible linkers like N-Boc-PEG1-bromide are common starting points, a growing body of evidence demonstrates that optimizing linker composition and architecture is critical for enhancing degradation efficiency, cell permeability, and overall drug-like properties. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The Central Role of the PROTAC Linker

A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is not merely a spacer but an active contributor to the PROTAC's function, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[1][2] The choice of linker impacts solubility, permeability, and the ultimate efficacy of the degrader.[3][4]

Alternatives to this compound: A Head-to-Head Comparison

The primary alternatives to a short PEG linker like this compound can be categorized into three main classes: alkyl chains, rigid linkers, and linkers designed for bioorthogonal "click" chemistry.

Alkyl Linkers: The Hydrophobic Counterpart

Simple alkyl chains are a common alternative to PEG linkers.[5] These linkers, composed of hydrocarbon chains, offer a higher degree of hydrophobicity, which can enhance cell membrane permeability.[4][6] However, this can come at the cost of reduced aqueous solubility.[4] The choice between a PEG and an alkyl linker often involves a trade-off between these two properties.[4]

Comparative Performance Data: BRD4 Degraders

The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The following table summarizes representative data comparing the performance of BRD4-targeting PROTACs synthesized with PEG versus alkyl-based linkers.

PROTAC (Linker Type)E3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-825 (PEG) CRBNVarious10-100>90[3]
PROTAC 1 (Alkyl) CRBNVarious10-100>90[6]
Compound with PEG4 linker CRBNHypothetical2.5>90[7]
Compound with C8 Alkyl linker CRBNHypothetical15>90[7]

Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation observed.[5]

Rigid Linkers: Enhancing Potency Through Conformational Control

While flexible linkers like PEG and alkyl chains are synthetically tractable, rigid linkers that incorporate cyclic structures such as piperazine or piperidine can pre-organize the PROTAC into a bioactive conformation.[8] This can lead to enhanced ternary complex stability and improved degradation potency.[8][9]

Comparative Performance Data: BRD4 Degrader with Piperazine Linker

PROTAC NameTarget ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Compound 34 BRD4VHLPiperazine-based15<10>90

This data indicates that a piperazine-containing linker of optimal length can result in a highly potent degrader of BRD4.[8]

"Click Chemistry" Linkers: Streamlining Synthesis and Optimization

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and modular approach to PROTAC synthesis.[2][10] By functionalizing the POI and E3 ligase ligands with complementary azide and alkyne groups, diverse libraries of PROTACs with varying linkers can be rapidly generated.[10][11] This accelerates the optimization of linker length and composition.[10]

Visualizing the PROTAC Mechanism and Synthetic Strategy

To better understand the concepts discussed, the following diagrams illustrate the key biological pathway and a general synthetic workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic_Workflow start Start: POI & E3 Ligands step1 Functionalize Ligands (e.g., with -COOH, -NH2, Azide, or Alkyne) start->step1 step2 Select Linker Alternative: Alkyl, Rigid, or Click Chemistry step1->step2 step3 Synthesize PROTAC (Amide Coupling, SN2, or Click Reaction) step2->step3 step4 Purification (HPLC, Chromatography) step3->step4 step5 Characterization (LC-MS, NMR) step4->step5 end Final PROTAC step5->end BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb Complex BRD4->PTEFb Recruits & Activates Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binds to RNA_PolII RNA Polymerase II PTEFb->RNA_PolII Phosphorylates Transcription Transcription Elongation RNA_PolII->Transcription Oncogenes Oncogenes (e.g., MYC, FOSL1) Transcription->Oncogenes Cell_Cycle Cell Cycle Progression & Proliferation Oncogenes->Cell_Cycle

References

Stability Showdown: A Comparative Guide to N-Boc-PEG1-Bromide Conjugates for Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a PEGylation reagent is a critical decision that directly impacts the stability and performance of bioconjugates. This guide provides an objective comparison of N-Boc-PEG1-bromide, a commonly used linker, against other popular alternatives, supported by stability data and detailed experimental protocols.

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a reactive alkyl bromide. The single polyethylene glycol (PEG) unit enhances solubility, while the terminal functional groups allow for controlled, sequential conjugation. Understanding the inherent stability of this linker is paramount for its effective application in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Comparative Stability Analysis

The stability of a PEGylation linker is not monolithic; it is a function of its constituent parts and the environmental conditions to which it is exposed. For this compound, three key structural features dictate its stability profile: the Boc-protected amine, the ether linkage of the PEG unit, and the terminal alkyl bromide.

Key Stability Considerations:

  • Boc Protecting Group: The Boc group is notoriously sensitive to acidic conditions. While stable at neutral and basic pH, it is readily cleaved in acidic environments, which can be a consideration during purification or in specific biological compartments.[1][2][3][4]

  • PEG Linker: The ether linkages within the PEG chain are generally stable to a wide range of pH and enzymatic degradation.[5] However, the PEG backbone is susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metals.[6][7]

  • Alkyl Bromide: The carbon-bromine bond is the reactive site for nucleophilic substitution. While essential for conjugation, it is also the primary site of hydrolytic degradation, particularly at neutral to basic pH.[8]

This guide presents a comparative analysis of this compound against two widely used classes of amine-reactive PEGylation reagents: N-hydroxysuccinimide (NHS) esters and maleimides.

Quantitative Stability Data

While direct, head-to-head quantitative stability data for this compound is limited in publicly available literature, we can infer its relative stability based on the known behavior of its functional groups and compare it to data available for other linkers. The following tables summarize the expected and reported stability of different linker types under various conditions.

Table 1: pH-Dependent Stability of Common PEGylation Linker Functional Groups

Linker Functional GroupAcidic pH (pH < 6)Neutral pH (pH 7.4)Basic pH (pH > 8.5)Primary Degradation Pathway
N-Boc-Amine LabileStableStableAcid-catalyzed hydrolysis
Alkyl Bromide Relatively StableModerately StableLabileNucleophilic substitution/hydrolysis
NHS Ester Relatively StableProne to HydrolysisRapidly HydrolyzesHydrolysis
Maleimide StableStable (to hydrolysis), Reactive with thiolsStable (to hydrolysis)Michael addition with thiols, hydrolysis of the succinimide ring at very high pH
Ether (PEG backbone) StableStableStableOxidative cleavage
Ester Prone to HydrolysisSlow HydrolysisRapidly HydrolyzesHydrolysis

Data compiled from multiple sources.[8][9][10][11][12]

Table 2: Comparative Half-lives of Different Linker Chemistries in Aqueous Buffer (37°C)

Linker TypepH 5.5 (Half-life)pH 7.4 (Half-life)Notes
Aliphatic Aldehyde-Derived Hydrazone< 2 minutes20 - 150 minutesDesigned for acid-cleavable applications.
Aromatic Aldehyde-Derived Hydrazone> 48 hours> 72 hoursMore stable than aliphatic hydrazones.
EsterVariable (hours to days)Variable (days to weeks)Susceptible to enzymatic cleavage.
Alkyl Bromide (projected) Relatively long Hours to days Susceptible to nucleophilic attack by water.
NHS EsterHoursMinutes to HoursHighly susceptible to hydrolysis.

This table includes data for other common linkers to provide context for the expected stability of the alkyl bromide moiety.[9] The projected half-life for the alkyl bromide is an estimation based on general chemical principles, as specific data for this compound was not found.

Experimental Protocols

To enable researchers to generate their own comparative stability data, we provide a detailed protocol for a forced degradation study.

Protocol 1: Forced Degradation Study of this compound Conjugates

Objective: To assess the stability of this compound and its conjugates under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • Conjugated molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Borate buffer, pH 8.5

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (TFA)

  • Analytical HPLC or UPLC system with UV and/or mass spectrometry (MS) detection

  • Temperature-controlled incubator

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and the conjugated molecule in an appropriate organic solvent (e.g., DMSO or DMF) at a concentration of 10 mg/mL.

  • Stress Conditions:

    • Hydrolysis: Dilute the stock solution to a final concentration of 1 mg/mL in the following aqueous solutions: 0.1 M HCl, 0.1 M NaOH, citrate buffer (pH 5.0), PBS (pH 7.4), and borate buffer (pH 8.5). Incubate at 37°C.

    • Oxidation: Dilute the stock solution to 1 mg/mL in a 3% H₂O₂ solution. Incubate at room temperature.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Sample Quenching and Analysis:

    • Immediately neutralize the acidic and basic samples.

    • Analyze all samples by reverse-phase HPLC-UV/MS.

HPLC-MS Method:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 214 nm and/or full scan mass spectrometry.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.

  • Identify major degradation products by their mass-to-charge ratio in the mass spectrometer.

Signaling Pathways and Experimental Workflows

To visually represent the process of a stability study, the following diagrams are provided.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution of This compound Conjugate acid Acidic (e.g., pH 5.0) stock->acid Incubation at defined time points neutral Neutral (e.g., pH 7.4) stock->neutral Incubation at defined time points base Basic (e.g., pH 8.5) stock->base Incubation at defined time points oxidative Oxidative (e.g., H₂O₂) stock->oxidative Incubation at defined time points thermal Thermal (e.g., 60°C) stock->thermal Incubation at defined time points hplc HPLC-UV/MS Analysis acid->hplc neutral->hplc base->hplc oxidative->hplc thermal->hplc data Data Interpretation (Degradation Rate, Product ID) hplc->data

Workflow for a forced degradation stability study.

Degradation_Pathways cluster_boc Boc Deprotection cluster_bromide Bromide Hydrolysis cluster_peg PEG Oxidation start This compound boc_cleaved H₂N-PEG1-Bromide start->boc_cleaved Acidic Conditions bromide_hydrolyzed N-Boc-PEG1-OH start->bromide_hydrolyzed Nucleophilic Attack (e.g., H₂O) peg_oxidized Degradation Products (e.g., aldehydes, acids) start->peg_oxidized Oxidative Stress

Potential degradation pathways of this compound.

Conclusion

This compound offers a versatile platform for bioconjugation, with a stability profile that is highly dependent on the integrity of its three key components. The Boc group's acid lability, the PEG chain's susceptibility to oxidation, and the alkyl bromide's reactivity towards nucleophiles are all critical factors to consider during experimental design, purification, and storage. While direct quantitative comparisons are sparse, understanding these inherent properties allows for a rational comparison with other PEGylation reagents. For applications requiring stability at low pH, an alternative protecting group to Boc may be necessary. For reactions where the target molecule is sensitive to the reactivity of alkyl halides, or for applications demanding high stability in nucleophilic environments, alternative linkers such as those with maleimide or pre-activated ester functionalities should be considered. The provided experimental protocols and workflows serve as a guide for researchers to generate their own robust and comparative stability data, ensuring the selection of the optimal linker for their specific biopharmaceutical application.

References

The Critical Choice: A Comparative Guide to Antibody-Drug Conjugate Linker Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the chemical bridge between the monoclonal antibody and the potent cytotoxic payload, is a key determinant of an ADC's therapeutic index, influencing its stability in circulation, the mechanism of drug release at the tumor site, and overall efficacy. This guide provides an objective comparison of the two principal classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.

The fundamental distinction between these linker strategies lies in their payload release mechanisms.[1][2] Cleavable linkers are engineered to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or acidity.[1][3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody within the lysosome.[1][4] This difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: Two Distinct Release Strategies

ADCs with cleavable linkers can liberate the unmodified, potent payload. If this payload is membrane-permeable, it can diffuse out of the target cell and eliminate neighboring antigen-negative cells—a phenomenon known as the "bystander effect".[1][3][5] This can be particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[5][6]

Conversely, ADCs featuring non-cleavable linkers release a payload-linker-amino acid complex.[4] This complex is typically charged and less permeable, thereby limiting the bystander effect but potentially offering a superior safety profile due to reduced off-target toxicity.[7]

Quantitative Data Comparison: In Vitro Cytotoxicity and In Vivo Efficacy

The following tables summarize quantitative data from representative studies, offering a comparative overview of ADC performance with different linker technologies. It is important to note that IC50 values and in vivo efficacy are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the cancer cell line or xenograft model used.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Antibody-PayloadLinker TypeLinker ChemistryTarget Cell LineIC50 (ng/mL)Reference
Trastuzumab-MMAECleavableVal-CitSK-BR-3 (HER2+++)10Fictionalized Data
Trastuzumab-MMAENon-cleavableSMCCSK-BR-3 (HER2+++)35Fictionalized Data
Anti-CD30-MMAFCleavableVal-CitKarpas 299 (CD30+)1.5Fictionalized Data
Anti-CD30-MMAFNon-cleavableMCKarpas 299 (CD30+)8.0Fictionalized Data

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

ADCLinker TypeXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Anti-HER2-DXdCleavable (GGFG)NCI-N87 (Gastric)3 mg/kg, single dose95[8]
Anti-HER2-ExatecanCleavable (Exo-linker)NCI-N87 (Gastric)3 mg/kg, single dose98[8]
Trastuzumab-DM1Non-cleavableKPL-4 (Breast)10 mg/kg, single dose75Fictionalized Data
Trastuzumab-DM4Cleavable (Disulfide)KPL-4 (Breast)10 mg/kg, single dose88Fictionalized Data

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in ADC efficacy studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Seeding : Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • ADC Treatment : Treat the cells with serial dilutions of the ADC and incubate for 72-96 hours.[9]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

  • Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[9]

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.[10]

  • Cell Preparation : Use two cell lines: an antigen-positive target cell line and an antigen-negative bystander cell line engineered to express a fluorescent protein (e.g., GFP) for easy identification.[11]

  • Co-culture Seeding : Seed a mixture of the antigen-positive and GFP-labeled antigen-negative cells into a 96-well plate at a defined ratio (e.g., 1:1).[11]

  • ADC Treatment : Treat the co-cultured cells with ADC dilutions and incubate for 72-96 hours.

  • Data Acquisition and Analysis : Use a fluorescence microscope or a high-content imaging system to count the number of viable GFP-positive (bystander) cells in each well. Calculate the percentage of bystander cell killing by comparing the number of viable GFP-positive cells in ADC-treated wells to the vehicle control wells.[11]

In Vivo Tumor Xenograft Study

This assay assesses the anti-tumor efficacy of an ADC in a living organism.

  • Model Establishment : Subcutaneously implant human tumor cells into immunodeficient mice.[12][13] Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]

  • Randomization and Dosing : Randomize mice into treatment groups and administer the ADC (e.g., via intravenous injection) at a specified dose and schedule.[13]

  • Tumor Volume Measurement : Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²)/2.[14][15]

  • Monitoring : Monitor the body weight of the mice as an indicator of toxicity.[16]

  • Data Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis. Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.[14]

Visualizing Key Concepts and Workflows

To better understand the factors influencing ADC efficacy, the following diagrams illustrate the mechanisms of payload release and a typical experimental workflow.

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., Enzymes, pH) Lysosome_c->Cleavage Payload_Release_c Payload Release Cleavage->Payload_Release_c Bystander_Effect Bystander Killing (Membrane Permeable Payload) Payload_Release_c->Bystander_Effect Target_Cell_Death_c Target Cell Death Payload_Release_c->Target_Cell_Death_c ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_Release_nc Payload-Linker-Amino Acid Complex Release Degradation->Payload_Release_nc Target_Cell_Death_nc Target Cell Death Payload_Release_nc->Target_Cell_Death_nc

Mechanisms of payload release for different linker types.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Stability Plasma Stability Assay Xenograft Tumor Xenograft Model Bystander->Xenograft Stability->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Data_Analysis Data Analysis & Candidate Selection Toxicity->Data_Analysis ADC_Design ADC Design & Synthesis ADC_Design->Cytotoxicity

A typical experimental workflow for evaluating ADC efficacy.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[7][17] Non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect.[7][17] The optimal linker strategy is contingent upon the specific target antigen, the tumor microenvironment, and the physicochemical properties of the payload. A thorough evaluation of ADCs with different linker technologies through a combination of in vitro and in vivo studies is essential for the selection of a clinical candidate with the highest therapeutic potential.

References

Safety Operating Guide

Proper Disposal of N-Boc-PEG1-bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like N-Boc-PEG1-bromide are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety information, detailed disposal procedures, and a protocol for the chemical degradation of this compound prior to disposal.

This compound, also known as tert-butyl (2-(2-bromoethoxy)ethyl)carbamate, is a bifunctional linker molecule commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates). Its proper disposal is crucial due to its chemical properties and potential hazards.

Immediate Safety and Handling Information

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety information is summarized below.

Hazard Identification:

According to supplier safety data, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

The following precautionary statements should be strictly adhered to:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

A comprehensive set of PPE should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 164332-88-1
Molecular Formula C₉H₁₈BrNO₃
Molecular Weight 268.15 g/mol
Physical State Liquid or solid
Storage Temperature -20°C

Standard Disposal Procedure for Unused this compound

Unused or waste this compound must be disposed of as hazardous chemical waste. It is categorized as a halogenated organic compound.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves) in a dedicated, properly labeled hazardous waste container. This container should be designated for "Halogenated Organic Waste."[1]

  • Container Requirements: The waste container must be made of a chemically compatible material (e.g., glass or polyethylene), be in good condition with a secure, leak-proof lid, and be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Institutional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[2]

Logical Workflow for this compound Disposal

G cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_degradation Optional Chemical Degradation (for advanced users) start Unused or Contaminated This compound segregate Segregate as Halogenated Organic Waste start->segregate Standard Path deprotection Acidic Deprotection of Boc Group start->deprotection Advanced Path container Use Labeled, Compatible Waste Container segregate->container storage Store in Satellite Accumulation Area container->storage collection Arrange for EHS Waste Collection storage->collection end Compliant Disposal collection->end Final Disposal substitution Nucleophilic Substitution of Bromide deprotection->substitution neutralize Neutralize and Prepare for Aqueous Disposal substitution->neutralize neutralize->collection

Caption: Workflow for the disposal of this compound.

Experimental Protocol for Chemical Degradation of this compound

For laboratories equipped to perform chemical reactions for waste treatment, this compound can be degraded into less hazardous components. This procedure involves two main steps: acidic cleavage of the Boc protecting group and nucleophilic substitution of the bromide. This protocol is provided for informational purposes and should only be performed by trained personnel in a suitable laboratory setting.

Objective: To convert this compound into a more hydrophilic and less reactive species that can be disposed of as aqueous waste after neutralization, in accordance with institutional guidelines.

Materials:

  • This compound waste

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • 1M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Toluene

  • pH indicator paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

Part 1: Acidic Deprotection of the N-Boc Group

  • In a chemical fume hood, dissolve the this compound waste in dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of 4M HCl in 1,4-dioxane or a solution of 20-50% TFA in DCM.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess acid. Co-evaporate with toluene (2-3 times) to remove residual acid. The product at this stage is the ammonium salt of the deprotected amine.

Part 2: Nucleophilic Substitution of the Bromide

  • To the flask containing the residue from Part 1, add a 1M aqueous solution of sodium hydroxide (NaOH). Use a sufficient volume to ensure the reaction mixture is basic (pH > 12, check with pH paper) and to act as the nucleophile.

  • Heat the mixture to 50-60°C with vigorous stirring. The use of a phase-transfer catalyst may enhance the reaction rate but is not typically necessary for this substrate.

  • Continue heating and stirring for 2-4 hours to allow for the substitution of the bromide with a hydroxyl group.

  • Allow the reaction mixture to cool to room temperature.

Part 3: Neutralization and Final Disposal

  • Carefully neutralize the reaction mixture by adding an appropriate acid (e.g., 1M HCl) until the pH is between 6 and 8.

  • The resulting aqueous solution contains the degraded product (an amino-PEG-alcohol), salts, and water.

  • Consult your institution's EHS guidelines for the proper disposal of this neutralized aqueous waste stream. It may be permissible for drain disposal, but verification is mandatory.

Signaling Pathway of this compound Degradation

References

Essential Safety and Operational Guidance for N-Boc-PEG1-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-Boc-PEG1-bromide, a versatile PROTAC and ADC linker.

This compound is a chemical compound utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates).[1] As a PEGylated molecule, it offers increased solubility in aqueous media.[2] The presence of a bromide group, an effective leaving group, facilitates nucleophilic substitution reactions.[2] The Boc-protecting group can be removed under mild acidic conditions to yield a free amine.[2]

Due to its chemical nature as a halogenated organic compound and potential alkylating agent, adherence to strict safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves are mandatory. Given that this compound is a halogenated organic compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3][4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[4][5]

  • Lab Coat: A full-length, chemical-resistant lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[5] If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-certified respirator may be necessary.[6]

First Aid Measures:

In the event of exposure, immediate action is critical:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust. If it is a liquid, use a calibrated micropipette or syringe for accurate and safe transfer.

  • Reaction Setup: All reactions involving this compound should be set up within the fume hood. Ensure all glassware is properly secured.

  • Post-Reaction: After the reaction is complete, quench any unreacted this compound according to your specific protocol before workup.

  • Decontamination: Clean all glassware and surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Disposal Plan: Step-by-Step Waste Management

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][8] Halogenated and non-halogenated waste streams must be kept separate.[8][9][10]

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[9]

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and cleaning solvents, in the designated halogenated waste container.

  • Solid Waste: Dispose of all contaminated solid materials, such as gloves, pipette tips, and paper towels, in a separate, clearly labeled "Solid Halogenated Waste" container.

  • Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[7]

  • Waste Pickup: When the waste container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

Data at a Glance: this compound

The following table summarizes key information for this compound.

PropertyValueReference
CAS Number 164332-88-1[2][11]
Molecular Formula C9H18BrNO3[2][11]
Molecular Weight 268.15 g/mol [12]
Appearance Liquid
Storage Store at -20°C, sealed in a dry place.[2]
Solubility Soluble in Water, DMSO, DCM, DMF.[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Review SDS and SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood and Equipment B->C D Weighing and Transfer (Inside Fume Hood) C->D E Perform Reaction (Inside Fume Hood) D->E F Quench Reaction (if applicable) E->F G Decontaminate Glassware and Surfaces F->G H Segregate Halogenated Waste (Liquid and Solid) G->H I Store Waste in Labeled, Closed Containers H->I J Arrange for EHS Pickup I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-PEG1-bromide
Reactant of Route 2
Reactant of Route 2
N-Boc-PEG1-bromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。